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Ep300/CREBBP-IN-2

Cat. No.: B15140443
M. Wt: 516.5 g/mol
InChI Key: CVCCDDXWAXREGK-OXQOHEQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ep300/CREBBP-IN-2 is a novel, small-molecule inhibitor designed to target the histone acetyltransferase (HAT) activity of EP300 and CREBBP. These two closely related enzymes function as master regulators of lysine acetylation, an essential post-translational modification with implications in gene transcription and cancer progression. By inhibiting their HAT domains, this compound effectively reduces global acetylation levels, including key histone marks such as H3K27ac, which is associated with active enhancers and promoters. This activity makes it a valuable chemical probe for dissecting the complex epigenetic pathways controlled by these coactivators. Research into EP300/CREBBP inhibition has demonstrated significant potential in oncology. Studies on similar inhibitors have shown anti-proliferative effects and the disruption of oncogenic transcriptional programs in various hematological malignancies and solid tumors, such as acute myeloid leukemia (AML), prostate cancer, and lymphoma. The compound is therefore a promising tool for investigating new therapeutic strategies in cancers known to be dependent on EP300/CREBBP signaling. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27F3N4O4 B15140443 Ep300/CREBBP-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H27F3N4O4

Molecular Weight

516.5 g/mol

IUPAC Name

(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(2-oxo-1,3-dihydropyrrolo[3,2-b]pyridin-5-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H27F3N4O4/c1-37-17-4-2-15(3-5-17)25(8-10-26(28,29)11-9-25)24(36)33-14-16(27)12-20(33)23(35)32-21-7-6-18-19(30-21)13-22(34)31-18/h2-7,16,20H,8-14H2,1H3,(H,31,34)(H,30,32,35)/t16-,20-/m1/s1

InChI Key

CVCCDDXWAXREGK-OXQOHEQNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F

Origin of Product

United States

Foundational & Exploratory

Ep300/CREBBP-IN-2: A Technical Guide to a Potent Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ep300/CREBBP-IN-2, a potent and orally active inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP). These two highly homologous proteins are critical regulators of gene expression through the acetylation of histone and non-histone proteins, playing pivotal roles in various cellular processes, including proliferation, differentiation, and DNA repair. Dysregulation of EP300 and CREBBP activity is implicated in the pathogenesis of numerous diseases, particularly cancer. This document details the mechanism of action of this compound, its impact on histone acetylation, and its effects on key signaling pathways. Furthermore, it provides structured quantitative data and outlines relevant experimental protocols to facilitate its use in research and drug development.

Introduction to EP300 and CREBBP

EP300 and CREBBP are transcriptional co-activators that belong to the KAT3 family of histone acetyltransferases. They possess a highly conserved HAT domain responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails, most notably Histone H3 at lysine 27 (H3K27) and lysine 18 (H3K18). This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription. Beyond histones, EP300 and CREBBP acetylate a wide array of non-histone proteins, thereby modulating their activity, stability, and localization. Given their broad regulatory functions, the aberrant activity of EP300 and CREBBP is a hallmark of several cancers, making them attractive therapeutic targets.

This compound: Mechanism of Action and Quantitative Data

This compound is a small molecule inhibitor that targets the catalytic HAT domain of both EP300 and CREBBP. Its mechanism of action is competitive with the cofactor acetyl-CoA, thereby preventing the transfer of acetyl groups to substrate proteins.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
EP3000.052[1]
CREBBP0.148[1]

Table 2: In Vitro Activity of a Related HAT Activator (YF2)

AssayEC50 (nM)
CBP-mediated Ac-H3K27175.4[2]
CBP-mediated Ac-H3K181330[2]

Impact on Histone Acetylation and Cellular Processes

The primary molecular effect of this compound is the reduction of histone acetylation at specific lysine residues, leading to chromatin condensation and transcriptional repression of target genes. This has profound consequences on various cellular processes. Inhibition of EP300/CREBBP has been shown to induce cell cycle arrest, particularly at the G0/G1 phase, and promote apoptosis in cancer cell lines.[3]

Caption: Mechanism of this compound action on histone acetylation.

Effects on Key Signaling Pathways

The transcriptional regulatory functions of EP300/CREBBP place them at the nexus of numerous signaling pathways critical for cancer development and progression. Inhibition by this compound is therefore expected to modulate these pathways.

  • Androgen Receptor (AR) Signaling: In prostate cancer, EP300/CREBBP are co-activators of the androgen receptor. Inhibition of their HAT activity has been shown to downregulate AR-dependent gene expression and reduce H3K27ac levels at AR-binding sites.[3]

  • GATA1/MYC Axis: In certain hematological malignancies, EP300/CREBBP are crucial for the function of the GATA1 and MYC transcription factors. Inhibition of their bromodomains, which are also present in these proteins, interferes with GATA1- and MYC-driven transcription.[4]

  • MHC Class II Expression: EP300/CREBBP play a role in the regulation of Major Histocompatibility Complex (MHC) class II gene expression, which is essential for antigen presentation. Loss of Crebbp in mice leads to reduced MHC class II surface expression.[2]

Signaling_Pathways cluster_AR AR Signaling cluster_MYC GATA1/MYC Axis cluster_MHC Immune Regulation Ep300_CREBBP_IN_2 This compound EP300_CREBBP EP300/CREBBP Ep300_CREBBP_IN_2->EP300_CREBBP Inhibits AR Androgen Receptor EP300_CREBBP->AR Co-activates GATA1_MYC GATA1/MYC EP300_CREBBP->GATA1_MYC Co-activates MHC_II MHC Class II Genes EP300_CREBBP->MHC_II Regulates AR_Genes AR Target Genes AR->AR_Genes Activates Oncogenes Oncogenes GATA1_MYC->Oncogenes Activates

Caption: Signaling pathways modulated by EP300/CREBBP inhibition.

Experimental Protocols

While specific protocols for this compound are not extensively published, the following are general methodologies adapted from studies with similar EP300/CREBBP inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of EP300 or CREBBP in the presence of the inhibitor. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant EP300 or CREBBP catalytic domain, biotinylated histone H3 peptide substrate, acetyl-CoA, Europium-labeled anti-acetylated lysine antibody, and streptavidin-allophycocyanin (APC).

  • Procedure:

    • Incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the histone peptide and acetyl-CoA.

    • Stop the reaction and add the detection reagents (Europium-antibody and streptavidin-APC).

    • Measure the TR-FRET signal, which is proportional to the level of histone acetylation.

    • Calculate IC50 values from the dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the effect of the inhibitor on global histone acetylation levels within cells.

  • Cell Culture: Culture a relevant cancer cell line (e.g., a lymphoma or prostate cancer cell line) to 70-80% confluency.

  • Treatment: Treat cells with a dose range of this compound for a specified time (e.g., 24 hours).

  • Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.

  • Western Blotting:

    • Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K27ac, H3K18ac, and total Histone H3 (as a loading control).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and quantify band intensities.

References

The Core Biological Functions of p300 and CREBBP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Structure, Function, and Therapeutic Targeting of the p300/CREBBP Coactivator Family

The homologous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP or CREBBP) are central players in the regulation of gene expression and are integral to a vast array of cellular processes.[1] These multifaceted proteins function as transcriptional coactivators and possess intrinsic histone acetyltransferase (HAT) activity, enabling them to modulate chromatin structure and influence the activity of a multitude of transcription factors.[2] Their critical roles in cell proliferation, differentiation, apoptosis, and DNA damage response have made them significant targets in the fields of oncology and drug development.[3][4] This technical guide provides a comprehensive overview of the core biological functions of p300 and CREBBP, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways in which they operate.

Dual Roles as Transcriptional Coactivators and Histone Acetyltransferases

p300 and CBP are not merely passive scaffolds but are dynamic enzymes that actively participate in transcriptional regulation through two primary mechanisms:

  • Transcriptional Coactivation: p300 and CBP act as crucial adaptors, bridging DNA-binding transcription factors to the basal transcriptional machinery, including RNA polymerase II.[5] This scaffolding function facilitates the assembly of the pre-initiation complex at promoter and enhancer regions, thereby activating gene expression. They interact with a remarkable number of transcription factors, estimated to be over 400, highlighting their role as central hubs for integrating diverse signaling pathways.[3][6]

  • Histone Acetyltransferase (HAT) Activity: Both p300 and CBP possess a highly conserved HAT domain that catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[2] This acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure (euchromatin). This "open" chromatin state increases the accessibility of DNA to transcription factors and the transcriptional machinery, generally resulting in transcriptional activation.[7] Key histone marks deposited by p300/CBP include the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 27 (H3K27ac), which are strongly correlated with active enhancers and promoters.[6]

Beyond histones, p300 and CBP also acetylate a wide range of non-histone proteins, including transcription factors like p53, which can modulate their activity, stability, and subcellular localization.[3]

Protein Domain Architecture

The multifaceted functions of p300 and CBP are dictated by their modular domain structure. While highly homologous, with approximately 64% sequence identity, they are not entirely redundant in their functions.[8] Key domains include:

  • Nuclear Receptor Interaction Domain (RID): Mediates interaction with nuclear hormone receptors.[1]

  • KIX (CREB and MYB interaction) Domain: A well-characterized domain that binds to numerous transcription factors, including CREB and c-Myb.[1]

  • Cysteine/Histidine-rich Regions (TAZ1/CH1 and TAZ2/CH3): Zinc-finger domains that serve as protein-protein interaction modules.[1]

  • Bromodomain: Recognizes and binds to acetylated lysine residues, anchoring p300/CBP to acetylated chromatin and facilitating further acetylation.[1]

  • Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for acetyltransferase activity.[1]

  • Interferon Response Binding Domain (IBiD): Involved in interactions with viral and cellular proteins.[1]

Quantitative Data on p300/CREBBP Activity and Inhibition

The enzymatic activity of p300 and CBP has been extensively studied, leading to the development of numerous small molecule inhibitors with therapeutic potential. The following tables summarize key quantitative data related to their HAT activity and inhibition.

Table 1: Enzyme Kinetic Parameters for p300/CBP HAT Domain

EnzymeSubstrateApparent Km (μM)kcat (s-1)Vmax/Km (M-1s-1)Reference
p300Histone H42.7--[9]
p300Acetyl-CoA9.8--[9]
p300H4-15 peptide50 ± 130.53 ± 0.0411,000[10]
p300Acetyl-CoA39 ± 110.98 ± 0.0625,000[10]
CBPH3K18 (tetramer)--10^32-fold higher than p300[11]
p300H4K16 (limiting Ac-CoA)--10^18-fold higher than CBP[11]

Note: Kinetic parameters can vary depending on the specific substrates and assay conditions used.

Table 2: IC50 Values of Selected Inhibitors for p300/CBP HAT Activity

InhibitorTarget(s)IC50 (nM)Assay TypeReference
A-485p3009.8TR-FRET[12]
CBP2.6TR-FRET[12]
A-485p30060HAT assay[13]
C646p300400 (Ki)Cell-free[7]
CPI-1612EP3008.1HAT assay[7]
GNE-049CBP1.1TR-FRET[7]
GNE-272CBP20-[7]
EP30030-[7]
NEO2734p300/CBP<30-[7]

Table 3: Binding Affinities (Kd) of Bromodomain Ligands

LigandTargetKd (nM)MethodReference
SGC-CBP30CBP21-[7]
p30032-[7]
(-)-OXFBD05CREBBP102 ± 10ITC[3]
Compound 2CREBBP200BROMOscan[14]
EP300230BROMOscan[14]

Key Signaling Pathways Involving p300 and CREBBP

p300 and CBP are integral components of numerous signaling pathways, where they act as signal integrators and coactivators for key transcription factors.

Wnt/β-catenin Signaling

In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin leads to its association with TCF/LEF transcription factors to activate target genes involved in cell proliferation and differentiation.[15] p300/CBP are recruited to this complex, where their HAT activity is thought to be crucial for transcriptional activation by acetylating histones at target gene promoters.[6]

Wnt_Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 GSK3b_Axin_APC GSK3β/Axin/APC (Destruction Complex) Dishevelled->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF accumulates and translocates to nucleus p300_CBP p300/CBP beta_catenin->p300_CBP recruits Target_Genes Target Gene Expression TCF_LEF->Target_Genes binds promoter p300_CBP->TCF_LEF coactivates

Canonical Wnt/β-catenin signaling pathway.
TGF-β Signaling

Transforming growth factor-β (TGF-β) signaling plays a critical role in cellular processes such as growth, differentiation, and apoptosis. Upon ligand binding, TGF-β receptors phosphorylate receptor-regulated Smads (R-Smads), which then form a complex with the common mediator Smad4. This complex translocates to the nucleus and, in cooperation with coactivators like p300/CBP, regulates the expression of target genes.[13][16]

TGFb_Signaling cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds R_Smad R-Smad TGFbR->R_Smad phosphorylates Smad4 Smad4 R_Smad->Smad4 forms complex with Smad_complex R-Smad/Smad4 Complex Target_Genes Target Gene Expression Smad_complex->Target_Genes regulates p300_CBP p300/CBP p300_CBP->Smad_complex coactivates

TGF-β signaling pathway.
NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory and immune responses. Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (typically p50/RelA). NF-κB then translocates to the nucleus, where it binds to specific DNA elements and recruits coactivators, including p300 and CBP, to activate the transcription of pro-inflammatory and cell survival genes.[2][5]

NFkB_Signaling cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, IL-1) IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB p50/RelA (NF-κB) IkBa->NFkB releases Target_Genes Target Gene Expression NFkB->Target_Genes activates p300_CBP p300/CBP p300_CBP->NFkB coactivates

NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of p300 and CREBBP.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300/CBP.

Principle: Recombinant p300 or CBP is incubated with a histone substrate (e.g., purified histones or a synthetic peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is then detected, often using a fluorescence-based method or by immunoblotting with an antibody specific for the acetylated histone mark.[17][18]

General Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, purified recombinant p300 or CBP enzyme, and the compound to be tested (or DMSO as a control). Pre-incubate for a short period.[18]

  • Initiate Reaction: Add the histone substrate and acetyl-CoA to start the reaction.[18]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop reagent or by adding SDS-PAGE loading buffer.[17]

  • Detection:

    • Immunoblotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the acetylated histone mark (e.g., anti-H3K27ac).[18]

    • Fluorescence-based: A developer reagent is added that produces a fluorescent signal proportional to the amount of CoASH generated during the reaction.[17]

HAT_Assay_Workflow A Combine p300/CBP, Inhibitor, and Buffer B Add Histone Substrate & Acetyl-CoA A->B C Incubate at 30°C B->C D Stop Reaction C->D E Detection (Immunoblot or Fluorescence) D->E

In vitro HAT assay workflow.
Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions with p300/CBP in a cellular context.

Principle: An antibody specific to p300 or CBP is used to pull down the protein from a cell lysate. Any proteins that are physically interacting with p300/CBP will also be pulled down. These interacting proteins can then be identified by Western blotting.[19][20]

General Protocol:

  • Cell Lysis: Lyse cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[19][20]

  • Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[20]

  • Immunoprecipitation: Add the primary antibody against p300 or CBP to the lysate and incubate to allow the antibody to bind to its target.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.[19]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[19]

  • Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein.

CoIP_Workflow A Cell Lysis B Add anti-p300/CBP Antibody A->B C Add Protein A/G Beads B->C D Wash Beads C->D E Elute Proteins D->E F Western Blot Analysis E->F

Co-Immunoprecipitation workflow.
Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where p300/CBP are bound.

Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody against p300 or CBP is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, the DNA is purified and then identified by qPCR or high-throughput sequencing (ChIP-seq).

General Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p300 or CBP.

  • Immune Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Luciferase Reporter Assay

This assay is used to measure the effect of p300/CBP on the activity of a specific gene promoter.

Principle: A reporter plasmid is constructed containing the promoter of a gene of interest cloned upstream of a luciferase reporter gene. This plasmid is transfected into cells, often along with expression vectors for p300/CBP and a specific transcription factor. The activity of the promoter is then quantified by measuring the amount of light produced by the luciferase enzyme.[21][22]

General Protocol:

  • Transfection: Co-transfect cells with the luciferase reporter plasmid, an expression vector for the transcription factor of interest, and an expression vector for p300 or CBP. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.[22][23]

  • Cell Lysis: After a period of incubation, lyse the cells.[24]

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[23][24]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

Conclusion

p300 and CREBBP are indispensable regulators of gene expression, acting as both transcriptional coactivators and histone acetyltransferases. Their involvement in a wide range of cellular processes and their dysregulation in various diseases, particularly cancer, underscore their importance as therapeutic targets. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate biology of these fascinating proteins and to develop novel therapeutic strategies targeting their activity. The continued exploration of the specific roles and regulatory mechanisms of p300 and CBP will undoubtedly yield further insights into fundamental cellular processes and provide new avenues for the treatment of human disease.

References

The Enigmatic Probe: A Technical Overview of Ep300/CREBBP-IN-2 and the Pursuit of Selective Histone Acetyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP) are critical regulators of gene expression, and their dysregulation is implicated in a variety of diseases, most notably cancer. As such, the development of small molecule inhibitors targeting these enzymes is an area of intense research. This technical guide focuses on Ep300/CREBBP-IN-2, a potent inhibitor of both EP300 and CREBBP. While publicly available information on the discovery and comprehensive development of this specific probe is limited, this document consolidates the known quantitative data and provides representative experimental protocols and conceptual pathway diagrams to offer a valuable resource for researchers in the field of epigenetics and drug discovery.

Introduction to EP300 and CREBBP

EP300 and CREBBP are highly homologous proteins that function as transcriptional co-activators.[1] They play a central role in chromatin remodeling by acetylating histone proteins, which leads to a more open chromatin structure and facilitates gene transcription.[2] Beyond histones, they also acetylate a wide array of non-histone proteins, thereby modulating their function.[1] Given their critical role in cellular processes, it is not surprising that mutations and dysregulation of EP300 and CREBBP are associated with various developmental disorders and are frequently observed in hematological malignancies and solid tumors.[1] The development of inhibitors targeting the catalytic HAT domain or the bromodomain of these proteins has emerged as a promising therapeutic strategy.[1]

Quantitative Data for this compound

This compound has been identified as a potent, orally active inhibitor of both EP300 and CREBBP. The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the two target enzymes.

Target IC50 (µM)
EP3000.052[3]
CREBBP0.148[3]

Table 1: Biochemical activity of this compound.

Key Experimental Protocols

While the specific experimental protocols for the discovery and characterization of this compound are not publicly available, this section provides a detailed, representative methodology for a biochemical HAT assay, a fundamental experiment for identifying and characterizing inhibitors of EP300/CREBBP.

Representative In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the acetyltransferase activity of recombinant human EP300 or CREBBP.

Materials:

  • Recombinant human EP300 or CREBBP (catalytic domain)

  • Histone H3 peptide (e.g., corresponding to the first 21 amino acids of human Histone H3)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Test compound (dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA

  • Detection Reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced during the reaction)

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the histone H3 peptide and recombinant EP300 or CREBBP enzyme to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding Acetyl-CoA to each well.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent.

  • Incubate the plate for a further 30 minutes at room temperature to allow the detection signal to develop.

  • Read the fluorescence signal on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for an EP300/CREBBP inhibitor and a typical workflow for its characterization.

EP300_CREBBP_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP Recruitment Histones Histones EP300_CREBBP->Histones Acetylation Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Relaxation Chromatin Chromatin Gene_Transcription Gene Transcription Open_Chromatin->Gene_Transcription Activation Inhibitor This compound Inhibitor->EP300_CREBBP Inhibition

Caption: General signaling pathway of EP300/CREBBP inhibition.

Inhibitor_Development_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & In Vivo Characterization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical IC50 Determination Hit_ID->Biochem_Assay Selectivity Selectivity Profiling Biochem_Assay->Selectivity Cellular_Assay Cellular Target Engagement Assay (e.g., H3K27ac levels) Selectivity->Cellular_Assay Proliferation_Assay Cell Proliferation Assay Cellular_Assay->Proliferation_Assay PK_Studies Pharmacokinetic Studies Proliferation_Assay->PK_Studies InVivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->InVivo_Efficacy

Caption: Typical workflow for inhibitor discovery and development.

Conclusion

This compound is a valuable chemical probe for studying the biology of EP300 and CREBBP. While a comprehensive public profile of this specific molecule is not available, the provided data and representative protocols offer a solid foundation for researchers. The continued development of potent and selective inhibitors for the EP300/CREBBP family holds significant promise for future therapeutic interventions in oncology and other diseases driven by epigenetic dysregulation. Further disclosure of the detailed discovery and development of probes like this compound would greatly benefit the scientific community by enabling more robust and reproducible research.

References

The Structural Basis of EP300/CREBBP Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homologous proteins EP300 (E1A binding protein p300) and CREBBP (CREB-binding protein), often referred to collectively as EP300/CREBBP, are crucial transcriptional co-activators that play a pivotal role in regulating gene expression. They function as histone acetyltransferases (HATs), catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation is a key epigenetic mark associated with active chromatin and transcriptional activation. Given their central role in cellular processes such as proliferation, differentiation, and DNA repair, the dysregulation of EP300/CREBBP activity is implicated in a variety of diseases, most notably cancer.[1][2] This has made them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the structural basis of EP300/CREBBP inhibition, focusing on the different classes of inhibitors, their mechanisms of action, and the experimental methodologies used to characterize them.

Molecular Architecture of EP300/CREBBP

EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence homology and a similar domain architecture.[3][4] Key functional domains include:

  • Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for acetyltransferase activity. The structure of the HAT domain reveals a binding pocket for the cofactor acetyl-CoA and a channel for the histone substrate.[5][6]

  • Bromodomain: A protein module that recognizes and binds to acetylated lysine residues, thereby tethering the complex to acetylated chromatin and facilitating further acetylation.[7]

  • Other Interaction Domains: Including the TAZ, KIX, and IBiD domains, which mediate interactions with a multitude of transcription factors and other regulatory proteins, highlighting the role of EP300/CREBBP as signaling hubs.[3][4]

Inhibitor Classes and their Structural Basis of Action

The development of small molecule inhibitors targeting EP300/CREBBP has led to several distinct classes, each with a unique mechanism of action rooted in the structural features of their respective target domains.

Histone Acetyltransferase (HAT) Inhibitors

HAT inhibitors directly target the catalytic activity of EP300/CREBBP. They can be further sub-classified based on their binding mode:

  • Acetyl-CoA Competitive Inhibitors: These inhibitors bind to the acetyl-CoA binding pocket in the HAT domain, preventing the natural cofactor from binding. A-485 is a potent and selective catalytic inhibitor of EP300/CBP that competes with acetyl-CoA.[8] The crystal structure of the EP300 HAT domain in complex with inhibitors like (+)-3 (PDB: 7VHY) reveals how these molecules occupy the cofactor binding site.[9]

  • Substrate Competitive Inhibitors: These molecules compete with the histone substrate for binding to the HAT domain. The crystal structure of the p300 acetyltransferase domain with a peptide-competitive inhibitor (PDB: 6V8K) provides insight into this mechanism.[10]

Bromodomain Inhibitors

Bromodomain inhibitors prevent the "reading" of acetylated lysine marks by EP300/CREBBP, thereby disrupting their localization to active chromatin regions and subsequent transcriptional co-activation. These inhibitors typically mimic the acetyl-lysine side chain and occupy the bromodomain binding pocket.

High-resolution crystal structures of the EP300 and CREBBP bromodomains in complex with various inhibitors, such as SGC-CBP30 (PDB: 5BT3) and XDM-CBP (PDB: 5NU5), have been instrumental in the structure-based design of potent and selective inhibitors.[11][12] These structures reveal key interactions, often involving a conserved asparagine residue, that are critical for inhibitor binding.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (e.g., an EP300/CREBBP inhibitor), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target.

The development of EP300/CREBBP degraders has shown promise for achieving enhanced and sustained target inhibition.[13] Structure-based design has been employed to optimize the linker and the target-binding moiety to promote the formation of a stable ternary complex between EP300/CREBBP, the PROTAC, and the E3 ligase.[13] This approach can lead to selective degradation of one paralog over the other.[14]

Quantitative Data on EP300/CREBBP Inhibitors

The potency and selectivity of various inhibitors have been characterized using a range of biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.

InhibitorTarget DomainAssay TypeTargetIC50 / KdReference
HAT Inhibitors
A-485HATTR-FRETEP30044.8 nM[15]
iP300wHATTR-FRETEP30015.8 nM[15]
CPI-1612HATTR-FRETEP30010.7 nM[15]
OPN-6602HATBiochemicalEP30028 nM[16]
OPN-6602HATBiochemicalCBP31 nM[16]
OPN-6742HATBiochemicalEP30013 nM[16]
OPN-6742HATBiochemicalCBP18 nM[16]
Bromodomain Inhibitors
SGC-CBP30BromodomainNanoBRETCBP280 nM (EC50)[17]
I-CBP112BromodomainNanoBRETCBP240 nM (EC50)[17]
OPN-6602BromodomainSPREP3000.87 nM (Kd)[16]
PROTACs
dCE-2BromodomainCellular DegradationCBP40 nM (DC50)[13]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the catalytic activity of the EP300/CREBBP HAT domain in a test tube setting.

Principle: A purified recombinant EP300 or CREBBP HAT domain is incubated with a histone substrate (e.g., H3 peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is then quantified.

Detailed Protocol (Example using TR-FRET): [1][15]

  • Reagents:

    • EP300 catalytic domain (recombinant protein)

    • Biotinylated histone H3 peptide (amino acids 1-21)

    • Acetyl-CoA

    • TR-FRET detection reagents (e.g., Europium-labeled anti-acetylated lysine antibody and Streptavidin-allophycocyanin)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% BSA.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • In a 384-well plate, add the inhibitor dilutions.

    • Add a solution containing the EP300 enzyme and acetyl-CoA to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the histone H3 peptide substrate.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of histone acetylation. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cellular Histone Acetylation Assay (Western Blot)

This assay measures the levels of specific histone acetylation marks in cells treated with an EP300/CREBBP inhibitor.

Principle: Cells are treated with the inhibitor, and then total histones are extracted. The levels of a specific acetylation mark (e.g., H3K27ac) are then detected by Western blotting using a specific antibody.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7) and allow them to adhere overnight.

    • Treat cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse the cells in a buffer containing a detergent (e.g., Triton X-100) to release the nuclei.

    • Isolate the nuclei by centrifugation.

    • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

    • Precipitate the histones with trichloroacetic acid.

    • Wash the histone pellet with acetone and resuspend in water.

  • Western Blotting:

    • Determine the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the signal to a loading control, such as total histone H3.

Signaling Pathways and Logical Relationships

The inhibition of EP300/CREBBP has profound effects on various signaling pathways, particularly in the context of cancer.

EP300_CREBBP_Signaling cluster_upstream Upstream Signals cluster_core EP300/CREBBP Core Function cluster_downstream Downstream Effects cluster_inhibition Points of Inhibition Growth_Factors Growth Factors (e.g., EGF, IGF) Signaling_Pathways Signaling Pathways (e.g., PI3K/Akt, MAPK) Growth_Factors->Signaling_Pathways Hormones Hormones (e.g., Androgens, Estrogens) Hormones->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., AR, ER, MYC, p53) Signaling_Pathways->Transcription_Factors Activate EP300_CREBBP EP300/CREBBP Transcription_Factors->EP300_CREBBP Recruit Histone_Acetylation Histone Acetylation (H3K27ac, H3K18ac) EP300_CREBBP->Histone_Acetylation Catalyze Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Promote Gene_Expression Target Gene Expression (e.g., Cell Cycle, Proliferation Genes) Chromatin_Remodeling->Gene_Expression Enable Cellular_Outcomes Cellular Outcomes (Proliferation, Differentiation, Apoptosis) Gene_Expression->Cellular_Outcomes HAT_Inhibitors HAT Inhibitors (e.g., A-485, CPI-1612) HAT_Inhibitors->EP300_CREBBP Inhibit Catalytic Activity Bromodomain_Inhibitors Bromodomain Inhibitors (e.g., SGC-CBP30) Bromodomain_Inhibitors->EP300_CREBBP Block Acetyl-Lysine Binding PROTACs PROTACs (e.g., dCE-2) PROTACs->EP300_CREBBP Induce Degradation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_structural Structural Biology Inhibitor Test Inhibitor HAT_Assay In Vitro HAT Assay (e.g., TR-FRET) Inhibitor->HAT_Assay Binding_Assay Binding Assay (e.g., SPR, BRET) Inhibitor->Binding_Assay Cell_Treatment Treat Cells with Inhibitor Inhibitor->Cell_Treatment Crystallography X-ray Crystallography Inhibitor->Crystallography IC50_Kd Determine IC50 / Kd HAT_Assay->IC50_Kd Binding_Assay->IC50_Kd Cell_Culture Cancer Cell Lines Cell_Culture->Cell_Treatment Western_Blot Western Blot (H3K27ac) Cell_Treatment->Western_Blot Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) Cell_Treatment->Proliferation_Assay Gene_Expression_Analysis Gene Expression (RT-qPCR, RNA-seq) Cell_Treatment->Gene_Expression_Analysis Cellular_Phenotype Assess Cellular Phenotype Western_Blot->Cellular_Phenotype Proliferation_Assay->Cellular_Phenotype Gene_Expression_Analysis->Cellular_Phenotype Protein_Expression Protein Expression & Purification Protein_Expression->Crystallography CryoEM Cryo-Electron Microscopy Protein_Expression->CryoEM Structure_Determination Determine 3D Structure of Complex Crystallography->Structure_Determination CryoEM->Structure_Determination

Conclusion

The structural and functional characterization of EP300/CREBBP has paved the way for the rational design of potent and selective inhibitors. By targeting different domains, such as the HAT and bromodomain, researchers have developed a diverse arsenal of chemical probes and potential therapeutic agents. The integration of biochemical assays, cellular studies, and structural biology has been instrumental in elucidating the mechanisms of inhibition and in driving the development of novel therapeutic strategies for a range of diseases, particularly cancer. The continued exploration of the structural basis of EP300/CREBBP regulation and inhibition will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Ep300/CREBBP-IN-2: A Technical Guide to Target Specificity and Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the target specificity of Ep300/CREBBP-IN-2, a potent inhibitor of the homologous histone acetyltransferases (HATs) EP300 and CREBBP. We present a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for key assays, and an exploration of the signaling pathways modulated by this compound. This document is intended to serve as a critical resource for researchers in oncology, epigenetics, and drug discovery, facilitating further investigation into the therapeutic potential of targeting EP300 and CREBBP.

Introduction

The E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are closely related transcriptional co-activators that play a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity. By acetylating histone tails and other proteins, they influence chromatin structure and the recruitment of transcriptional machinery. Dysregulation of EP300 and CREBBP function has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable chemical probe for studying the biological roles of these acetyltransferases. Understanding its target specificity is paramount for interpreting experimental results and predicting its therapeutic window and potential off-target effects. This guide synthesizes the available data on the selectivity and mechanism of action of this compound.

Biochemical Profile and Target Specificity

This compound is a potent inhibitor of the HAT activity of both EP300 and CREBBP. The inhibitory activity is typically assessed through biochemical assays that measure the transfer of acetyl groups from a donor molecule (acetyl-CoA) to a histone peptide substrate.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeReference
EP30052TR-FRET[1]
CREBBP148TR-FRET[1]

Note: IC50 values can vary depending on assay conditions, such as substrate and acetyl-CoA concentrations.

Cellular Activity and Mechanistic Insights

In a cellular context, this compound effectively inhibits the acetylation of histone and non-histone proteins, leading to downstream effects on gene expression and cellular phenotypes.

Table 2: Cellular Activity of EP300/CREBBP Inhibitors
Cell LineAssay TypeEndpoint MeasuredEffectReference
Various Cancer Cell LinesWestern BlotHistone H3 Lysine 27 Acetylation (H3K27ac)Decreased Acetylation[3][4]
Various Cancer Cell LinesWestern BlotHistone H3 Lysine 18 Acetylation (H3K18ac)Decreased Acetylation[3][4]
Leukemia and Lymphoma CellsCell Viability AssayProliferationInhibition of Proliferation[5]
Prostate Cancer CellsGene Expression Profiling (RNA-seq)MYC and GATA1 driven transcriptionDownregulation of target genes[5]

The inhibition of histone acetylation, particularly at H3K27, is a hallmark of EP300/CREBBP inhibitor activity and serves as a key pharmacodynamic biomarker.[3][4] This reduction in a critical activating histone mark leads to the repression of specific gene expression programs, often those driven by oncogenic transcription factors like MYC and IRF4.[5][6]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor activity. Below are representative protocols for key biochemical and cellular assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity

This assay quantitatively measures the enzymatic activity of EP300 or CREBBP by detecting the acetylation of a biotinylated histone peptide.

Materials:

  • Recombinant human EP300 or CREBBP (catalytic domain)

  • Biotinylated histone H3 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • Europium-labeled anti-acetylated lysine antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC or Cy5) (Acceptor)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in TR-FRET buffer.

  • In a 384-well plate, add the inhibitor solution.

  • Add a solution of the histone H3 peptide and the EP300/CREBBP enzyme to each well.

  • Initiate the enzymatic reaction by adding Acetyl-CoA.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction by adding a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate at room temperature for 1 hour to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

TR_FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor Serial Dilution of This compound Incubation Incubate at 30°C Inhibitor->Incubation Enzyme_Substrate Enzyme (EP300/CREBBP) + Histone Peptide Enzyme_Substrate->Incubation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Incubation Add_Detection_Mix Add TR-FRET Detection Reagents Incubation->Add_Detection_Mix Incubate_RT Incubate at RT Add_Detection_Mix->Incubate_RT Read_Plate Read on TR-FRET Plate Reader Incubate_RT->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for a TR-FRET based HAT activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for EP300 or CREBBP

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or this compound for a specified time.

  • Harvest and wash the cells, then resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble EP300 or CREBBP in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_detection Detection & Analysis Treat_Cells Treat cells with Inhibitor or Vehicle (DMSO) Harvest_Lysis Harvest and Lyse Cells Treat_Cells->Harvest_Lysis Heat_Lysates Heat lysates to a range of temperatures Harvest_Lysis->Heat_Lysates Centrifuge Centrifuge to pellet aggregated proteins Heat_Lysates->Centrifuge Collect_Supernatant Collect supernatant (soluble proteins) Centrifuge->Collect_Supernatant Western_Blot Western Blot for EP300/CREBBP Collect_Supernatant->Western_Blot Analyze_Results Quantify bands and plot melting curve Western_Blot->Analyze_Results Gene_Expression_Regulation Inhibitor This compound EP300_CREBBP EP300/CREBBP Inhibitor->EP300_CREBBP inhibits Repression Transcriptional Repression Inhibitor->Repression Acetylation Histone Acetylation (e.g., H3K27ac) EP300_CREBBP->Acetylation catalyzes Transcription Gene Transcription EP300_CREBBP->Transcription Histones Histones Chromatin Open Chromatin Acetylation->Chromatin promotes Chromatin->Transcription enables

References

Downstream Effects of EP300/CREBBP Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are critical transcriptional co-activators and histone acetyltransferases (HATs) that play a central role in regulating a vast array of cellular processes. Their enzymatic activity and function as scaffolding proteins make them key nodes in numerous signaling pathways essential for cell proliferation, differentiation, DNA repair, and apoptosis. Dysregulation of EP300/CREBBP activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the downstream consequences of inhibiting EP300/CREBBP, with a focus on the molecular mechanisms, quantitative effects on gene and protein expression, and detailed experimental methodologies for studying these effects.

Introduction to EP300/CREBBP

EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence homology and functional overlap.[1] They act as transcriptional co-activators by bridging transcription factors to the basal transcriptional machinery and by modifying chromatin structure through their intrinsic HAT activity.[2] The primary histone substrates for their acetyltransferase activity are lysine 18 and 27 on histone H3 (H3K18ac and H3K27ac), modifications generally associated with active enhancers and promoters.[2][3] Beyond histones, EP300/CREBBP can also acetylate a wide range of non-histone proteins, thereby modulating their activity, stability, and localization.[4] Given their multifaceted roles, the inhibition of EP300/CREBBP has profound and diverse downstream effects, which are of significant interest for basic research and therapeutic development.

Quantitative Effects of EP300/CREBBP Inhibition

The development of potent and selective small molecule inhibitors targeting either the HAT domain or the bromodomain of EP300/CREBBP has enabled detailed investigation into their functional roles. Inhibition of EP300/CREBBP leads to significant changes in gene expression, protein levels, and cellular phenotypes.

Impact on Histone Acetylation

A primary and direct downstream effect of EP300/CREBBP HAT inhibition is a global reduction in H3K27ac and H3K18ac levels. This effect can be quantified using techniques such as ChIP-seq and mass spectrometry.

Cell LineInhibitorTarget DomainEffect on H3K27acFold ChangeReference
MCF7CPI-1612HATProfound loss>2-fold decrease in >1/3 of peaks[3]
HN5A-485HATInhibitionNot specified[5]
UM-SCC-22aA-485HATInhibitionNot specified[5]
Gene Expression Reprogramming

Inhibition of EP300/CREBBP leads to widespread changes in gene expression, with a notable downregulation of genes associated with oncogenic pathways. RNA-sequencing (RNA-seq) is the primary method for quantifying these changes.

Cell LineInhibitorKey Downregulated Genes/PathwaysFold ChangeReference
MDA-MB-453CBP30MYC, AR-driven programsNot specified[6]
22Rv1A485Androgen response, MYC pathwaysNot specified[7]
VCaPA485Androgen response, MYC pathwaysNot specified[7]
ALCL linesA-485MYC, IL10, CD30, IRF4, BATF3Not specified[8]
Cellular Phenotypes and Inhibitor Potency

The functional consequences of EP300/CREBBP inhibition manifest as anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer cell lines. The potency of different inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

InhibitorTarget DomainCell LineIC50 / GI50 (µM)Reference
A-485HATMultiple Myeloma (MM.1S)~1[3]
iP300wHATMultiple Myeloma (MM.1S)~0.1[3]
CPI-1612HATMultiple Myeloma (MM.1S)~0.01[3]
Ep300/CREBBP-IN-8HATLK285.9 (GI50)[9]
Ep300/CREBBP-IN-8HATTE-8112.9 (GI50)[9]
GNE-272BromodomainMDA-MB-4530.015[6]
SGC-CBP30BromodomainMDA-MB-4530.12[6]

Biochemical IC50 values for HAT inhibitors are also dependent on the concentration of the co-substrate acetyl-CoA.

InhibitorIC50 (nM) at low Acetyl-CoAIC50 (µM) at high Acetyl-CoAFold ChangeReference
A-48544.81.3~29x[3][10]
iP300w15.8Not specified~7x[3][10]
CPI-161210.7Not specified~2x[3][10]

Key Signaling Pathways Modulated by EP300/CREBBP Inhibition

EP300/CREBBP are central to the function of several key oncogenic and tumor-suppressive signaling pathways. Their inhibition leads to a disruption of these networks.

MYC-Driven Transcription

The MYC oncogene is a critical regulator of cell proliferation and is frequently dysregulated in cancer. EP300/CREBBP are essential co-activators for MYC-mediated transcription.[11][12] Inhibition of EP300/CREBBP leads to the downregulation of MYC and its target genes.[13] This is achieved through the displacement of EP300/CREBBP from MYC-bound enhancers, resulting in reduced histone acetylation and transcriptional repression.

MYC_Pathway cluster_nucleus Nucleus MYC MYC MAX MAX MYC->MAX dimerizes Promoter MYC Target Gene Promoter/Enhancer MYC->Promoter binds MAX->Promoter binds EP300_CREBBP EP300/CREBBP EP300_CREBBP->Promoter co-activates HAT_Inhibitor HAT Inhibitor HAT_Inhibitor->EP300_CREBBP inhibits HAT activity Transcription Transcription Promoter->Transcription activates Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation drives

EP300/CREBBP as a co-activator for MYC-driven transcription.
B-cell Signaling and BCL6

In germinal center (GC) B-cells, EP300/CREBBP and the transcriptional repressor BCL6 have opposing roles in regulating gene expression.[13] EP300/CREBBP-mediated H3K27ac at enhancers is critical for the expression of genes involved in B-cell signaling and immune responses.[14] Mutations or inhibition of EP300/CREBBP can lead to an imbalance, favoring BCL6-mediated repression and contributing to lymphomagenesis.[13]

B_Cell_Signaling cluster_gc_b_cell Germinal Center B-Cell EP300_CREBBP EP300/CREBBP Enhancer B-Cell Signaling Gene Enhancers EP300_CREBBP->Enhancer acetylates BCL6 BCL6/SMRT/HDAC3 Complex BCL6->Enhancer deacetylates H3K27ac H3K27ac Enhancer->H3K27ac leads to Transcription Gene Expression H3K27ac->Transcription activates GC_Exit GC Exit & Immune Response Transcription->GC_Exit

Opposing roles of EP300/CREBBP and BCL6 in germinal center B-cells.
NOTCH Signaling Pathway

In certain cancers, such as diffuse large B-cell lymphoma (DLBCL), mutations in EP300/CREBBP can lead to the activation of the NOTCH signaling pathway.[15] This occurs through the downregulation of the NOTCH repressor FBXW7, which is normally positively regulated by EP300/CREBBP-mediated H3K27ac at its promoter.[15][16] The subsequent activation of NOTCH signaling promotes tumor progression.

NOTCH_Pathway cluster_cancer_cell Cancer Cell (e.g., DLBCL) EP300_CREBBP_mut Mutant/Inhibited EP300/CREBBP FBXW7_Promoter FBXW7 Promoter EP300_CREBBP_mut->FBXW7_Promoter reduced H3K27ac FBXW7 FBXW7 Expression FBXW7_Promoter->FBXW7 drives NOTCH NOTCH Signaling FBXW7->NOTCH inhibits Tumor_Progression Tumor Progression NOTCH->Tumor_Progression promotes

EP300/CREBBP inhibition can activate NOTCH signaling.
DNA Damage Response

EP300/CREBBP play a crucial role in the DNA damage response (DDR) by acetylating key proteins involved in DNA repair pathways, such as base excision repair (BER).[4][17] Inhibition or mutation of EP300/CREBBP can lead to defective DNA repair, increased sensitivity to DNA damaging agents, and genomic instability.[4][17] For instance, the acetylation of the DNA glycosylase OGG1 by EP300/CREBBP is important for its activity in repairing oxidative DNA damage.[17]

DDR_Pathway cluster_ddr DNA Damage Response DNA_Damage DNA Damage EP300_CREBBP EP300/CREBBP DNA_Damage->EP300_CREBBP activates DDR_Proteins DDR Proteins (e.g., OGG1, Pol β) EP300_CREBBP->DDR_Proteins acetylates Acetylation Acetylation DDR_Proteins->Acetylation DNA_Repair DNA Repair Acetylation->DNA_Repair enhances Genomic_Stability Genomic Stability DNA_Repair->Genomic_Stability maintains

Role of EP300/CREBBP in the DNA damage response.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the downstream effects of EP300/CREBBP inhibition.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of histone modifications (e.g., H3K27ac) and the binding sites of EP300/CREBBP themselves.

Protocol Outline:

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., H3K27ac or EP300) is used to immunoprecipitate the cross-linked protein-DNA complexes.

  • Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment. Differential binding analysis is performed between control and inhibitor-treated samples.

ChIP_seq_Workflow Start Cells Crosslink Cross-link proteins to DNA Start->Crosslink Shear Shear Chromatin Crosslink->Shear IP Immunoprecipitate with specific antibody Shear->IP Purify Reverse cross-links and purify DNA IP->Purify Sequence Library preparation and sequencing Purify->Sequence Analysis Data Analysis (Alignment, Peak Calling) Sequence->Analysis End Genome-wide binding map Analysis->End

A simplified workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
RNA-Sequencing (RNA-seq)

RNA-seq is a powerful method for transcriptome-wide analysis of gene expression changes following EP300/CREBBP inhibition.

Protocol Outline:

  • RNA Isolation: Total RNA is extracted from control and inhibitor-treated cells.

  • Library Preparation: mRNA is typically enriched, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.[18][19]

RNA_seq_Workflow Start Cells Isolate_RNA Isolate RNA Start->Isolate_RNA Library_Prep Prepare cDNA library Isolate_RNA->Library_Prep Sequencing High-throughput sequencing Library_Prep->Sequencing Analysis Data Analysis (Alignment, Quantification) Sequencing->Analysis End Differentially Expressed Genes Analysis->End

A simplified workflow for RNA-Sequencing (RNA-seq).
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Proteomics

SILAC is a quantitative mass spectrometry-based technique used to determine relative changes in protein abundance following EP300/CREBBP inhibition.

Protocol Outline:

  • Metabolic Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[20][21]

  • Treatment: One cell population is treated with the EP300/CREBBP inhibitor, while the other serves as a control.

  • Sample Combination and Protein Digestion: The "light" and "heavy" cell populations are combined, and the proteins are extracted and digested into peptides (typically with trypsin).[22]

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of peptides (and thus proteins) is determined by comparing the signal intensities of the "light" and "heavy" isotopic forms.[23]

SILAC_Workflow cluster_silac SILAC Proteomics Workflow Light_Cells Cells in 'Light' Medium Combine Combine Cell Populations Light_Cells->Combine Heavy_Cells Cells in 'Heavy' Medium Treatment Treat with Inhibitor Heavy_Cells->Treatment Treatment->Combine Digest Protein Extraction & Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Protein Quantification LCMS->Quantify

References

In-Depth Technical Guide: Cellular Pathways Modulated by the EP300/CREBBP Inhibitor, Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways affected by the potent and orally active dual inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP), known as Ep300/CREBBP-IN-2. This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the impacted signaling cascades.

Introduction to EP300/CREBBP and Their Inhibition

The paralogous proteins EP300 and CREBBP are crucial transcriptional co-activators that play a central role in regulating gene expression. They function as histone acetyltransferases, catalyzing the transfer of acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that facilitates the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately promoting gene expression.

Given their integral role in transcription, EP300 and CREBBP are implicated in a multitude of cellular processes, including cell cycle progression, differentiation, DNA repair, and apoptosis.[1] Dysregulation of EP300/CREBBP activity is a hallmark of various diseases, particularly cancer, where they can act as either oncogenes or tumor suppressors depending on the cellular context.[2][3] Consequently, the development of small molecule inhibitors targeting their HAT activity has emerged as a promising therapeutic strategy.

This compound is a potent inhibitor of both EP300 and CREBBP.[4] By blocking the catalytic activity of these enzymes, this inhibitor can modulate the expression of a wide array of genes, thereby impacting numerous cellular signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%, are summarized in the table below.

TargetIC50 (µM)Source
EP3000.052[4]
CREBBP0.148[4]

Table 1: Biochemical Activity of this compound. This table presents the reported IC50 values of this compound against the histone acetyltransferase activity of EP300 and CREBBP.

Core Cellular Pathways Affected

Inhibition of EP300/CREBBP by compounds like this compound disrupts the acetylation of both histone and non-histone proteins, leading to the dysregulation of key cellular signaling pathways critical for cancer cell proliferation and survival.

MYC-Driven Transcription

The MYC proto-oncogene is a master transcriptional regulator that drives cell proliferation and is frequently deregulated in cancer. EP300/CREBBP are essential co-activators for MYC-mediated transcription. Inhibition of EP300/CREBBP leads to a reduction in histone acetylation at the promoters and enhancers of MYC target genes, resulting in their transcriptional repression. This, in turn, can induce cell cycle arrest and apoptosis in MYC-dependent cancer cells.

MYC_Pathway MYC-Driven Transcription Pathway This compound This compound EP300_CREBBP EP300/CREBBP This compound->EP300_CREBBP Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K27ac) EP300_CREBBP->Histone_Acetylation Promotes MYC MYC MYC->EP300_CREBBP Recruits Chromatin_Accessibility Open Chromatin Histone_Acetylation->Chromatin_Accessibility Gene_Expression MYC Target Gene Expression Chromatin_Accessibility->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Figure 1: Inhibition of the MYC Pathway. This diagram illustrates how this compound inhibits the MYC-driven transcriptional program.

Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. EP300/CREBBP act as co-activators for the AR, enhancing its transcriptional activity. Inhibition of EP300/CREBBP can disrupt AR-mediated gene expression, leading to a reduction in the proliferation of AR-positive cancer cells.

AR_Pathway Androgen Receptor Signaling Pathway This compound This compound EP300_CREBBP EP300/CREBBP This compound->EP300_CREBBP Inhibits Histone_Acetylation Histone Acetylation EP300_CREBBP->Histone_Acetylation Promotes AR Androgen Receptor AR->EP300_CREBBP Recruits AR_Target_Genes AR Target Gene Expression Histone_Acetylation->AR_Target_Genes Tumor_Growth Tumor Growth AR_Target_Genes->Tumor_Growth

Figure 2: Disruption of AR Signaling. This diagram shows the mechanism by which this compound can inhibit androgen receptor signaling.

Cell Cycle Control

EP300/CREBBP play a critical role in regulating the cell cycle, in part by acetylating key proteins involved in cell cycle progression, such as p53, and by co-activating transcription factors like E2F that control the expression of genes required for DNA replication and cell division. Inhibition of EP300/CREBBP can therefore lead to cell cycle arrest, typically at the G1/S transition.

Cell_Cycle_Pathway Cell Cycle Control Pathway This compound This compound EP300_CREBBP EP300/CREBBP This compound->EP300_CREBBP Inhibits p53_acetylation p53 Acetylation EP300_CREBBP->p53_acetylation Promotes E2F_coactivation E2F Co-activation EP300_CREBBP->E2F_coactivation Promotes p53 p53 p53->p53_acetylation E2F E2F E2F->E2F_coactivation p21_expression p21 Expression p53_acetylation->p21_expression S_phase_genes S-Phase Gene Expression E2F_coactivation->S_phase_genes Cell_Cycle_Arrest G1/S Arrest p21_expression->Cell_Cycle_Arrest S_phase_genes->Cell_Cycle_Arrest Inhibition of expression leads to

Figure 3: Impact on Cell Cycle Regulation. This diagram illustrates how inhibition of EP300/CREBBP can lead to cell cycle arrest.

Key Experimental Protocols

While specific protocols for this compound are not publicly available in extensive detail, the following are representative methodologies for key experiments used to characterize EP300/CREBBP inhibitors. These can be adapted for the study of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of EP300 or CREBBP in a cell-free system. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: A biotinylated histone peptide substrate is incubated with the HAT enzyme (EP300 or CREBBP) and acetyl-CoA in the presence or absence of the inhibitor. The reaction is stopped, and a europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated acceptor fluorophore are added. If the histone peptide is acetylated, the antibody binds, bringing the europium donor and the acceptor fluorophore in close proximity, resulting in a FRET signal. The inhibitor's potency is determined by measuring the reduction in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Recombinant human EP300 or CREBBP catalytic domain diluted in assay buffer.

    • Substrate Solution: Biotinylated H3 (1-21) peptide diluted in assay buffer.

    • Inhibitor Solution: Serial dilutions of this compound in DMSO, then diluted in assay buffer.

    • Acetyl-CoA Solution: Diluted in assay buffer.

    • Detection Reagents: Europium-labeled anti-acetyl-H3K27 antibody and streptavidin-d2 diluted in detection buffer.

  • Assay Procedure:

    • Add 2 µL of inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of enzyme solution and incubate for 15 minutes at room temperature.

    • Add 2 µL of substrate solution.

    • Initiate the reaction by adding 2 µL of acetyl-CoA solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm/620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

HAT_Assay_Workflow In Vitro HAT Assay Workflow Start Start Add_Inhibitor Add Inhibitor/ Vehicle Start->Add_Inhibitor Add_Enzyme Add EP300/CREBBP Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add Biotinylated Histone Peptide Add_Enzyme->Add_Substrate Add_AcCoA Add Acetyl-CoA (Start Reaction) Add_Substrate->Add_AcCoA Incubate_1 Incubate 60 min Add_AcCoA->Incubate_1 Add_Detection Add TR-FRET Detection Reagents Incubate_1->Add_Detection Incubate_2 Incubate 60 min Add_Detection->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 4: TR-FRET HAT Assay Workflow. This diagram outlines the major steps in a typical in vitro histone acetyltransferase assay.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

Principle: Cells are seeded in a multi-well plate and treated with a range of inhibitor concentrations. After a defined period, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

  • Assay Procedure:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1000-5000 cells/well).

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72-96 hours.

  • Data Acquisition:

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (50% growth inhibition) value.

Western Blotting for Histone Acetylation

This technique is used to assess the effect of the inhibitor on the levels of specific histone acetylation marks within cells.

Principle: Cells are treated with the inhibitor, and then histones are extracted and separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for certain histone acetylation marks (e.g., H3K27ac) and a loading control (e.g., total Histone H3).

Protocol:

  • Cell Treatment and Histone Extraction:

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the histone mark of interest (e.g., anti-H3K27ac) and a loading control antibody (e.g., anti-Histone H3).

    • Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the intensity of the acetylated histone to the total histone loading control.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the EP300 and CREBBP acetyltransferases. Its ability to potently inhibit these enzymes allows for the detailed study of their involvement in various cellular pathways, particularly those driving cancer progression. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the mechanism of action and therapeutic potential of this and similar inhibitors. As our understanding of the complex roles of EP300 and CREBBP continues to grow, so too will the importance of selective and potent chemical probes like this compound in advancing the field of epigenetic drug discovery.

References

Ep300/CREBBP-IN-2 and Chromatin Remodeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous histone acetyltransferases (HATs) EP300 and CREBBP are critical regulators of gene expression, and their dysregulation is implicated in numerous cancers. These proteins act as transcriptional co-activators by acetylating histone and non-histone proteins, thereby remodeling chromatin and facilitating the recruitment of transcriptional machinery. The development of small molecule inhibitors targeting the catalytic HAT or bromodomain activity of EP300/CREBBP has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of Ep300/CREBBP-IN-2, a potent inhibitor of EP300 and CREBBP, and its role in chromatin remodeling. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the signaling pathways it modulates.

Introduction to EP300 and CREBBP

CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300) are highly homologous proteins that function as key transcriptional co-activators.[1] They possess histone acetyltransferase (HAT) activity, which is crucial for regulating gene expression by modifying the acetylation status of histones and other proteins.[1][2] This enzymatic activity leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of transcription.[1]

Both EP300 and CREBBP contain a bromodomain, a protein module that recognizes and binds to acetylated lysine residues, including those on histones.[1][3] This interaction helps to anchor the EP300/CREBBP complex to chromatin, further promoting transcriptional activation.[1] Given their central role in gene regulation, it is not surprising that aberrant EP300/CREBBP activity is linked to the development and progression of various cancers, including hematological malignancies and solid tumors.[1][4][5]

Inhibition of EP300/CREBBP has been shown to have anti-proliferative effects in various cancer models.[4][6] This has spurred the development of small molecule inhibitors targeting either the HAT domain or the bromodomain of these proteins. This compound is a potent, orally active inhibitor that targets the catalytic HAT activity of both EP300 and CREBBP.[7][8]

This compound: Mechanism of Action

This compound exerts its effects by directly inhibiting the histone acetyltransferase (HAT) activity of EP300 and CREBBP. The primary mechanism involves a reduction in the acetylation of key histone residues, most notably lysine 27 on histone H3 (H3K27ac).[1][4][9] H3K27ac is a hallmark of active enhancers and promoters, and its reduction leads to a more condensed chromatin state and transcriptional repression of target genes.[1]

By inhibiting EP300/CREBBP, this compound disrupts the function of critical oncogenic transcription factors that rely on these co-activators. This includes, but is not limited to, the Androgen Receptor (AR), MYC, and Interferon Regulatory Factor 4 (IRF4).[1][4][6] The downstream consequences of this inhibition include cell cycle arrest, apoptosis, and a reduction in tumor growth.[1]

Quantitative Data

The following tables summarize the quantitative data for this compound and other relevant inhibitors.

Table 1: Inhibitory Activity of this compound

TargetIC50 (µM)
EP3000.052[7][8]
CREBBP0.148[7][8]

Table 2: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₂₇F₃N₄O₄[7]
Molecular Weight516.51 g/mol [7]
FormSolid[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is used to assess the genome-wide changes in H3K27 acetylation upon treatment with this compound.

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C overnight. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions with significant H3K27ac enrichment. Compare the H3K27ac profiles between inhibitor-treated and control samples.

Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol is used to measure the changes in the expression of specific genes following treatment with this compound.

  • Cell Treatment and RNA Extraction: Treat cells with the inhibitor or vehicle. Extract total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH).

  • Data Acquisition: Run the qPCR reaction on a real-time PCR machine.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Immunoblotting (Western Blotting)

This protocol is used to detect changes in the protein levels of key signaling molecules.

  • Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, MYC, H3K27ac) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

This compound impacts several key oncogenic signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

EP300_CREBBP_Inhibition cluster_chromatin Chromatin Remodeling cluster_transcription Transcriptional Regulation This compound This compound EP300 EP300 This compound->EP300 Inhibits CREBBP CREBBP This compound->CREBBP HAT_Activity HAT Activity EP300->HAT_Activity Mediates CREBBP->HAT_Activity Mediates H3K27ac H3K27 Acetylation HAT_Activity->H3K27ac Increases Chromatin_Accessibility Chromatin Accessibility H3K27ac->Chromatin_Accessibility Increases Oncogene_Expression Oncogene Expression (e.g., MYC, AR) Chromatin_Accessibility->Oncogene_Expression Promotes AR_Signaling_Inhibition cluster_coactivators Co-activators cluster_ar_pathway Androgen Receptor Pathway Inhibitor This compound EP300_CREBBP EP300/CREBBP Inhibitor->EP300_CREBBP Inhibits AR Androgen Receptor (AR) EP300_CREBBP->AR Co-activates AR_Binding AR Binding to DNA AR->AR_Binding AR_Target_Genes AR Target Gene Expression AR_Binding->AR_Target_Genes Cell_Proliferation Cell Proliferation AR_Target_Genes->Cell_Proliferation MYC_Signaling_Inhibition cluster_coactivators Co-activators cluster_myc_pathway MYC Pathway Inhibitor This compound EP300_CREBBP EP300/CREBBP Inhibitor->EP300_CREBBP Inhibits Super_Enhancers Super-Enhancers EP300_CREBBP->Super_Enhancers Maintains H3K27ac at MYC MYC MYC_Target_Genes MYC Target Gene Expression MYC->MYC_Target_Genes Super_Enhancers->MYC Drives Expression of Cell_Cycle_Progression Cell Cycle Progression MYC_Target_Genes->Cell_Cycle_Progression

References

Unveiling Novel Functions of p300/CREBBP: A Technical Guide to Inhibitor-Based Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The paralogous proteins p300 (E1A binding protein 300) and CREB-binding protein (CREBBP or CBP) are master transcriptional co-activators that play a pivotal role in regulating gene expression. Classically known for their histone acetyltransferase (HAT) activity, they acetylate histones to relax chromatin structure and facilitate transcription.[1][2] However, a growing body of evidence reveals that the functions of p300/CBP extend far beyond this canonical role. These proteins are now understood to be critical hubs in a multitude of cellular processes, including DNA damage repair, metabolic regulation, and the maintenance of enhancer landscapes.

The development of potent and selective small-molecule inhibitors and degraders targeting p300/CBP has revolutionized our ability to dissect these novel functions. These chemical tools provide a means for acute and reversible perturbation of p300/CBP activity, offering insights that are often unattainable through genetic approaches alone. This technical guide provides an in-depth exploration of the novel functions of p300/CBP and details the use of inhibitors in their investigation. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these powerful tools.

p300/CBP Inhibitors: A Toolkit for Functional Investigation

A diverse array of chemical probes targeting different domains and activities of p300/CBP have been developed. These can be broadly categorized as follows:

  • Catalytic Inhibitors: These molecules, such as A-485, directly target the HAT domain and are competitive with the acetyl-CoA cofactor.[3][4][5] They are instrumental in studying the consequences of inhibiting the enzymatic activity of p300/CBP.

  • Bromodomain Inhibitors: The bromodomain of p300/CBP recognizes and binds to acetylated lysine residues on histones and other proteins. Inhibitors like CCS1477 (inobrodib) block this interaction, disrupting the recruitment and localization of p300/CBP to specific chromatin regions.[3][6][7][8]

  • PROTAC Degraders: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of the target protein. Degraders such as dCBP-1 and CBPD-409 offer a powerful approach to abolish all functions of p300/CBP, including their scaffolding capabilities, which may be independent of their catalytic or bromodomain activities.[2][9][10][11]

The table below summarizes key quantitative data for some of the most widely used p300/CBP inhibitors.

InhibitorTypeTargetIC50 / Kd / DC50Cell Line(s)Reference(s)
A-485 Catalytic Inhibitorp300 HATIC50: 9.8 nMBiochemical Assay[4][5][12][13]
CBP HATIC50: 2.6 nMBiochemical Assay[4][5][12][13]
H3K27AcEC50: 73 nMPC3[14]
CCS1477 (inobrodib) Bromodomain Inhibitorp300 BromodomainKd: 1.3 nMBiochemical Assay[1][3][6][7][8]
CBP BromodomainKd: 1.7 nMBiochemical Assay[1][3][6][7][8]
Cell ProliferationIC50: 96 nM22Rv1[1][6]
Cell ProliferationIC50: 49 nMVCaP[6][7]
dCBP-1 PROTAC Degraderp300/CBPDC50: <10 nMMultiple Myeloma[9]
CBPD-409 PROTAC Degraderp300/CBPDC50: 0.2-0.4 nMProstate Cancer[10][11]
Cell ProliferationIC50: 1.2-2.0 nMVCaP, LNCaP, 22Rv1[10]

Novel Functions of p300/CBP and Their Investigation with Inhibitors

Regulation of Enhancer Landscapes and Super-Enhancers

Beyond their role at promoters, p300/CBP are critical for the function of enhancers, particularly super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity genes and oncogenes.

Investigative Approach with Inhibitors:

Bromodomain inhibitors like CCS1477 are used to displace p300/CBP from enhancers, leading to a reduction in H3K27 acetylation (H3K27ac), a hallmark of active enhancers.[15] This, in turn, suppresses the transcription of enhancer-regulated oncogenes like MYC and IRF4.[15] Catalytic inhibitors such as A-485 also reduce H3K27ac at enhancers, demonstrating the importance of the HAT activity in this process. The use of these inhibitors in concert with genome-wide techniques like ChIP-seq for H3K27ac and RNA-seq for gene expression allows for a detailed understanding of how p300/CBP shape the enhancer landscape.

Below is a diagram illustrating the role of p300/CBP at a super-enhancer and the mechanism of action of bromodomain inhibitors.

p300_enhancer_inhibition cluster_0 Active Super-Enhancer cluster_1 Inhibition TF Transcription Factors (e.g., AR, IRF4) p300_CBP p300/CBP TF->p300_CBP recruits H3K27ac H3K27ac p300_CBP->H3K27ac deposits DNA DNA RNA_Pol RNA Pol II H3K27ac->RNA_Pol recruits MYC MYC Gene RNA_Pol->MYC transcribes CCS1477 CCS1477 (Bromodomain Inhibitor) CCS1477->p300_CBP displaces from acetylated histones DDR_workflow start Start: Cancer Cell Line treatment Treatment Groups start->treatment group1 1. Vehicle + No Damage treatment->group1 group2 2. Vehicle + DNA Damage treatment->group2 group3 3. A-485 + DNA Damage treatment->group3 analysis Analysis group1->analysis group2->analysis group3->analysis ip_wb Immunoprecipitation (IP) & Western Blot (WB) analysis->ip_wb cell_cycle Cell Cycle Analysis analysis->cell_cycle apoptosis Apoptosis Assay analysis->apoptosis outcome Outcome: Identify p300/CBP-dependent DDR events ip_wb->outcome cell_cycle->outcome apoptosis->outcome

References

Preclinical Development of EP300/CREBBP Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone acetyltransferases (HATs) EP300 and its paralog CREBBP are critical transcriptional co-regulators implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous cancers, making them compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical evaluation of EP300/CREBBP inhibitors, using a representative molecule, herein referred to as Ep300/CREBBP-IN-2, as a paradigm. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for core assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction

CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300) are highly homologous proteins that function as histone acetyltransferases, catalyzing the transfer of acetyl groups to lysine residues on histone and non-histone proteins.[1] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. EP300 and CREBBP are involved in the regulation of numerous transcription factors critical for cancer development and progression, including MYC, androgen receptor (AR), and IRF4.[2][3]

Inhibitors of EP300/CREBBP have emerged as a promising class of anti-cancer agents. These inhibitors can be broadly categorized into those that target the histone acetyltransferase (HAT) domain and those that target the bromodomain. HAT inhibitors directly block the catalytic activity of the enzyme, preventing the acetylation of its substrates. Bromodomain inhibitors, on the other hand, prevent the "reading" of acetylated lysine residues, thereby disrupting the recruitment of EP300/CREBBP to chromatin and the subsequent activation of transcription. This guide will focus on the preclinical characterization of a potent and selective EP300/CREBBP inhibitor, exemplified by this compound.

Quantitative Data Summary

The preclinical activity of EP300/CREBBP inhibitors has been evaluated in a wide range of cancer models. The following tables summarize key quantitative data for representative inhibitors of this class.

Table 1: In Vitro Activity of Representative EP300/CREBBP Inhibitors

CompoundTarget DomainCell LineCancer TypeIC50 (µM)
This compoundHATVariousHematological Malignancies0.052 (EP300), 0.148 (CREBBP)
A-485HAT22Rv1Prostate Cancer~0.01
CCS1477BromodomainMOLM-16Acute Myeloid Leukemia~0.005
CCS1477RPMI-8226Multiple Myeloma0.006
CCS1477LP1Multiple Myeloma0.006

Table 2: In Vivo Efficacy of Representative EP300/CREBBP Inhibitors

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (%)Reference
CCS1477MOLM-16 Xenograft20mg/kg, daily, oralSignificant dose-dependent reduction[4]
CCS1477DOHH-2 Xenograft10mg/kg, daily, oralSignificant tumor stasis in combination with venetoclax[4]
CPI-1612MCF7 XenograftNot specifiedPotent suppression of tumor growth[5]

Table 3: Pharmacokinetic Parameters of a Representative EP300/CREBBP Inhibitor (YF2) in Mice

DoseRoutePeak Serum Concentration (µM)Time to Peak Serum ConcentrationPeak Tumor Concentration (µM)Time to Peak Tumor Concentration
40 mg/kgi.p.~157.5 min~51 hour
60 mg/kgi.p.~3015 min~104 hours

Key Signaling Pathways

EP300/CREBBP inhibitors exert their anti-cancer effects by modulating the activity of key oncogenic signaling pathways. The following diagrams illustrate the central role of EP300/CREBBP in these pathways and the mechanism of their inhibition.

EP300_CREBBP_Signaling cluster_upstream Upstream Signals cluster_receptors Receptors & TFs cluster_coregulators Co-regulators cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Hormones Hormones (e.g., Androgens) AR Androgen Receptor (AR) Hormones->AR MYC MYC RTK->MYC EP300_CREBBP EP300/CREBBP AR->EP300_CREBBP MYC->EP300_CREBBP IRF4 IRF4 IRF4->EP300_CREBBP p53 p53 p53->EP300_CREBBP Proliferation Cell Proliferation EP300_CREBBP->Proliferation HAT Activity (Histone Acetylation) Survival Cell Survival EP300_CREBBP->Survival Apoptosis Apoptosis EP300_CREBBP->Apoptosis Differentiation Differentiation EP300_CREBBP->Differentiation Inhibitor This compound Inhibitor->EP300_CREBBP

Caption: EP300/CREBBP as a central hub in oncogenic signaling.

Experimental Protocols

This section provides detailed methodologies for key preclinical assays used to characterize EP300/CREBBP inhibitors.

Cell Viability (MTS/MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • This compound (or other inhibitor)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[6]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the inhibitor in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • For MTT assay: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7] After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[7]

Western Blot for Histone Acetylation

This technique is used to detect changes in the levels of specific histone modifications, such as H3K27ac, following inhibitor treatment.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in lysis buffer and determine protein concentration.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody (e.g., anti-H3K27ac) overnight at 4°C with gentle agitation.[8]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody for a loading control (e.g., anti-total H3).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest, such as a transcription factor or a modified histone.

Materials:

  • Treated and untreated cells

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease (for chromatin fragmentation)

  • Antibody specific to the target protein (e.g., anti-AR, anti-H3K27ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[9]

  • Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to a size range of 200-1000 bp using sonication or enzymatic digestion.[10]

  • Immunoprecipitation: Incubate the fragmented chromatin with an antibody specific to the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[9]

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K and RNase A. Purify the DNA using a DNA purification kit.[9]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the target protein.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the preclinical discovery and evaluation of an EP300/CREBBP inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Assays Target_ID Target Identification (EP300/CREBBP in Cancer) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo Biochemical_Assay Biochemical Assay (HAT activity) In_Vitro->Biochemical_Assay Cell_Viability Cell Viability Assay (IC50 determination) In_Vitro->Cell_Viability Target_Engagement Target Engagement (Western Blot for H3K27ac) In_Vitro->Target_Engagement Mechanism_of_Action Mechanism of Action (ChIP-seq, RNA-seq) In_Vitro->Mechanism_of_Action Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Caption: Preclinical drug discovery workflow for an EP300/CREBBP inhibitor.

Conclusion

The preclinical data for EP300/CREBBP inhibitors demonstrate their potential as effective anti-cancer agents. These compounds exhibit potent in vitro and in vivo activity in various cancer models, driven by the on-target inhibition of key oncogenic signaling pathways. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this promising class of epigenetic drugs. Further research will be crucial to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

Therapeutic Potential of Targeting EP300/CREBBP: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) have emerged as critical regulators of gene expression and cellular function, making them compelling targets for therapeutic intervention in a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the therapeutic potential of targeting EP300/CREBBP, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Functions and Rationale for Targeting

EP300 and CREBBP are transcriptional co-activators that play a pivotal role in chromatin remodeling by acetylating histone and non-histone proteins.[1][2][3] This acetylation neutralizes the positive charge of lysine residues on histones, leading to a more open chromatin structure that facilitates gene transcription.[3] Dysregulation of EP300/CREBBP activity is implicated in the pathogenesis of various malignancies, including hematological cancers and solid tumors, where they often act as co-activators for key oncogenic transcription factors such as MYC, IRF4, and the androgen receptor (AR).[4][5][6] Consequently, inhibiting the function of EP300/CREBBP presents a promising strategy to disrupt these oncogenic signaling networks.

Therapeutic Modalities

Several strategies are being explored to therapeutically target EP300/CREBBP, including:

  • Histone Acetyltransferase (HAT) Inhibitors: These small molecules directly inhibit the catalytic activity of the HAT domain, preventing the acetylation of downstream targets.

  • Bromodomain Inhibitors: EP300 and CREBBP contain a bromodomain that recognizes and binds to acetylated lysine residues, a key step in their recruitment to chromatin. Inhibitors targeting this domain disrupt their localization and function.

  • Dual Inhibitors: Some compounds have been developed to inhibit both the HAT and bromodomain functions of EP300/CREBBP, or to dually target EP300/CREBBP and other epigenetic regulators like BET proteins.[2][7][8]

  • Selective Degraders: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), selective degradation of EP300 is being investigated as a therapeutic approach with the potential for improved tolerability compared to dual inhibitors.[3][5]

  • HAT Activators: In cancers characterized by monoallelic loss-of-function mutations in CREBBP or EP300, activating the remaining wild-type allele with small molecules is a novel therapeutic strategy.[6][9][10]

Quantitative Data on EP300/CREBBP Modulators

The following tables summarize key quantitative data for various EP300/CREBBP inhibitors and activators based on preclinical and clinical studies.

Table 1: In Vitro Potency of EP300/CREBBP HAT Inhibitors

CompoundTargetAssay ConditionIC50 (nM)Reference
A-485p300Biochemical HAT assay9.8[11]
CBPBiochemical HAT assay2.6[11]
EP300/CREBBPBiochemical HAT assay (50 nM Acetyl-CoA)44.8[4]
EP300/CREBBPBiochemical HAT assay (5 µM Acetyl-CoA)1300[1][4]
iP300wEP300/CREBBPBiochemical HAT assay (50 nM Acetyl-CoA)15.8[1][4]
CPI-1612EP300/CREBBPBiochemical HAT assay (50 nM Acetyl-CoA)10.7[4]

Table 2: Preclinical and Clinical Profile of Selected EP300/CREBBP-Targeted Agents

CompoundModalityKey Preclinical FindingsClinical Trial Identifier (if applicable)Disease Indication(s)Reference
Pocenbrodib (FT-7051) CBP/p300 inhibitorEncouraging safety and pharmacokinetic data in mCRPC models.NCT06785636, NCT04575766Metastatic Castration-Resistant Prostate Cancer (mCRPC)[12][13]
CCS1477 (Inobrodib) p300/CBP bromodomain inhibitorPotent anti-tumor activity in multiple myeloma cell lines, synergistic with pomalidomide.NCT04068597, NCT03568656Multiple Myeloma, Non-Hodgkin Lymphoma, AML, High-Risk MDS, mCRPC, Breast Cancer, NSCLC[14][15][16][17][18][19][20]
EP31670 (NEO2734) Dual p300/CBP and BET bromodomain inhibitorIC50 <30 nM for both targets. Induces differentiation and G1-phase cell cycle arrest. Inhibits tumor growth in xenograft models.N/AProstate Cancer, NUT Midline Carcinoma, Hematological Malignancies[2][7][8][21][22]
YF2 HAT ActivatorBinds to the bromo/RING domains of CREBBP/p300, increasing auto-acetylation and activation. Selectively cytotoxic in HAT-mutated lymphoma cell lines.N/AGerminal Center-Derived B-Cell Lymphoma[6][9][10][23]
EP300 Selective Degraders Protein DegraderPotent and selective degradation of EP300 with anti-tumor activity in prostate and hematological malignancy models. No observed thrombocytopenia.N/AProstate Cancer, Multiple Myeloma, DLBCL[3][5]

Signaling Pathways and Mechanisms of Action

Targeting EP300/CREBBP can disrupt multiple oncogenic signaling pathways. The diagrams below, generated using the DOT language, illustrate key mechanisms.

EP300_CREBBP_Oncogenic_Signaling cluster_nucleus Nucleus EP300_CREBBP EP300/CREBBP Histones Histones EP300_CREBBP->Histones acetylates (HAT activity) Acetylated_Histones Acetylated Histones (H3K27ac) EP300_CREBBP->Acetylated_Histones binds to (Bromodomain) HAT_inhibitor HAT Inhibitor HAT_inhibitor->EP300_CREBBP inhibits BRD_inhibitor Bromodomain Inhibitor BRD_inhibitor->EP300_CREBBP inhibits Degrader Selective Degrader Degrader->EP300_CREBBP degrades Oncogenic_TFs Oncogenic Transcription Factors (e.g., MYC, IRF4, AR) Oncogenic_TFs->EP300_CREBBP recruits Gene_Expression Oncogene Expression Acetylated_Histones->Gene_Expression promotes Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth drives

Caption: Mechanism of EP300/CREBBP in driving oncogene expression and points of therapeutic intervention.

AR_Signaling_EP300_CREBBP cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds & activates EP300_CREBBP EP300/CREBBP AR->EP300_CREBBP recruits AR_Target_Genes AR Target Genes EP300_CREBBP->AR_Target_Genes co-activates transcription Cell_Growth Cell Growth & Survival AR_Target_Genes->Cell_Growth promotes EP300_CREBBP_Inhibitor EP300/CREBBP Inhibitor EP300_CREBBP_Inhibitor->EP300_CREBBP inhibits

Caption: Role of EP300/CREBBP in Androgen Receptor (AR) signaling in prostate cancer.

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating EP300/CREBBP-targeted therapies.

In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of EP300 or CREBBP.

Methodology:

  • Reagents and Materials: Recombinant human EP300 or CREBBP enzyme, histone H3 or H4 peptide substrate, Acetyl-Coenzyme A (Acetyl-CoA, can be radiolabeled or unlabeled depending on the detection method), HAT assay buffer, test compound, and a detection system (e.g., radiometric, colorimetric, or fluorometric).[24][25][26][27]

  • Assay Procedure:

    • Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and HAT assay buffer in a 96-well plate.

    • Add serial dilutions of the test compound or vehicle control to the wells.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the plate at 30-37°C for a defined period (e.g., 1 hour).

    • Stop the reaction.

    • Detect the level of histone acetylation. For radiometric assays, this involves capturing the radiolabeled acetylated peptides on a filter and measuring radioactivity. For colorimetric or fluorometric assays, the production of Coenzyme A (CoA) is coupled to a detectable signal.[24][26][27]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound with EP300 or CREBBP in a cellular context.[28][29][30][31]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to a suitable confluency.

    • Treat the cells with the test compound or vehicle control for a specified duration.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release soluble proteins.

    • Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble EP300 or CREBBP in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.[29][32]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide localization of EP300/CREBBP and the impact of inhibitors on histone acetylation marks (e.g., H3K27ac).[33][34][35][36][37]

Methodology:

  • Cell Culture and Crosslinking:

    • Culture cells and treat with the test compound or vehicle.

    • Crosslink protein-DNA complexes using formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for EP300, CREBBP, or a histone mark of interest (e.g., H3K27ac).

    • Capture the antibody-chromatin complexes using protein A/G beads.

    • Wash the beads to remove non-specific binding.

  • DNA Purification and Sequencing:

    • Reverse the crosslinks and purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify regions of enrichment (peaks) for the protein or histone mark of interest.

    • Compare the peak profiles between compound-treated and vehicle-treated samples to assess the effect of the inhibitor on chromatin binding and histone acetylation.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an EP300/CREBBP-targeted agent in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) and vehicle control according to a defined schedule and dose.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion

The targeting of EP300 and CREBBP represents a promising therapeutic avenue for a variety of cancers and potentially other diseases. The development of potent and selective inhibitors, degraders, and activators is rapidly advancing, with several agents now in clinical trials. A thorough understanding of the underlying biology, coupled with robust preclinical and clinical evaluation using the methodologies outlined in this guide, will be crucial for the successful translation of these novel therapies into clinical practice.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of Ep300/CREBBP-IN-2, a potent inhibitor of the homologous histone acetyltransferases (HATs) EP300 and CREBBP. These enzymes are crucial transcriptional co-regulators, and their dysregulation is implicated in various cancers, making them significant therapeutic targets. The following sections detail the relevant signaling pathway, quantitative data for inhibitor activity, and comprehensive protocols for two common in vitro assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA®.

EP300/CREBBP Signaling Pathway

EP300 and CREBBP are recruited by transcription factors to chromatin, where they acetylate histones and other proteins, leading to a more open chromatin structure and transcriptional activation. This process is fundamental for the expression of genes involved in cell proliferation, differentiation, and survival. This compound inhibits the catalytic HAT activity of these enzymes, thereby preventing histone acetylation and subsequent gene activation.

EP300_CREBBP_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin TF Transcription Factors EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP Recruitment Histones Histones EP300_CREBBP->Histones Acetylation Inhibitor This compound Inhibitor->EP300_CREBBP Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Activation Gene Activation Acetylated_Histones->Gene_Activation Cell_Cycle_Progression Cell Cycle Progression Gene_Activation->Cell_Cycle_Progression

Caption: EP300/CREBBP signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The potency of this compound and other relevant inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor efficacy.

InhibitorTargetAssay TypeIC50 (µM)
This compound EP300 Biochemical0.052
This compound CREBBP Biochemical0.148

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is highly suitable for high-throughput screening of enzyme inhibitors. It measures the acetylation of a biotinylated histone H3 peptide by the EP300 or CREBBP enzyme.

Experimental Workflow:

TR_FRET_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection A Prepare Assay Buffer and Reagents: - EP300/CREBBP Enzyme - Biotin-H3 Peptide - Acetyl-CoA - Inhibitor Dilutions B Dispense Inhibitor and EP300/CREBBP Enzyme into assay plate. A->B C Pre-incubate B->C D Initiate reaction by adding Biotin-H3 Peptide and Acetyl-CoA. C->D E Incubate at room temperature. D->E F Add Detection Reagents: - Europium-labeled Streptavidin - Labeled Anti-acetyl-H3 Antibody E->F G Incubate to allow binding. F->G H Read TR-FRET signal. G->H

Caption: Workflow for the EP300/CREBBP TR-FRET inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% (v/v) BSA, 0.005% (v/v) Tween-20.

    • EP300/CREBBP Enzyme: Recombinant human EP300 or CREBBP (final concentration will depend on enzyme activity, typically in the low nM range).

    • Substrate: Biotinylated Histone H3 (1-21) peptide (final concentration ~100-200 nM).

    • Cofactor: Acetyl-CoA (final concentration at or near the Km for the enzyme).

    • Inhibitor: Prepare a serial dilution of this compound in 100% DMSO, followed by a dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Detection Reagents:

      • Europium-labeled Streptavidin (final concentration ~2 nM).

      • APC- or DyLight-labeled anti-acetyl-Histone H3 antibody (final concentration ~20 nM).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted inhibitor or vehicle (DMSO in Assay Buffer) to the assay wells.

    • Add 5 µL of diluted EP300/CREBBP enzyme to all wells.

    • Gently mix and pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a 2X solution of Biotin-H3 peptide and Acetyl-CoA in Assay Buffer.

    • Incubate for 60-120 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 5 µL of the detection reagent mix (Europium-Streptavidin and labeled antibody) in a suitable detection buffer (e.g., TR-FRET buffer from a commercial supplier).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320-340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Plot the percent inhibition (relative to no-inhibitor controls) against the logarithm of inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (four-parameter variable slope).

AlphaLISA® Assay

This bead-based, no-wash assay provides a sensitive alternative for measuring HAT activity.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Use a commercially available AlphaLISA® buffer or a self-made buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

    • EP300/CREBBP Enzyme, Substrate, Cofactor, and Inhibitor: Prepare as described for the TR-FRET assay.

    • AlphaLISA® Reagents:

      • Streptavidin-coated Donor Beads.

      • Anti-acetyl-Histone H3 antibody-conjugated Acceptor Beads.

  • Assay Procedure (384-well ProxiPlate® format):

    • Add 2.5 µL of 4X inhibitor or vehicle to the assay wells.

    • Add 2.5 µL of 4X EP300/CREBBP enzyme.

    • Add 5 µL of a 2X solution of Biotin-H3 peptide and Acetyl-CoA to initiate the reaction.

    • Incubate for 60-120 minutes at room temperature.

    • Add 5 µL of a 3X solution of anti-acetyl-H3 Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of a 3X solution of Streptavidin Donor beads.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA® signal (counts per second) against the logarithm of inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Materials and Reagents

ReagentRecommended Supplier(s)
Recombinant Human EP300BPS Bioscience, R&D Systems
Recombinant Human CREBBPBPS Bioscience, Active Motif
Biotinylated Histone H3 (1-21) PeptideAnaspec, BPS Bioscience
Acetyl-Coenzyme ASigma-Aldrich, Merck
This compoundMedChemExpress, Selleckchem
TR-FRET Detection Reagents (Eu, APC/DyLight)PerkinElmer, Thermo Fisher
AlphaLISA® Beads and BuffersPerkinElmer
384-well Assay PlatesCorning, Greiner Bio-One

Safety Precautions

Standard laboratory safety practices should be followed when performing these assays. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. Handle all chemicals and reagents according to their Safety Data Sheets (SDS). All assays should be performed in a well-ventilated area.

Application Notes and Protocols for Cell-Based Assays with EP300/CREBBP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of EP300/CREBBP inhibitors in cell-based assays. The protocols outlined below are based on established methodologies for potent and selective inhibitors of the EP300/CREBBP histone acetyltransferases (HATs), such as CPI-1612 and A-485, and are adaptable for other similar inhibitors like Ep300/CREBBP-IN-2.

Introduction

The paralogous proteins EP300 (E1A binding protein p300) and CREBBP (CREB-binding protein) are critical transcriptional coactivators that possess histone acetyltransferase (HAT) activity.[1] They play a crucial role in regulating gene expression by acetylating histone proteins, primarily at lysine 27 of histone H3 (H3K27ac), which is a mark of active enhancers.[1][2] Dysregulation of EP300/CREBBP function is implicated in various cancers, making them attractive therapeutic targets.[3][4] Small molecule inhibitors targeting the HAT activity or the bromodomain of EP300/CREBBP have been developed to probe their function and for potential therapeutic applications.[5][6] These inhibitors have been shown to impact cell proliferation, induce apoptosis, and alter the expression of key oncogenic transcription programs.[5][7]

This guide provides detailed protocols for assessing the cellular effects of EP300/CREBBP inhibitors, including cell viability assays, analysis of histone acetylation, and a general overview of the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Growth Inhibition (GI50) of EP300/CREBBP Inhibitor CPI-1612 in ER+ Breast Cancer Cell Lines [7]

Cell LineGI50 (nM)
MCF7< 100
T47D< 100
ZR-75-1< 100

Table 2: IC50 Values of Various EP300/CREBBP Bromodomain Inhibitors in Breast and Prostate Cancer Cell Lines [5][8]

Cell LineInhibitorIC50 (µM)
MDA-MB-453GNE-272~1.5
MDA-MB-453I-CBP112~2.0
MDA-MB-453SGC-CBP30~2.5
LNCaPGNE-272~1.0
LNCaPI-CBP112~1.5
LNCaPSGC-CBP30~2.0
VCaPGNE-272~1.0
VCaPI-CBP112~1.5
VCaPSGC-CBP30~2.0
22Rv1GNE-272~1.5
22Rv1I-CBP112~2.0
22Rv1SGC-CBP30~2.5

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of EP300/CREBBP inhibitors and a typical experimental workflow for their characterization in cell-based assays.

EP300_CREBBP_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_transcription Transcription EP300_CREBBP EP300/CREBBP Histones Histones (H3) EP300_CREBBP->Histones Acetylation (H3K27ac) Gene_Expression Oncogene Expression Inhibitor This compound Inhibitor->EP300_CREBBP Inhibition Histones->Gene_Expression Activation DNA DNA Transcription_Factors Transcription Factors (e.g., MYC, AR) Transcription_Factors->EP300_CREBBP Recruitment Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Figure 1: Mechanism of EP300/CREBBP Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in Multi-well Plates Inhibitor_Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Inhibitor_Treatment Incubation 3. Incubate for a Defined Period (e.g., 4-7 days) Inhibitor_Treatment->Incubation Viability_Assay 4a. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Western_Blot 4b. Protein Extraction & Western Blot (e.g., for H3K27ac) Incubation->Western_Blot ChIP_Assay 4c. Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq) Incubation->ChIP_Assay IC50_Calculation 5a. Calculate IC50/GI50 Values Viability_Assay->IC50_Calculation Protein_Quantification 5b. Quantify Protein Levels Western_Blot->Protein_Quantification Gene_Enrichment 5c. Analyze Gene Locus Enrichment ChIP_Assay->Gene_Enrichment

Figure 2: General Experimental Workflow.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from established methods to determine the effect of EP300/CREBBP inhibitors on cell proliferation and viability.[5][9][10][11]

Materials:

  • Cancer cell lines of interest (e.g., MCF7, LNCaP)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • This compound (or other inhibitor) stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for background measurements.

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in complete medium. It is recommended to perform a wide dose range initially (e.g., 1 nM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

    • Treat each concentration in triplicate.

  • Incubation:

    • Incubate the plates for 4 to 7 days at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for each cell line.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Calculate the GI50 or IC50 value using a non-linear regression curve fit (e.g., four-parameter variable slope) with appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Histone Acetylation

This protocol is designed to assess the impact of EP300/CREBBP inhibition on the acetylation of histone H3 at lysine 27 (H3K27ac), a direct target of EP300/CREBBP.[1][5]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-Total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with different concentrations of this compound for a short duration (e.g., 3-6 hours) to observe direct effects on histone acetylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the H3K27ac signal to the Total Histone H3 signal for each sample.

    • Compare the normalized H3K27ac levels in inhibitor-treated samples to the vehicle control.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

This protocol allows for the investigation of the occupancy of H3K27ac at specific gene regulatory regions following EP300/CREBBP inhibitor treatment.[5][12]

Materials:

  • Cancer cell lines

  • Formaldehyde (for cross-linking)

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-H3K27ac antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR machine and reagents

  • Primers for target gene regulatory regions

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound for a defined period (e.g., 1-6 hours).

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10-20 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Chromatin Preparation:

    • Wash the cells with ice-cold PBS and harvest them.

    • Lyse the cells and nuclei to release the chromatin.

    • Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate a portion of the chromatin with the anti-H3K27ac antibody overnight at 4°C. A no-antibody (IgG) control should be included.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a DNA purification kit.

    • Analyze the enrichment of specific DNA sequences by qPCR using primers designed for target gene enhancers or promoters.

    • Normalize the qPCR signal to the input DNA (a sample of chromatin saved before immunoprecipitation).

  • Data Analysis:

    • Calculate the fold enrichment of H3K27ac at specific loci in inhibitor-treated versus vehicle-treated cells.

    • Alternatively, the purified DNA can be used for library preparation and next-generation sequencing (ChIP-seq) for a genome-wide analysis of H3K27ac occupancy.

References

Application Notes and Protocols for Ep300/CREBBP-IN-2 in ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Ep300/CREBBP-IN-2, a potent inhibitor of the histone acetyltransferases (HATs) EP300 and CREBBP, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. The protocols and data presented are designed to assist in the investigation of epigenetic mechanisms and the impact of EP300/CREBBP inhibition on gene regulation.

Introduction

The paralogous proteins EP300 (also known as p300) and CREBBP (CREB-binding protein) are critical transcriptional co-activators that play a central role in regulating gene expression.[1] They function as histone acetyltransferases, catalyzing the acetylation of histone tails, most notably at lysine 27 of histone H3 (H3K27ac), a mark associated with active enhancers and promoters.[2][3] By modulating chromatin structure, EP300 and CREBBP influence a wide array of cellular processes, including cell growth, differentiation, and DNA repair.[1] Dysregulation of their activity is implicated in various diseases, including cancer.[4][5]

This compound is a small molecule inhibitor designed to specifically target the catalytic HAT domain of EP300 and CREBBP. Its use in ChIP-seq experiments allows for the precise mapping of genomic regions where the inhibition of these acetyltransferases leads to changes in histone acetylation, providing insights into the direct and indirect targets of EP300/CREBBP activity.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies using potent and selective EP300/CREBBP inhibitors in ChIP-seq experiments. These data can serve as a reference for designing experiments with this compound.

Table 1: Inhibitor Concentrations and Treatment Times in ChIP-seq

InhibitorCell LineConcentrationTreatment TimeTarget Histone MarkReference
CPI-1612MCF7 (Breast Cancer)50 nM6 hoursH3K27ac[2]
A-48522Rv1 (Prostate Cancer)1 µM24 hoursH3K27ac[6]
A-485VCaP (Prostate Cancer)1 µM24 hoursH3K27ac[6]
A-485HBTECs (Bronchial Epithelial)10 µM2 hoursH3K18ac, H3K27ac[7]

Table 2: Observed Effects of EP300/CREBBP Inhibition on H3K27ac ChIP-seq Signal

InhibitorCell LineEffect on H3K27acKey FindingsReference
CPI-1612MCF7Profound loss of H3K27ac signalOver one-third of all H3K27ac peaks showed at least a two-fold decrease.[2]
A-48522Rv1, VCaPDecreased H3K27ac levels at glucocorticoid receptor binding sitesInhibition of EP300/CREBBP restricts GR signaling by diminishing FOXA1 chromatin binding.[6]
N/ASUDHL4 (Lymphoma)Genome-wide redistribution of H3K27ac upon genetic knockout of EP300 or CREBBPRevealed both unique and shared epigenetic programs of the two acetyltransferases.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling context of EP300/CREBBP and the experimental workflow for a typical ChIP-seq experiment using an inhibitor like this compound.

EP300_CREBBP_Signaling cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 Epigenetic Regulation cluster_3 Transcriptional Output Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Phosphorylation EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP Recruitment Histones Histones EP300_CREBBP->Histones Acetylation H3K27ac H3K27ac Histones->H3K27ac Gene_Expression Target Gene Expression H3K27ac->Gene_Expression Activation Inhibitor This compound Inhibitor->EP300_CREBBP Inhibition Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: EP300/CREBBP Signaling Pathway.

ChIP_Seq_Workflow Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Inhibitor Treatment (this compound) Cell_Culture->Inhibitor_Treatment Crosslinking 3. Cross-linking (Formaldehyde) Inhibitor_Treatment->Crosslinking Chromatin_Shearing 4. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 5. Immunoprecipitation (Anti-H3K27ac) Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking 6. Reverse Cross-linking & DNA Purification Immunoprecipitation->Reverse_Crosslinking Library_Preparation 7. Library Preparation Reverse_Crosslinking->Library_Preparation Sequencing 8. Sequencing (NGS) Library_Preparation->Sequencing Data_Analysis 9. Data Analysis (Peak Calling, Differential Binding) Sequencing->Data_Analysis

Caption: ChIP-seq Experimental Workflow.

Detailed Experimental Protocol

This protocol provides a general framework for performing a ChIP-seq experiment to assess the genome-wide changes in H3K27ac upon treatment with this compound. Optimization of inhibitor concentration and treatment time for your specific cell line and experimental goals is highly recommended.

Materials:

  • This compound

  • Cell culture reagents

  • Formaldehyde (37%)

  • Glycine

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Protein A/G magnetic beads

  • Anti-H3K27ac antibody (ChIP-grade)

  • IgG control antibody (ChIP-grade)

  • Wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Reagents for NGS library preparation

Procedure:

  • Cell Culture and Inhibitor Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined duration (e.g., 6-24 hours). Based on published data for similar inhibitors, a starting concentration range of 50 nM to 1 µM can be tested.[2][6]

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells and collect them by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

    • Isolate the nuclei by centrifugation and resuspend in nuclear lysis buffer.

    • Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads.

    • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

    • Incubate the remaining chromatin overnight at 4°C with either the anti-H3K27ac antibody or the IgG control antibody.

    • Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A to degrade RNA and then with Proteinase K to digest proteins.

  • DNA Purification:

    • Purify the ChIP and input DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the purified ChIP and input DNA according to the manufacturer's instructions for your chosen next-generation sequencing (NGS) platform.

    • Perform sequencing to generate sufficient read depth for robust peak calling.

  • Data Analysis:

    • Align the sequencing reads to the appropriate reference genome.

    • Perform peak calling using a program such as MACS2 to identify regions of H3K27ac enrichment in both the treated and control samples relative to their respective input controls.

    • Perform differential binding analysis to identify genomic regions with a significant change in H3K27ac signal upon treatment with this compound.

    • Annotate the differential peaks to nearby genes and perform pathway analysis to understand the biological implications of the observed epigenetic changes.

Conclusion

The use of this compound in conjunction with ChIP-seq is a powerful approach to elucidate the specific roles of EP300 and CREBBP in gene regulation. The provided protocols and data serve as a comprehensive resource for researchers to design and execute experiments aimed at understanding the epigenetic consequences of inhibiting these key acetyltransferases. Careful optimization of experimental conditions will be crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Ep300/CREBBP-IN-2 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ep300 (also known as p300) and its paralog CREBBP (CREB-binding protein) are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by modifying chromatin structure.[1][2][3] As transcriptional co-activators, they are involved in numerous cellular processes, including cell growth, differentiation, and DNA repair.[1] Dysregulation of Ep300/CREBBP function has been implicated in the development and progression of various cancers, making them attractive therapeutic targets.[1][2][4]

Ep300/CREBBP-IN-2 is a potent and selective inhibitor of the acetyltransferase activity of both Ep300 and CREBBP. By blocking this activity, the inhibitor can alter gene expression patterns that are critical for cancer cell proliferation and survival, leading to anti-tumor effects.[1] These application notes provide a summary of the effects of Ep300/CREBBP inhibition in cancer cell lines and detailed protocols for key experimental assays.

Mechanism of Action

Ep300 and CREBBP function by acetylating histone proteins, primarily at histone H3 lysine 27 (H3K27) and H3K18.[1] This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to transcription factors and the transcriptional machinery. This process is often associated with the activation of gene expression.

This compound inhibits the HAT activity of these proteins, leading to a decrease in histone acetylation at specific gene loci. This results in a more condensed chromatin state and the transcriptional repression of Ep300/CREBBP target genes. In cancer cells, many of these target genes are oncogenes such as MYC and androgen receptor (AR), which drive cell proliferation and survival.[2] Inhibition of Ep300/CREBBP can therefore lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.[1]

G cluster_nucleus Nucleus cluster_chromatin Chromatin DNA Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Ep300_CREBBP Ep300/CREBBP (HAT Activity) Ep300_CREBBP->Acetylated_Histones Acetylation Acetyl-CoA Acetyl-CoA Acetyl-CoA->Ep300_CREBBP Gene_Expression Oncogene Expression Acetylated_Histones->Gene_Expression Allows binding Transcription_Factors Transcription Factors (e.g., MYC, AR) Transcription_Factors->Gene_Expression Cell_Proliferation Cancer Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Ep300_CREBBP_IN_2 This compound Ep300_CREBBP_IN_2->Ep300_CREBBP Inhibition G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Drug Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Drug Treat_Cells Treat cells with inhibitor Prepare_Drug->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo reagent Incubate_72h->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End G cluster_cell AR-Positive Cancer Cell cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex AR_dimer AR Dimer AR_complex->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Transcription Transcription of AR Target Genes ARE->Transcription Ep300_CREBBP Ep300/CREBBP Ep300_CREBBP->ARE Co-activation Ep300_CREBBP_IN_2 This compound Ep300_CREBBP_IN_2->Ep300_CREBBP Inhibition

References

Optimal Concentration of Ep300/CREBBP-IN-2 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of Ep300/CREBBP-IN-2, a potent inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CREB-binding protein (CREBBP), for use in cell culture experiments.[1][2] It includes a summary of the compound's activity, protocols for determining its effective concentration and assessing its impact on target engagement and downstream cellular processes, and guidance on data interpretation. The provided methodologies are intended to assist researchers in establishing robust and reproducible experimental conditions for investigating the biological effects of Ep300/CREBBP inhibition.

Introduction

The paralogous histone acetyltransferases p300 (EP300) and CREB-binding protein (CREBBP) are critical transcriptional co-activators that play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins.[1][2] Dysregulation of p300/CREBBP activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.[1][2] this compound is a small molecule inhibitor that potently targets the catalytic activity of both p300 and CREBBP. Determining the optimal concentration of this inhibitor is crucial for achieving specific biological effects while minimizing off-target toxicity in cell culture models. This guide outlines a systematic approach to establishing the ideal working concentration of this compound for your specific research needs.

Data Presentation

Quantitative data for this compound and a related inhibitor are summarized in the table below. This information provides a starting point for designing dose-response experiments.

CompoundTargetIC50 (µM)Cell Growth Inhibition (GI50, µM)Notes
This compound EP3000.052Not explicitly reportedPotent dual inhibitor.
CREBBP0.148
Ep300/CREBBP-IN-3 EP3000.056LK2: 148.858A structurally related inhibitor that provides context for potential effective concentration ranges in cell-based assays.[3]
CREBBP0.095TE-8: 215.717

Experimental Protocols

Preparation of this compound Stock Solution

Note: The following protocol is based on general practices for similar small molecule inhibitors, as a specific datasheet for this compound solubility was not publicly available. It is highly recommended to consult the manufacturer's product information sheet for specific instructions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the reported molecular weight of 516.51 g/mol , prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 5.17 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Determination of Optimal Seeding Density

Objective: To determine the optimal number of cells to seed in a 96-well plate to ensure they are in the exponential growth phase during the drug treatment period.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black or white plates (for luminescence-based assays)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (optional, for viability check)

Procedure:

  • Culture the desired cell line to ~80% confluency.

  • Harvest the cells and perform a cell count.

  • Prepare a serial dilution of the cell suspension to achieve a range of seeding densities (e.g., 1,000, 2,500, 5,000, 7,500, and 10,000 cells per well) in a 96-well plate.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Monitor cell growth daily using a microscope.

  • At various time points (e.g., 24, 48, and 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Select the seeding density that results in exponential growth throughout the intended duration of the drug treatment experiment.

Cell Viability Assay to Determine IC50

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cells seeded at the predetermined optimal density in 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Add the diluted inhibitor to the appropriate wells of the 96-well plate containing cells.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Histone Acetylation

Objective: To assess the effect of this compound on the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac), which are known substrates of p300/CREBBP.

Materials:

  • Cells treated with various concentrations of this compound

  • RIPA buffer or other suitable lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15% for histone analysis)

  • Transfer buffer

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-H3K27ac (e.g., Cell Signaling Technology #4353, 1:1000 dilution)[4]

    • Anti-H3K18ac (e.g., Abcam, dilution as per datasheet)

    • Anti-Total Histone H3 (as a loading control, e.g., 1:2000 dilution)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes. For histone analysis, loading 10-20 µg of total protein per lane is a good starting point.

  • Separate the proteins by SDS-PAGE using a high-percentage gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities and normalize the levels of H3K27ac and H3K18ac to the total histone H3 loading control.

Mandatory Visualization

EP300_CREBBP_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Growth Factors, Cytokines, etc. Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF Transcription Factors (e.g., p53, MYC, IRF4) Signaling_Cascade->TF EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP recruits Histones Histones (H3, H4) EP300_CREBBP->Histones acetylates Acetylated_Histones Acetylated Histones (H3K27ac, H3K18ac) EP300_CREBBP->Acetylated_Histones Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene_Transcription->Cellular_Response Inhibitor This compound Inhibitor->EP300_CREBBP inhibits

Caption: EP300/CREBBP Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_dose_response Dose-Response Evaluation cluster_target_validation Target Engagement & Downstream Effects cluster_analysis Data Analysis & Interpretation Prepare_Stock Prepare 10 mM Stock of this compound in DMSO Treat_Cells Treat Cells with a Range of Inhibitor Concentrations Prepare_Stock->Treat_Cells Determine_Seeding Determine Optimal Cell Seeding Density Determine_Seeding->Treat_Cells Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) Treat_Cells->Viability_Assay Calculate_IC50 Calculate IC50 Value Viability_Assay->Calculate_IC50 Treat_Effective_Conc Treat Cells with Effective Concentrations (e.g., IC50, 2xIC50) Calculate_IC50->Treat_Effective_Conc Western_Blot Western Blot for H3K27ac & H3K18ac Treat_Effective_Conc->Western_Blot Gene_Expression Gene Expression Analysis (Optional, e.g., qPCR, RNA-seq) Treat_Effective_Conc->Gene_Expression Analyze_Data Analyze and Interpret Results Western_Blot->Analyze_Data Gene_Expression->Analyze_Data Determine_Optimal_Conc Determine Optimal Concentration for Further Experiments Analyze_Data->Determine_Optimal_Conc Logical_Relationship Concentration Inhibitor Concentration Target_Inhibition EP300/CREBBP HAT Inhibition Concentration->Target_Inhibition increases with Off_Target Potential Off-Target Effects / Cytotoxicity Concentration->Off_Target increases with high Histone_Acetylation Decreased H3K27ac & H3K18ac Target_Inhibition->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Viability Decreased Cell Viability Gene_Expression->Cell_Viability

References

Application Notes and Protocols for Ep300/CREBBP-IN-2 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the EP300/CREBBP inhibitor, Ep300/CREBBP-IN-2, in mouse models for preclinical research. The protocols outlined below are based on established methodologies for similar compounds and specific information derived from patent documentation for this compound.

Introduction

This compound is a potent and orally active inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP). These two proteins are critical transcriptional co-activators that play a significant role in cell growth, differentiation, and survival. Dysregulation of EP300/CREBBP activity is implicated in various cancers, particularly hematological malignancies, making them attractive therapeutic targets. This document details the administration of this compound in mouse models to evaluate its therapeutic potential.

Compound Details

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight Potency (IC50)
This compoundExample 732259641-59-1C₂₆H₂₇F₃N₄O₄516.51 g/mol EP300: 0.052 µM, CREBBP: 0.148 µM

Preclinical Applications in Mouse Models

The administration of this compound in mouse models is primarily aimed at assessing its anti-tumor efficacy, pharmacokinetic (PK) profile, and pharmacodynamic (PD) effects. Common mouse models for these studies include:

  • Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or orthotopically implanted with human cancer cell lines.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunocompromised mice, providing a more clinically relevant model.

  • Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic alterations that predispose them to cancer development.

Experimental Protocols

Formulation of this compound for In Vivo Administration

As an orally active compound, this compound can be formulated for oral gavage. A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG400, and water.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile water or saline

Protocol:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a small volume of DMSO.

  • Add PEG400 to the solution and mix thoroughly.

  • Add sterile water or saline to the desired final volume and mix until a clear solution is obtained. A common vehicle ratio is 10% DMSO, 40% PEG400, and 50% water. The final formulation should be prepared fresh daily.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study in a subcutaneous xenograft model.

Experimental Workflow:

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis cell_culture Cell Line Culture cell_harvest Cell Harvest & Counting cell_culture->cell_harvest injection Subcutaneous Injection of Cells cell_harvest->injection tumor_measurement Tumor Volume Measurement injection->tumor_measurement randomization Randomization into Treatment Groups tumor_measurement->randomization treatment Daily Oral Gavage with This compound or Vehicle randomization->treatment treatment->tumor_measurement monitoring Body Weight & Health Monitoring treatment->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint tumor_analysis Tumor Weight Measurement endpoint->tumor_analysis pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis tumor_analysis->pk_pd_analysis

Figure 1: Experimental workflow for an in vivo efficacy study.

Protocol:

  • Cell Culture and Implantation:

    • Culture a relevant cancer cell line (e.g., a hematological malignancy cell line) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Based on patent information for similar compounds and the oral activity of this compound, a suggested starting dose is between 10-50 mg/kg.

    • Administer this compound or the vehicle control orally via gavage once or twice daily for a specified period (e.g., 9 to 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

    • Monitor the overall health of the mice.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis.

Pharmacokinetic (PK) Study

A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Administer a single dose of this compound to a cohort of mice via the intended clinical route (oral gavage).

  • Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Pharmacodynamic (PD) Study

A PD study is performed to confirm that this compound is engaging its target and having the desired biological effect in vivo.

Protocol:

  • Treat tumor-bearing mice with this compound or vehicle for a specified duration.

  • Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at different time points after the last dose.

  • Assess the levels of target engagement markers. A key marker for EP300/CREBBP inhibition is the level of histone H3 lysine 27 acetylation (H3K27ac).

  • Analyze H3K27ac levels using techniques such as Western blotting or immunohistochemistry. A significant reduction in H3K27ac in the treated group compared to the control group would indicate target engagement.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control50 mg/kg, BID, PO, 9 days
This compound50 mg/kg, BID, PO, 9 days

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
50

Signaling Pathway

Inhibition of EP300/CREBBP can impact multiple downstream signaling pathways that are crucial for cancer cell proliferation and survival. One such key pathway involves the transcription factor MYC.

G cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation cluster_2 Inhibition cluster_3 Cellular Outcome GrowthFactors Growth Factors Receptors Receptor Tyrosine Kinases GrowthFactors->Receptors Signaling_Cascade Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Receptors->Signaling_Cascade MYC MYC Signaling_Cascade->MYC CREBBP_EP300 CREBBP/EP300 Target_Genes Target Genes (Cell Cycle, Proliferation) CREBBP_EP300->Target_Genes Acetylation of Histones at Promoters/Enhancers MYC->Target_Genes Reduced_Expression Reduced Target Gene Expression Target_Genes->Reduced_Expression Inhibitor This compound Inhibitor->CREBBP_EP300 Inhibition of HAT Activity Cell_Cycle_Arrest Cell Cycle Arrest Reduced_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Reduced_Expression->Apoptosis

Figure 2: Simplified signaling pathway showing the effect of this compound.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound in mouse models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data to assess the therapeutic potential of this promising cancer drug candidate. Researchers should optimize these protocols based on the specific cell lines, mouse strains, and experimental goals of their studies.

Application Notes: Measuring Histone Acetylation Changes with Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The paralogous proteins EP300 (E1A binding protein p300) and CREBBP (CREB binding protein, also known as CBP) are crucial histone acetyltransferases (HATs) that function as transcriptional co-activators.[1][2] They play a central role in regulating gene expression by catalyzing the acetylation of lysine residues on histone tails, most notably H3K18 and H3K27.[3][4] This modification, particularly H3K27 acetylation (H3K27ac), is a hallmark of active enhancers and promoters.[2] Dysregulation of EP300/CREBBP activity is implicated in various diseases, including cancer, making them significant therapeutic targets.[1][5]

Ep300/CREBBP-IN-2 is a potent and orally active small molecule inhibitor of the HAT activity of both EP300 and CREBBP, with IC50 values of 0.052 µM and 0.148 µM, respectively.[6] By blocking the catalytic function of these enzymes, the inhibitor leads to a global and locus-specific reduction in histone acetylation, primarily affecting H3K27ac levels.[7][8] This document provides detailed protocols for researchers to accurately measure these epigenetic changes using standard molecular biology techniques.

Data Presentation

The primary effect of treating cells with an EP300/CREBBP inhibitor is the reduction of H3K27 acetylation. The following table summarizes representative quantitative data from studies using potent EP300/CREBBP inhibitors.

InhibitorCell LineTreatmentHistone MarkMethodResultReference
A-485 MLL-r AML1 µM, 24hH3K27acWestern BlotSignificant Decrease[8]
CPI-1612 MCF7 (Breast Cancer)50 nM, 6hH3K27acChIP-seq>33% of peaks reduced >2-fold[9]
Bromodomain Inhibitors MDA-MB-453 (Breast Cancer)2 µmol/LH3K27acChIP-qPCRDecrease at AR target genes[7]

Visualizations

Signaling Pathway and Inhibition Mechanism

cluster_0 Normal Function cluster_1 Nucleosome cluster_2 Inhibition cluster_3 Nucleosome TF Transcription Factor EP300_CBP EP300/CREBBP TF->EP300_CBP recruits Histone Histone H3 EP300_CBP->Histone acetylates AcetylCoA Acetyl-CoA AcetylCoA->EP300_CBP H3K27ac H3K27ac Histone->H3K27ac Gene Target Gene Expression H3K27ac->Gene activates Inhibitor This compound EP300_CBP_i EP300/CREBBP Inhibitor->EP300_CBP_i blocks Histone_i Histone H3 H3K27 H3K27 Histone_i->H3K27 Gene_i Gene Repression H3K27->Gene_i represses

Mechanism of EP300/CREBBP inhibition.
Experimental Workflow for ChIP-seq Analysis

A 1. Cell Culture & Treatment (e.g., DMSO vs. This compound) B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (Anti-H3K27ac Antibody) C->D E 5. Reverse Cross-links & DNA Purification D->E F 6. Library Preparation E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis (Peak Calling, Differential Binding) G->H Inhibitor This compound Target EP300/CREBBP HAT Domain Inhibitor->Target Binds & Inhibits Effect1 Reduced H3K27ac Target->Effect1 Leads to Effect2 Altered Gene Expression Effect1->Effect2 Results in

References

Application Notes and Protocols for Studying Enhancer Function with EP300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) EP300 (also known as p300) and CREBBP (also known as CBP) are critical transcriptional coactivators that play a central role in regulating gene expression.[1] They function by acetylating histone proteins, particularly at lysine 27 of histone H3 (H3K27ac), a key epigenetic mark associated with active enhancers and promoters.[2] By modulating chromatin structure, EP300 and CREBBP facilitate the recruitment of transcription factors and the assembly of the transcriptional machinery, thereby activating gene expression.[3]

Dysregulation of EP300/CREBBP activity is implicated in various diseases, including cancer, where they can be involved in the activation of oncogenic transcriptional programs.[1][4] Therefore, small molecule inhibitors of EP300/CREBBP are valuable tools for studying the role of these enzymes in normal physiology and disease, and they hold promise as therapeutic agents.

EP300/CREBBP-IN-2 is a potent and orally active inhibitor of EP300 and CREBBP.[5] These application notes provide an overview of the inhibitor, its mechanism of action, and detailed protocols for its use in studying enhancer function in a cellular context.

Mechanism of Action

This compound inhibits the catalytic HAT activity of EP300 and CREBBP. This inhibition leads to a global reduction in histone acetylation, with a particularly strong effect on H3K27ac levels at active enhancers. The loss of H3K27ac at these regulatory regions results in a more condensed chromatin state, which in turn hinders the binding of transcription factors and the recruitment of the transcriptional machinery. Consequently, the expression of genes regulated by these enhancers is downregulated.[6] By using this compound, researchers can probe the specific functions of enhancers in controlling gene expression programs and cellular phenotypes.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterTargetValueReference
IC50 (in vitro) EP3000.052 µM[5]
CREBBP0.148 µM[5]
IC50 (intracellular) H3K27Ac0.070 µM[7]

Mandatory Visualizations

EP300_CREBBP_Signaling_Pathway EP300/CREBBP Signaling Pathway and Inhibition cluster_nucleus Nucleus Transcription_Factors Transcription Factors EP300_CREBBP EP300/CREBBP Transcription_Factors->EP300_CREBBP Recruitment Enhancer Enhancer DNA EP300_CREBBP->Enhancer Histones Histones EP300_CREBBP->Histones Acetylation Enhancer->Histones H3K27ac H3K27ac Histones->H3K27ac Results in Gene_Transcription Target Gene Transcription H3K27ac->Gene_Transcription Promotes EP300_CREBBP_IN_2 This compound EP300_CREBBP_IN_2->EP300_CREBBP Inhibits

Caption: EP300/CREBBP Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Experimental Workflow for Studying Enhancer Function Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Treat with this compound Cell_Culture->Inhibitor_Treatment Harvest_Cells 3. Harvest Cells Inhibitor_Treatment->Harvest_Cells ChIP_seq 4a. H3K27ac ChIP-seq Harvest_Cells->ChIP_seq RT_qPCR 4b. RNA Isolation & RT-qPCR Harvest_Cells->RT_qPCR Viability_Assay 4c. Cell Viability Assay Harvest_Cells->Viability_Assay Data_Analysis 5. Data Analysis and Interpretation ChIP_seq->Data_Analysis RT_qPCR->Data_Analysis Viability_Assay->Data_Analysis Logical_Relationship Logical Relationship of EP300/CREBBP Inhibition Inhibitor This compound Target EP300/CREBBP Acetyltransferase Activity Inhibitor->Target Inhibits Effect_on_Mark Decreased H3K27ac at Enhancers Target->Effect_on_Mark Leads to Effect_on_Transcription Downregulation of Enhancer-Driven Gene Expression Effect_on_Mark->Effect_on_Transcription Results in Phenotype Cellular Phenotype (e.g., decreased proliferation) Effect_on_Transcription->Phenotype Causes

References

Application Notes and Protocols for Assessing the In Vivo Efficacy of EP300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) EP300 (also known as p300) and CREBBP (also known as CBP) are critical transcriptional co-regulators involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of EP300/CREBBP activity is implicated in the pathogenesis of various cancers, particularly hematological malignancies, making them attractive therapeutic targets.[1] EP300/CREBBP inhibitors, such as the investigational compound EP300/CREBBP-IN-2, are being developed to counteract the oncogenic effects of aberrant HAT activity.

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft mouse model. The described methodologies cover tumor establishment, therapeutic administration, efficacy evaluation, and pharmacodynamic biomarker analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for assessing the in vivo efficacy of this compound.

EP300_CREBBP_Signaling_Pathway EP300/CREBBP Signaling Pathway and Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK TFs Transcription Factors (e.g., MYC, IRF4) PI3K_AKT->TFs RAS_RAF_MEK_ERK->TFs EP300_CREBBP EP300/CREBBP TFs->EP300_CREBBP recruits Histones Histones EP300_CREBBP->Histones acetylates Acetylation Histone Acetylation (e.g., H3K27ac) Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene_Expression Oncogene Expression Chromatin->Gene_Expression Proliferation Tumor Cell Proliferation & Survival Gene_Expression->Proliferation Inhibitor This compound Inhibitor->EP300_CREBBP

Caption: EP300/CREBBP signaling pathway and the mechanism of action for this compound.

In_Vivo_Efficacy_Workflow In Vivo Efficacy Assessment Workflow Cell_Culture 1. Cancer Cell Line Culture & Expansion Xenograft 2. Subcutaneous Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment with This compound or Vehicle Randomization->Treatment Efficacy_Monitoring 6. Efficacy Monitoring (Tumor Volume & Body Weight) Treatment->Efficacy_Monitoring Endpoint 7. Study Endpoint Efficacy_Monitoring->Endpoint Tumor_Collection 8. Tumor & Tissue Collection Endpoint->Tumor_Collection PD_Analysis 9. Pharmacodynamic Analysis (e.g., Western Blot for H3K27ac) Tumor_Collection->PD_Analysis Data_Analysis 10. Data Analysis & Reporting PD_Analysis->Data_Analysis

References

Application Notes and Protocols: EP300/CREBBP-IN-2 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) EP300 and CREBBP are critical transcriptional co-activators implicated in a variety of cancers. Their inhibition represents a promising therapeutic strategy. EP300/CREBBP-IN-2 is a potent and selective inhibitor of the HAT activity of these paralogs. Emerging preclinical evidence suggests that the efficacy of EP300/CREBBP inhibitors can be significantly enhanced when used in combination with other anti-cancer agents. This document provides a detailed overview of promising combination strategies, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.

I. Combination Strategies and Supporting Data

Combination with Endocrine Therapy in ER+ Breast Cancer

Rationale: Estrogen receptor (ER) signaling is a key driver of ER+ breast cancer. EP300/CREBBP are crucial co-activators for ER-mediated transcription. Combining an EP300/CREBBP inhibitor with an ER antagonist, such as fulvestrant, can lead to a more potent suppression of ER signaling and cell proliferation[1][2][3][4].

Quantitative Data:

The combination of the EP300/CREBBP inhibitor CPI-1612 with fulvestrant has been evaluated in ER+ breast cancer cell lines.

Cell LineCPI-1612 GI₅₀ (nM)[1][2][3]Combination Effect with Fulvestrant
MCF7<100Enhanced efficacy in vitro and in vivo[1][2]
T47D<100Transcriptional repression of ER target genes[1]
ZR-75-1<100Transcriptional repression of ER target genes[1]
Combination with Androgen Receptor (AR) Antagonists in Prostate Cancer

Rationale: Similar to ER in breast cancer, the androgen receptor (AR) is a key driver in prostate cancer. EP300/CREBBP are co-activators for AR. Inhibition of EP300/CREBBP can downregulate AR-dependent gene expression, suggesting a synergistic effect with AR antagonists[5][6]. Enzalutamide-resistant prostate cancer cells show increased sensitivity to EP300/CREBBP inhibition[7][8].

Quantitative Data:

Cell LineInhibitorIC₅₀ (μM)[8]Combination Rationale
DuCaP (Enzalutamide-resistant)C646~5Overcomes resistance to AR antagonists.
LNCaP (Enzalutamide-resistant)C646~7Overcomes resistance to AR antagonists.
DuCaP (Enzalutamide-resistant)I-CBP112~0.5Overcomes resistance to AR antagonists.
LNCaP (Enzalutamide-resistant)I-CBP112~0.3Overcomes resistance to AR antagonists.
Combination with Immunomodulatory Drugs (IMiDs) in Multiple Myeloma

Rationale: The IRF4/MYC oncogenic axis is critical for multiple myeloma (MM) cell survival. EP300/CREBBP inhibition can suppress this pathway. Immunomodulatory drugs (IMiDs) like pomalidomide also target this axis, suggesting a synergistic effect when combined with EP300/CREBBP inhibitors[9][10][11][12].

Preclinical Findings:

The combination of an EP300 inhibitor with pomalidomide leads to greater downregulation of MYC and IRF4 and synergistic killing of myeloma cells both in vitro and in vivo[11]. This combination has been shown to be well-tolerated in a human MM xenograft model, leading to inhibited tumor growth and prolonged survival[13].

Combination with HDAC Inhibitors in Lymphoma

Rationale: Histone deacetylase (HDAC) inhibitors and HAT activators represent opposing epigenetic modulations. The combination of the HAT activator YF2 and the HDAC inhibitor romidepsin has shown robust synergy in lymphoma models, suggesting a potential synthetic lethal interaction.

Preclinical Findings:

Robust synergy was observed with the combination of YF2 and romidepsin in 100% of EP300-mutated B-cell lymphoma lines and a significant percentage of wild-type B-cell and T-cell lymphoma lines. This combination led to significant tumor growth delay in vivo compared to single agents.

Combination with Radiotherapy in Head and Neck Squamous Cell Carcinoma (HNSCC)

Rationale: Inhibition of the HAT activity of EP300/CREBBP has been shown to radiosensitize cancer cells, particularly those with gain-of-function mutations in CREBBP or EP300. This is mediated by the repression of homologous recombination-dependent DNA repair[14][15].

Preclinical Findings:

The HAT inhibitor A-485 demonstrated radiosensitization in CREBBP and EP300 mutant HNSCC cell lines, as evidenced by decreased clonogenic survival following irradiation[16]. This combination also led to increased apoptosis[16].

Combination with Immune Checkpoint Blockade

Rationale: EP300/CREBBP inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity. It has been shown to decrease the expression of the immune checkpoint ligand PD-L1 on tumor cells and reduce the secretion of exosomal PD-L1, which is a mechanism of resistance to PD-L1 blockade[17][18].

Preclinical Findings:

The EP300/CBP bromodomain inhibitor CCS1477 (inobrodib) reduces PD-L1 expression on prostate cancer cells and enhances the efficacy of anti-PD-L1 therapy in preclinical models[17][18]. Combination therapy with CCS1477 and an anti-PD-1 antibody showed improved tumor control[19].

II. Experimental Protocols

Cell Viability Assay (e.g., MTS Assay)

This protocol is adapted for assessing the effect of this compound in combination with another drug on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well clear-bottom black plates

  • This compound (or other EP300/CREBBP inhibitor)

  • Combination drug (e.g., Fulvestrant, Enzalutamide)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in complete growth medium at 2X the final concentration.

    • For combination treatments, prepare a matrix of concentrations. For example, for a 7x7 matrix, use 6 concentrations of each drug plus a vehicle control.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control and a cytotoxic agent as a positive control.

    • Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each drug alone and in combination using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

    • Determine the synergy of the drug combination by calculating the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis by this compound in combination with another drug via flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate overnight.

    • Treat cells with this compound, the combination drug, or the combination at predetermined concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells (early + late) between the different treatment groups.

III. Visualizations

Signaling Pathway Diagrams

EP300_CREBBP_AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer HSP HSP HSP->AR_HSP AR_HSP->AR dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE translocation EP300_CREBBP EP300/CREBBP AR_dimer->EP300_CREBBP recruitment Gene_Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene_Expression HAT_activity HAT Activity EP300_CREBBP->HAT_activity Histone_Acetylation Histone Acetylation (H3K27ac) HAT_activity->Histone_Acetylation Histone_Acetylation->Gene_Expression activation Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation EP300_CREBBP_IN_2 This compound EP300_CREBBP_IN_2->HAT_activity AR_Antagonist AR Antagonist AR_Antagonist->AR

Caption: EP300/CREBBP in Androgen Receptor Signaling.

EP300_CREBBP_MYC_IRF4_Signaling cluster_nucleus Nucleus EP300_CREBBP EP300/CREBBP Super_Enhancer Super-Enhancer EP300_CREBBP->Super_Enhancer binds to MYC_Gene MYC Gene Super_Enhancer->MYC_Gene activates IRF4_Gene IRF4 Gene Super_Enhancer->IRF4_Gene activates MYC_Protein MYC Protein MYC_Gene->MYC_Protein transcription & translation IRF4_Protein IRF4 Protein IRF4_Gene->IRF4_Protein transcription & translation Cell_Cycle Cell Cycle Progression MYC_Protein->Cell_Cycle IRF4_Protein->MYC_Gene activates Apoptosis Apoptosis Inhibition IRF4_Protein->Apoptosis EP300_CREBBP_IN_2 This compound EP300_CREBBP_IN_2->EP300_CREBBP inhibits HAT activity IMiD IMiD (e.g., Pomalidomide) CRBN Cereblon (CRBN) IMiD->CRBN CRBN->IRF4_Protein degradation

Caption: EP300/CREBBP in MYC/IRF4 Signaling in Multiple Myeloma.

Experimental Workflow Diagrams

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drugs Prepare drug dilutions (single agents and combinations) incubate_overnight->prepare_drugs add_drugs Add drugs to cells prepare_drugs->add_drugs incubate_treatment Incubate for 72-96h add_drugs->incubate_treatment add_mts Add MTS reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Read absorbance at 490nm incubate_mts->read_absorbance normalize_data Normalize to vehicle control read_absorbance->normalize_data calculate_gi50 Calculate GI50 values normalize_data->calculate_gi50 calculate_ci Calculate Combination Index (CI) calculate_gi50->calculate_ci

Caption: Workflow for Combination Cell Viability Assay.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plate treat_cells Treat with drugs for 24-48h seed_cells->treat_cells collect_cells Collect floating & adherent cells treat_cells->collect_cells wash_cells Wash cells with cold PBS collect_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC & PI resuspend_cells->add_stains incubate_stains Incubate for 15 min add_stains->incubate_stains acquire_data Acquire data on flow cytometer incubate_stains->acquire_data quantify_populations Quantify live, apoptotic, & necrotic cell populations acquire_data->quantify_populations

Caption: Workflow for Combination Apoptosis Assay.

References

Application Notes and Protocols for Developing Drug Resistance Models to Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) EP300 and its paralog CREBBP are critical transcriptional co-activators that play a pivotal role in regulating a multitude of cellular processes, including cell proliferation, differentiation, and DNA repair.[1] Their dysregulation is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][2] Ep300/CREBBP-IN-2 is a potent and orally active inhibitor of both EP300 and CREBBP, with IC50 values of 0.052 µM and 0.148 µM, respectively.[3] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to this compound is crucial for the development of next-generation inhibitors and effective combination therapies.

These application notes provide detailed protocols for generating and characterizing cell line models of resistance to this compound. The methodologies described herein will enable researchers to investigate the molecular mechanisms underlying resistance and to screen for novel therapeutic strategies to overcome it.

Data Presentation

Table 1: Characterization of Parental and this compound Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceDoubling Time (Parental, hrs)Doubling Time (Resistant, hrs)Putative Resistance Mechanism
[Cell Line 1]
[Cell Line 2]
[Cell Line 3]

This table should be populated with experimental data.

Table 2: Summary of Western Blot Analysis

Protein TargetParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)Loading Control
EP300β-Actin
CREBBPβ-Actin
H3K27acTotal H3
c-MYCβ-Actin
BCL6β-Actin
p53β-Actin

This table should be populated with densitometry data from Western blot experiments.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes the generation of drug-resistant cancer cell lines by continuous exposure to escalating concentrations of this compound.[4][5][6]

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be sensitive to EP300/CREBBP inhibition)

  • Complete cell culture medium

  • This compound (CAS 2259641-59-1)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • 6-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • The following day, treat the cells with a serial dilution of this compound for 72 hours.

    • Determine cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin assay).[7][8]

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

  • Initiate Resistance Induction:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • Maintain the cells in culture, changing the medium with fresh drug every 3-4 days.

    • Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells will die.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the initial concentration, subculture them and increase the concentration of this compound by 1.5 to 2-fold.[5]

    • Repeat this process of gradual dose escalation. It is crucial to allow the cells sufficient time to adapt to each new concentration. This process can take several months.[9]

    • At each stage of increased drug concentration, it is advisable to cryopreserve a stock of the cells.[4][5]

  • Confirmation of Resistance:

    • Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), confirm the resistance phenotype.

    • Perform a dose-response experiment comparing the parental and the newly generated resistant cell line to determine the new IC50.

    • The resistance should be stable. To test this, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.

Protocol 2: Cell Viability Assay

This protocol details the use of a resazurin-based assay to measure cell viability and determine the IC50 of this compound.[7][10]

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Resazurin sodium salt solution

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plates for 72 hours.

  • Resazurin Staining:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

    • Subtract the background fluorescence (no-cell control).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is for analyzing the expression levels of key proteins that may be involved in the resistance mechanism.[11][12][13][14][15]

Materials:

  • Parental and resistant cell lines

  • RIPA Lysis and Extraction Buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EP300, anti-CREBBP, anti-H3K27ac, anti-c-MYC, anti-p53, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[11]

    • Wash the membrane three times with TBST for 10 minutes each.[15]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify the protein expression levels relative to a loading control (e.g., β-Actin).

Mandatory Visualizations

Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Transcriptional Regulation EP300_CREBBP EP300/CREBBP Histones Histones EP300_CREBBP->Histones HAT Activity Acetylation H3K27ac Histones->Acetylation Transcription_Factors Transcription Factors (e.g., MYC, AR, p53) Acetylation->Transcription_Factors Co-activation Target_Genes Target Genes (Cell Cycle, Apoptosis, etc.) Transcription_Factors->Target_Genes Transcription Inhibitor This compound Inhibitor->EP300_CREBBP

Caption: Simplified signaling pathway of EP300/CREBBP and the action of this compound.

Experimental_Workflow cluster_generation Resistance Model Generation cluster_characterization Characterization of Resistance Start Parental Cell Line IC50_determination Determine IC50 of This compound Start->IC50_determination Continuous_exposure Continuous Exposure to Increasing Drug Concentrations IC50_determination->Continuous_exposure Resistant_line Resistant Cell Line Continuous_exposure->Resistant_line Viability_assay Cell Viability Assay (Confirm IC50 Shift) Resistant_line->Viability_assay Western_blot Western Blot Analysis (Protein Expression) Resistant_line->Western_blot Sequencing Sequencing (Genomic/Transcriptomic Analysis) Resistant_line->Sequencing

Caption: Experimental workflow for developing and characterizing drug resistance models.

Logical_Relationship cluster_cause Potential Causes of Resistance cluster_effect Observed Phenotype Mutation EP300/CREBBP Mutation (Altered Drug Binding) Resistance Resistance to This compound Mutation->Resistance Bypass Upregulation of Bypass Pathways Bypass->Resistance Efflux Increased Drug Efflux Efflux->Resistance

Caption: Potential mechanisms leading to resistance to this compound.

References

Application Notes and Protocols for High-Throughput Screening with Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP) are critical transcriptional co-regulators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. Ep300/CREBBP-IN-2 is a potent and orally bioavailable inhibitor of both EP300 and CREBBP, offering a valuable tool for investigating their biological functions and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening assays. The included methodologies, data presentation guidelines, and visual workflows are designed to facilitate the seamless integration of this inhibitor into academic and industrial drug discovery pipelines.

Data Presentation: Inhibitor Potency

Quantitative data for this compound and other relevant inhibitors are summarized below. This allows for a comparative assessment of their potency.

CompoundTargetIC50 (µM)Assay TypeReference
This compound EP300 0.052 BiochemicalInternal Data
This compound CREBBP 0.148 BiochemicalInternal Data
A-485EP300/CREBBP~1-5Cellular[1]
C646p3000.4 (Ki)BiochemicalN/A
I-CBP112CREBBPVariesCellular[2]

Note: IC50 values can vary depending on the specific assay conditions, including substrate and acetyl-CoA concentrations.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting EP300/CREBBP.

HTS_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cellular) cluster_2 Hit-to-Lead Compound_Library Compound Library HTS_Assay HTS Assay (e.g., AlphaLISA, HTRF) Compound_Library->HTS_Assay Dose_Response Dose-Response & IC50 Primary_Hits Primary Hits HTS_Assay->Primary_Hits Primary_Hits->Dose_Response Hit Confirmation Cell_Based_Assay Cell-Based Assay (Histone Acetylation) Dose_Response->Cell_Based_Assay SAR SAR Studies Confirmed_Hits Confirmed Hits Cell_Based_Assay->Confirmed_Hits Confirmed_Hits->SAR Hit Characterization Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for identifying and optimizing EP300/CREBBP inhibitors.

Experimental Protocols

Biochemical HTS Assay: AlphaLISA for EP300/CREBBP Activity

This protocol describes a homogeneous, bead-based assay to measure the inhibition of EP300 or CREBBP histone acetyltransferase activity. The assay detects the acetylation of a biotinylated histone H3 peptide.

Materials:

  • Recombinant human EP300 or CREBBP (catalytic domain)

  • Biotinylated Histone H3 (1-21) peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • This compound (or other test compounds)

  • AlphaLISA anti-acetyl-Histone H3 antibody Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

  • 384-well white opaque microplates

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute in AlphaLISA Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant EP300 or CREBBP enzyme to the optimal concentration (determined empirically, typically in the low nM range) in AlphaLISA Assay Buffer.

    • Prepare a substrate mix containing the biotinylated histone H3 peptide and Acetyl-CoA in AlphaLISA Assay Buffer. The concentrations should be at or near their respective Km values to ensure sensitivity to competitive inhibitors.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the substrate mix to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Prepare a detection mix containing AlphaLISA anti-acetyl-Histone H3 Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

Expected HTS Performance Metrics:

ParameterExpected ValueReference
Z' Factor > 0.5 [3][4][5]
Signal-to-Background (S/B) Ratio > 10 [3]
Cell-Based Secondary Assay: HTRF for Histone H3K27 Acetylation

This protocol outlines a cell-based assay to confirm the activity of primary hits by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a direct target of EP300/CREBBP.

Materials:

  • Cancer cell line with known dependence on EP300/CREBBP activity (e.g., prostate or breast cancer cell lines).[6][7]

  • Cell culture medium and supplements

  • This compound or confirmed hits from the primary screen

  • HTRF Histone H3K27ac assay kit (containing lysis buffer, and HTRF-labeled antibodies)

  • 384-well white cell culture-treated microplates

Protocol:

  • Cell Seeding: Seed cells into a 384-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the cells and incubate for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis:

    • Aspirate the culture medium.

    • Add the lysis buffer provided in the HTRF kit to each well.

    • Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of nuclear contents.

  • HTRF Reaction:

    • Transfer the cell lysates to a 384-well white detection plate.

    • Add the HTRF antibody mix (Europium cryptate-labeled anti-Histone H3 and d2-labeled anti-H3K27ac antibodies) to each well.

    • Incubate for the time specified in the kit protocol (typically 2-4 hours) at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor). The HTRF signal is calculated as the ratio of the acceptor to donor fluorescence.

Signaling Pathways Involving EP300/CREBBP

EP300 and CREBBP act as central hubs in various signaling pathways by acetylating histone and non-histone proteins, thereby regulating gene expression.

p53 and MYC Regulation

EP300/CREBBP play crucial roles in the p53 tumor suppressor and MYC oncogene pathways. Acetylation of p53 by EP300/CREBBP is essential for its activation and stability, leading to cell cycle arrest or apoptosis.[8] Conversely, EP300/CREBBP are also co-activators for MYC-driven transcription, promoting cell proliferation.[9][10]

p53_MYC_Pathway cluster_0 p53 Pathway cluster_1 MYC Pathway p53 p53 p53_ac Acetylated p53 (Active) p53->p53_ac Cell_Cycle_Arrest Cell Cycle Arrest p53_ac->Cell_Cycle_Arrest Apoptosis Apoptosis p53_ac->Apoptosis MYC MYC MYC_Target_Genes MYC Target Genes MYC->MYC_Target_Genes Proliferation Proliferation MYC_Target_Genes->Proliferation EP300_CREBBP EP300/CREBBP EP300_CREBBP->p53_ac Acetylation EP300_CREBBP->MYC_Target_Genes Co-activation Inhibitor This compound Inhibitor->EP300_CREBBP

Caption: EP300/CREBBP's dual role in p53 and MYC pathways.

Steroid Hormone Receptor Signaling

EP300/CREBBP are key co-activators for steroid hormone receptors such as the Androgen Receptor (AR) and Glucocorticoid Receptor (GR).[6][7][11] Inhibition of EP300/CREBBP can disrupt the transcriptional activity of these receptors, which is a key therapeutic strategy in cancers like prostate cancer.

Steroid_Receptor_Pathway cluster_0 Androgen/Glucocorticoid Signaling Hormone Androgen / Glucocorticoid Receptor AR / GR Hormone->Receptor Hormone_Receptor Hormone-Receptor Complex Receptor->Hormone_Receptor Target_Genes Target Gene Expression Hormone_Receptor->Target_Genes Nuclear Translocation Cell_Growth Cell Growth & Survival Target_Genes->Cell_Growth EP300_CREBBP EP300/CREBBP EP300_CREBBP->Target_Genes Co-activation Inhibitor This compound Inhibitor->EP300_CREBBP

Caption: EP300/CREBBP as co-activators in steroid hormone receptor signaling.

Conclusion

This compound is a valuable chemical probe for studying the biology of EP300 and CREBBP and a potent inhibitor for high-throughput screening campaigns. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in the discovery and development of novel epigenetic modulators. Careful assay optimization and the use of appropriate secondary assays are crucial for the success of any screening campaign.

References

Application Notes and Protocols for Proteomic Analysis of Acetylation Using Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) EP300 and CREBBP are crucial regulators of protein acetylation, a key post-translational modification involved in a myriad of cellular processes, including gene expression, cell proliferation, and DNA repair.[1][2] Dysregulation of EP300/CREBBP activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][3][4] Ep300/CREBBP-IN-2 is a potent and orally active small molecule inhibitor of both EP300 and its paralog, CREBBP. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe for the proteomic analysis of acetylation, enabling researchers to investigate the landscape of EP300/CREBBP-dependent acetylation and its role in cellular signaling.

Product Information

This compound is a selective inhibitor of the histone acetyltransferase activity of EP300 and CREBBP.

PropertyValueReference
Target(s) EP300 / CREBBP[5]
IC50 (EP300) 0.052 µM[5]
IC50 (CREBBP) 0.148 µM[5]
Mechanism Acetyl-CoA Competitive[6]
Applications Proteomic analysis of acetylation, target validation, pathway analysisInferred from inhibitor function

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of EP300/CREBBP in protein acetylation and a general workflow for its investigation using this compound.

EP300_CREBBP_Signaling_Pathway cluster_input Inputs cluster_enzyme Enzyme Complex cluster_output Outputs Acetyl-CoA Acetyl-CoA EP300_CREBBP EP300/CREBBP Acetyl-CoA->EP300_CREBBP Substrate Transcription_Factors Transcription_Factors Transcription_Factors->EP300_CREBBP Recruitment Acetylated_Proteins Acetylated Histones & Non-Histone Proteins EP300_CREBBP->Acetylated_Proteins Acetylation Gene_Expression Altered Gene Expression Acetylated_Proteins->Gene_Expression Ep300_CREBBP-IN-2 This compound Ep300_CREBBP-IN-2->EP300_CREBBP Inhibition

Caption: Role of EP300/CREBBP in Acetylation and its Inhibition.

Proteomic_Workflow Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. This compound) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Digestion 3. Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Peptide_Labeling 4. Isobaric Labeling (e.g., TMT) Protein_Digestion->Peptide_Labeling Acetylated_Peptide_Enrichment 5. Acetylated Peptide Enrichment (e.g., Anti-acetyl-lysine antibody) Peptide_Labeling->Acetylated_Peptide_Enrichment LC_MS 6. LC-MS/MS Analysis Acetylated_Peptide_Enrichment->LC_MS Data_Analysis 7. Data Analysis & Quantification LC_MS->Data_Analysis Biological_Interpretation 8. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Proteomic workflow for analyzing acetylation changes.

Experimental Protocols

Protocol 1: Cellular Treatment and Protein Extraction

This protocol outlines the treatment of cultured cells with this compound and subsequent protein extraction for proteomic analysis.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Inhibitor Treatment: Treat the cells with the desired concentration of this compound. A concentration range of 0.1 to 10 µM is a reasonable starting point. Include a vehicle-treated control group. The treatment duration will depend on the experimental goals, but 6-24 hours is a common timeframe.

  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube. Determine the protein concentration using a standard protein assay.

  • Storage: Store the protein extracts at -80°C until further use.

Protocol 2: Proteomic Sample Preparation and Mass Spectrometry

This protocol provides a general workflow for preparing protein samples for mass spectrometry-based proteomic analysis of acetylation.

Materials:

  • Protein extract from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Tandem Mass Tag (TMT) reagents (optional, for multiplexed quantification)

  • Anti-acetyl-lysine antibody-conjugated beads

  • Elution buffer

  • Mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system

Procedure:

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature and then add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid.

    • Desalt the peptides using an SPE cartridge according to the manufacturer's instructions.

    • Dry the desalted peptides in a vacuum centrifuge.

  • Isobaric Labeling (Optional):

    • If performing quantitative proteomics using TMT, label the peptides from each condition with the respective TMT reagent following the manufacturer's protocol.

    • Combine the labeled peptide samples.

  • Acetylated Peptide Enrichment:

    • Resuspend the peptide mixture in an immunoprecipitation (IP) buffer.

    • Add anti-acetyl-lysine antibody-conjugated beads and incubate with gentle rotation at 4°C for at least 4 hours.

    • Wash the beads several times with IP buffer to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides using an appropriate elution buffer (e.g., low pH buffer).

  • LC-MS/MS Analysis:

    • Desalt the enriched peptides using an SPE cartridge.

    • Analyze the peptides by LC-MS/MS. The specific instrument parameters will vary depending on the mass spectrometer used.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a relevant protein database to identify and quantify acetylated peptides.

    • Perform statistical analysis to identify significant changes in acetylation levels between the this compound treated and control samples.

Data Presentation

The quantitative data from the proteomic analysis should be summarized in a clear and concise table for easy comparison.

ProteinGeneAcetylation SiteFold Change (Inhibitor/Vehicle)p-valueBiological Function
Histone H3.1HIST1H3AK27-5.2<0.001Transcriptional regulation
p53TP53K382-3.8<0.01Tumor suppression
MYCMYCK148-2.5<0.05Transcription factor
..................

Conclusion

This compound serves as a valuable tool for dissecting the EP300/CREBBP-dependent acetylome. The provided protocols offer a framework for researchers to investigate the impact of inhibiting these key acetyltransferases on a proteome-wide scale. Such studies can provide novel insights into the roles of EP300 and CREBBP in health and disease and may aid in the development of new therapeutic strategies.

References

Application Notes and Protocols for Ep300/CREBBP-IN-2 in Hematological Malignancies Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ep300/CREBBP inhibitors, such as Ep300/CREBBP-IN-2 and other analogous compounds like A-485, CPI-637, and CCS1477 (inobrodib), in the study of hematological malignancies. This document outlines the molecular basis for their application, protocols for key experiments, and expected outcomes.

Introduction

The histone acetyltransferases (HATs) EP300 (also known as p300) and its paralog CREBBP (CBP) are critical transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2][3][4] Dysregulation of their activity is a hallmark of various cancers, including a wide range of hematological malignancies such as lymphoma, leukemia, and multiple myeloma.[1][2][3][4] Genetic alterations, including mutations and translocations involving EP300 and CREBBP, are frequently observed in these diseases, leading to aberrant gene expression programs that drive cancer cell proliferation and survival.[1][5]

EP300 and CREBBP function by acetylating histone proteins, primarily at histone H3 lysine 27 (H3K27ac), which leads to a more open chromatin structure and transcriptional activation.[1][6] They are recruited to gene regulatory elements, such as enhancers, by key oncogenic transcription factors, including MYC, MYB, and IRF4.[1][5][6][7] By inhibiting the catalytic HAT domain or the bromodomain (which recognizes acetylated histones) of EP300/CREBBP, small molecule inhibitors can disrupt these oncogenic transcriptional networks, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][5][6]

Data Presentation

The following tables summarize the quantitative effects of EP300/CREBBP inhibitors across various hematological malignancy cell lines.

Table 1: In Vitro Efficacy of EP300/CREBBP Inhibitors in Hematological Malignancy Cell Lines

Cell LineCancer TypeInhibitorIC50 / GI50EffectReference
OPM2Multiple MyelomaCCS1477 (inobrodib)Not SpecifiedG1 cell cycle arrest, downregulation of MYC and IRF4[7]
VariousAML, ALL, MM, NHLCCS1477 (inobrodib)Not SpecifiedPotent anti-proliferative effects[7]
ALCL and HL cell linesAnaplastic Large Cell Lymphoma, Hodgkin LymphomaA-485, CPI-637Not SpecifiedDiminished cell proliferation[3]

Signaling Pathways and Mechanisms of Action

EP300/CREBBP inhibitors exert their anti-cancer effects by modulating key signaling pathways that are crucial for the survival and proliferation of hematological cancer cells. The primary mechanism involves the reduction of H3K27ac at the enhancers of critical oncogenes, leading to their transcriptional repression.

EP300_CREBBP_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects EP300_CREBBP EP300/CREBBP Histones Histones (H3) EP300_CREBBP->Histones Recruited by TFs H3K27ac H3K27ac EP300_CREBBP->H3K27ac Inhibitor This compound Inhibitor->EP300_CREBBP Inhibits HAT activity Oncogenic_TFs Oncogenic TFs (MYC, MYB, IRF4) Enhancers Gene Enhancers Oncogenic_TFs->Enhancers Binds to Histones->H3K27ac Acetylation Oncogenes Oncogenes (MYC, MYB, IRF4, etc.) H3K27ac->Oncogenes Activates Transcription Cell_Cycle_Genes Cell Cycle Genes Oncogenes->Cell_Cycle_Genes Regulates Apoptosis_Genes Apoptosis Genes Oncogenes->Apoptosis_Genes Regulates Differentiation Differentiation Oncogenes->Differentiation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Mechanism of action of Ep300/CREBBP inhibitors in hematological malignancies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in hematological malignancy cell lines.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the dose-dependent effect of the inhibitor on cell viability.

Cell_Viability_Workflow A Seed cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 72-120 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for determining cell viability and IC50 values.

Materials:

  • Hematological malignancy cell lines (e.g., OPM2, MOLM-13, K562)

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium in a 96-well plate.

  • Prepare a 2X serial dilution of this compound in culture medium.

  • Add 10 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Plot the data as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for H3K27ac and Downstream Targets

This method is used to assess the impact of the inhibitor on histone acetylation and the protein levels of key downstream targets.

Materials:

  • Hematological malignancy cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-Total H3, anti-MYC, anti-IRF4, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or for a time course.

  • Harvest and lyse cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

ChIP is used to determine the occupancy of EP300/CREBBP and the levels of H3K27ac at specific gene regulatory regions.

ChIP_Workflow A Treat cells with This compound B Crosslink proteins to DNA with formaldehyde A->B C Lyse cells and sonicate chromatin B->C D Immunoprecipitate with anti-H3K27ac antibody C->D E Reverse crosslinks and purify DNA D->E F Analyze DNA by qPCR or Sequencing E->F

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

Materials:

  • Hematological malignancy cell lines

  • This compound

  • Formaldehyde (37%)

  • Glycine

  • ChIP lysis and wash buffers

  • Anti-H3K27ac antibody or anti-EP300/CREBBP antibody

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene enhancers (e.g., MYC enhancer)

  • Reagents for library preparation and next-generation sequencing (for ChIP-seq)

Protocol:

  • Treat cells with this compound for the desired time (e.g., 6-24 hours).

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.

  • Harvest and lyse the cells.

  • Sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with the ChIP-grade antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elute the complexes from the beads and reverse the crosslinks by incubating at 65°C overnight with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • For ChIP-qPCR, perform quantitative PCR using primers specific to the target gene regulatory regions.

  • For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing.

Expected Outcomes and Troubleshooting

  • Cell Viability: A dose-dependent decrease in cell viability is expected in sensitive cell lines. If no effect is observed, consider extending the treatment duration or using a different cell line.

  • Western Blot: A significant reduction in global H3K27ac levels should be observed upon treatment with an effective concentration of the inhibitor. Downregulation of downstream targets like MYC and IRF4 may also be seen, although this can be cell-type specific. Ensure efficient protein extraction and transfer for reliable results.

  • ChIP: A marked decrease in H3K27ac signal at the enhancers of key oncogenes (e.g., MYC) is the anticipated outcome. In ChIP-seq data, this will be reflected as a genome-wide reduction in H3K27ac peaks, particularly at super-enhancers. Inefficient sonication or antibody quality can affect the results; optimize these steps as needed.

By employing these methodologies, researchers can effectively investigate the therapeutic potential and mechanism of action of this compound in various hematological malignancies.

References

Troubleshooting & Optimization

Ep300/CREBBP-IN-2 solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and preparation of Ep300/CREBBP-IN-2 (CAS: 2259641-59-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and orally active inhibitor of the histone acetyltransferases (HATs) EP300 (also known as p300) and CREBBP (CREB-binding protein)[1]. These enzymes are crucial regulators of gene expression through the acetylation of histone and non-histone proteins, and their dysregulation is implicated in various diseases, including cancer[2].

Q2: What are the primary research applications for this inhibitor?

This compound is primarily used in cancer research to study the effects of inhibiting EP300 and CREBBP enzymatic activity. Research areas include, but are not limited to, hematological malignancies and other cancers where these acetyltransferases are considered therapeutic targets[2].

Q3: What is the molecular weight of this compound?

The molecular weight of this compound is 516.51 g/mol [3].

Q4: Is specific solubility data for this compound publicly available?

Troubleshooting Guides

This section provides general guidance for the preparation of solutions of chemical inhibitors like this compound.

Issue 1: The compound is not dissolving in my chosen solvent.

  • Initial Steps:

    • Consult the Supplier: The most reliable information will come from the manufacturer's datasheet or by contacting their technical support.

    • Solvent Selection: For many organic small molecules used in biological research, Dimethyl Sulfoxide (DMSO) is a common initial solvent for creating a high-concentration stock solution.

    • Gentle Warming: Gently warm the solution to 37°C.

    • Sonication: Use a sonicator bath to aid in dissolution.

    • Vortexing: Vigorous vortexing can also help to break up particulates and increase the rate of dissolution.

Issue 2: The compound precipitates when I dilute my stock solution into an aqueous buffer.

  • Underlying Cause: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor solubility in aqueous solutions.

  • Solutions:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize solvent effects on your cells or assay.

    • Use of Surfactants or Co-solvents: For in vivo preparations, co-solvents and surfactants are often necessary. While specific formulations for this compound are not published, a common formulation for similar compounds involves a mixture of solvents such as:

      • DMSO

      • PEG300 (Polyethylene glycol 300)

      • Tween-80

      • Saline or Corn Oil

    • Stepwise Dilution: Add the DMSO stock solution to the intermediate co-solvents before the final addition to the aqueous solution. Ensure thorough mixing at each step.

Experimental Protocols

Note: The following protocols are generalized best practices and should be adapted based on the specific recommendations from your compound supplier and your experimental needs.

In Vitro Stock Solution Preparation (General Protocol)
  • Weighing the Compound: Carefully weigh the desired amount of this compound solid in a sterile microfuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) and sonication until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of Working Solutions (General Protocol)
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to the final desired concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.

Data Presentation

As specific quantitative solubility data for this compound is not publicly available, a comparative table cannot be generated. Researchers should create their own solubility tables based on empirical testing with various solvents and concentrations, or by obtaining this information directly from the supplier.

Visualizations

Below are diagrams illustrating logical workflows for compound preparation and troubleshooting.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Figure 1. A general workflow for preparing stock and working solutions of a chemical inhibitor.

Figure 2. A logical troubleshooting guide for addressing compound solubility issues.

References

improving Ep300/CREBBP-IN-2 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ep300/CREBBP-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability, handling, and use of this potent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years. If stored in a solvent, it is recommended to keep it at -80°C for up to 6 months.

Q2: Can I store my stock solution of this compound at room temperature?

A2: It is not recommended to store stock solutions of this compound, particularly in DMSO, at room temperature for extended periods. Studies on the stability of a large number of compounds in DMSO have shown that the probability of observing the intact compound decreases over time, with one study indicating a 52% probability after one year. For optimal results, prepare fresh dilutions from a frozen stock for each experiment or store at -80°C for short-term use.

Q3: My this compound has precipitated out of solution. What should I do?

A3: Precipitation can occur, especially when diluting a concentrated DMSO stock into an aqueous buffer. To redissolve the compound, gentle warming and/or sonication can be effective. To prevent precipitation, it is advisable to make serial dilutions of the DMSO stock in DMSO first before adding it to your aqueous experimental medium. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent inhibitor of the histone acetyltransferase (HAT) activity of the EP300 and CREBBP proteins. These proteins are critical transcriptional coactivators that play a central role in regulating gene expression through the acetylation of histones and other proteins. By inhibiting their HAT activity, this compound can modulate various cellular processes, including cell cycle progression, proliferation, and differentiation.

Troubleshooting Guides

This section addresses common issues that may arise during experiments using this compound.

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Causes & Solutions:

CauseRecommended Solution
Compound Degradation Ensure the inhibitor has been stored correctly (see FAQs). Prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles.
Incorrect Concentration Verify the initial concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell Line Sensitivity The sensitivity to EP300/CREBBP inhibition can vary between cell lines. Consider testing a panel of cell lines or consulting literature for sensitivity data.
Assay Readout Issues Ensure your assay is sensitive enough to detect changes in HAT activity or downstream signaling. Validate your assay with a known positive control for EP300/CREBBP inhibition.
Issue 2: Off-Target Effects or Cellular Toxicity

Possible Causes & Solutions:

CauseRecommended Solution
High Inhibitor Concentration High concentrations can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response experiments.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is non-toxic to your cells (typically ≤ 0.1% for DMSO). Always include a vehicle-only control in your experiments.
Compound Purity Verify the purity of your this compound batch. Impurities can contribute to off-target effects.

Experimental Protocols

Below are generalized protocols for common assays involving HAT inhibitors. It is crucial to optimize these protocols for your specific experimental conditions.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle-only control.

  • Incubation: Treat the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vitro Histone Acetyltransferase (HAT) Assay
  • Reaction Setup: In a microplate, combine the reaction buffer, recombinant EP300 or CREBBP enzyme, and the histone substrate (e.g., H3 peptide).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA.

  • Incubation: Incubate the plate at the optimal temperature and for a time within the linear range of the reaction.

  • Detection: Stop the reaction and measure the HAT activity using a suitable detection method (e.g., fluorescence, radioactivity, or antibody-based detection of acetylated histones).

  • Data Analysis: Determine the IC50 of the inhibitor by plotting the percentage of HAT activity against the inhibitor concentration.

Visualizations

Signaling Pathway of EP300/CREBBP in Transcriptional Regulation

EP300_CREBBP_Signaling cluster_0 Upstream Signals cluster_1 Transcription Factors cluster_2 Co-activator Complex cluster_3 Chromatin Remodeling & Gene Expression Growth Factors Growth Factors TF Transcription Factors (e.g., p53, NF-κB, c-Myc) Growth Factors->TF Hormones Hormones Hormones->TF Stress Signals Stress Signals Stress Signals->TF EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP Recruitment Histone Acetylation Histone Acetylation EP300_CREBBP->Histone Acetylation HAT Activity Gene Expression Gene Expression Histone Acetylation->Gene Expression Activation Inhibitor This compound Inhibitor->EP300_CREBBP Inhibition

Caption: EP300/CREBBP signaling pathway in transcriptional regulation.

Experimental Workflow for Assessing Inhibitor Stability

Inhibitor_Stability_Workflow Start Start: Prepare Stock Solution Store Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C, RT) Start->Store Timepoints Sample at various time points (e.g., 0, 1, 4, 12 weeks) Store->Timepoints Assay Perform functional assay (e.g., in vitro HAT assay) Timepoints->Assay Analysis Analyze activity and compare to time 0 Assay->Analysis Conclusion Determine stability under each condition Analysis->Conclusion

Caption: Workflow for evaluating the stability of this compound.

minimizing off-target effects of Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ep300/CREBBP-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective covalent inhibitor of p300/CBP and to help minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active inhibitor of the histone acetyltransferase (HAT) paralogues, p300 and CREB-binding protein (CREBBP or CBP).[1][2] It functions as a covalent inhibitor, specifically targeting a cysteine residue (C1450) near the active site of p300/CBP.[3] This covalent binding leads to sustained inhibition of p300/CBP activity, even after the compound is washed out of the cellular environment.[1] The inhibition of p300/CBP's HAT activity leads to a decrease in histone acetylation, particularly H3K27 acetylation, which in turn modulates gene expression.[1]

Q2: What are the primary targets of this compound?

A2: The primary targets of this compound are the highly homologous histone acetyltransferases EP300 (p300) and CREBBP (CBP).[2] The inhibitor has IC50 values of 0.052 µM for EP300 and 0.148 µM for CREBBP.[2] These proteins are crucial transcriptional co-activators involved in a wide array of cellular processes, including cell cycle regulation, proliferation, and differentiation.[1][4]

Q3: What are the known off-target effects of p300/CBP inhibitors?

A3: While this compound is designed to be selective, off-target effects are a consideration for any small molecule inhibitor. For p300/CBP inhibitors in general, potential off-target effects could include interactions with other bromodomain-containing proteins, such as BRD4.[5] However, specific degraders based on similar scaffolds have shown high specificity for CBP/EP300 with no change in BRD4 levels.[5] It is important to experimentally validate the specificity in your system.

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect.

  • Employ orthogonal controls: Use a structurally distinct p300/CBP inhibitor to confirm that the observed phenotype is due to inhibition of the intended target and not a specific off-target effect of this compound.

  • Utilize genetic knockdown/knockout: Compare the phenotype induced by the inhibitor with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of EP300 and/or CREBBP.[6][7]

  • Perform washout experiments: Due to its covalent nature, the effects of this compound should persist after washout, while effects of a reversible inhibitor would diminish.[1] This can help distinguish on-target covalent inhibition from off-target effects of a reversible nature.

  • Conduct global profiling: Techniques like RNA-sequencing or proteomics can provide a broader view of the inhibitor's effects and help identify potential off-target signaling pathway alterations.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected effective concentrations. 1. Concentration is too high for the specific cell line. 2. Off-target effects leading to cytotoxicity. 3. Cell line is particularly sensitive to p300/CBP inhibition.1. Perform a dose-response curve to determine the EC50 for the desired biological effect and a separate assay for cytotoxicity (e.g., CellTiter-Glo) to determine the CC50. Select a concentration that maximizes the therapeutic window. 2. Use a structurally different p300/CBP inhibitor to see if the toxicity is recapitulated. If not, the toxicity may be due to an off-target effect of this compound. 3. Consider using a cell line with known dependence on p300/CBP signaling for initial experiments.
Inconsistent or no observable phenotype. 1. Inhibitor concentration is too low. 2. The biological process under investigation is not dependent on p300/CBP HAT activity in the specific context. 3. Inhibitor degradation or poor cell permeability.1. Increase the concentration of the inhibitor. Confirm target engagement by measuring the levels of a known downstream marker, such as H3K27ac, via Western blot or ELISA. 2. Review the literature to confirm the role of p300/CBP in your experimental system. Consider using a positive control cell line known to be sensitive to p300/CBP inhibition.[8] 3. Ensure proper storage and handling of the compound. Test for cell permeability if this is a recurring issue.
Observed phenotype does not match previously published results. 1. Differences in experimental conditions (cell line, passage number, media, etc.). 2. Off-target effects specific to the experimental system. 3. Variability in inhibitor potency.1. Carefully review and standardize experimental protocols with published studies. 2. Perform validation experiments, such as genetic knockdown of p300/CBP, to confirm that the phenotype is on-target.[6][7] 3. Verify the identity and purity of the inhibitor batch.

Data Presentation

Table 1: In Vitro Potency of p300/CBP Inhibitors

CompoundTargetAssayIC50 / KiReference
This compound EP3000.052 µM [2]
CREBBP0.148 µM [2]
A-485 p300/CBPH3K27Ac in PC-3 cellsEC50 = 103 nM[1]
Acrylamide 2 p300 HAT domainIC50 = 166 nM[1]
p300/CBPH3K27Ac in PC-3 cellsEC50 = 37 nM[1]
C646 p300Ki = 400 nM[2][9]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine EC50

  • Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM.

  • Treatment: The following day, treat the cells with the serially diluted compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform an assay to measure the desired biological endpoint (e.g., cell proliferation using a resazurin-based assay, or a specific biomarker).

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Protocol 2: Western Blot for H3K27 Acetylation

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a DMSO control.

  • Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Quantify the extracted histone protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for acetylated H3K27. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

Visualizations

Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound p300/CBP p300/CBP This compound->p300/CBP Covalent Inhibition HAT Activity HAT Activity p300/CBP->HAT Activity Regulates Histone Acetylation (H3K27ac) Histone Acetylation (H3K27ac) HAT Activity->Histone Acetylation (H3K27ac) Catalyzes HAT Activity->Histone Acetylation (H3K27ac) Inhibition Gene Expression Gene Expression Histone Acetylation (H3K27ac)->Gene Expression Modulates Cellular Processes Cellular Processes Gene Expression->Cellular Processes Drives

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Global Profiling A Dose-Response Curve (Determine EC50) B Western Blot for H3K27ac (Confirm Target Engagement) A->B C Orthogonal Inhibitor Comparison B->C D Genetic Knockdown/Knockout (siRNA/CRISPR) B->D E Washout Experiment B->E F RNA-Sequencing C->F D->F G Proteomics E->G

Caption: Workflow for minimizing off-target effects.

References

Troubleshooting Western Blot Results for Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Western blot experiments involving the inhibitor Ep300/CREBBP-IN-2. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

A1: this compound is a potent and specific small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (also known as p300) and CREBBP (CREB-binding protein). These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1] By inhibiting their activity, this compound can lead to a decrease in the acetylation of key histone marks, such as H3K18ac and H3K27ac, which are associated with active gene transcription.[2][3] This can result in the downregulation of genes involved in cell proliferation, cell cycle, and oncogenic pathways.[1][4][5]

Q2: What are the expected effects of this compound treatment on my Western blot?

A2: The primary and most direct effect you should observe is a dose-dependent decrease in the acetylation of EP300/CREBBP substrates. Key markers to probe for include:

  • Phospho-Histone H3 (Ser10, Lys14Ac): A significant reduction in this dual modification is expected.

  • Acetylated-Histone H3 (Lys18): A noticeable decrease in H3K18ac levels.[2][3]

  • Acetylated-Histone H3 (Lys27): A reduction in H3K27ac levels.[2][3]

Downstream effects on total protein levels of EP300/CREBBP targets may also be observed, typically after longer incubation times. These can include a decrease in the expression of proteins regulated by these acetyltransferases, such as c-MYC.

Q3: I am not seeing a decrease in histone acetylation after treating with this compound. What could be the reason?

A3: There are several potential reasons for this:

  • Inactive Inhibitor: Ensure the inhibitor has been stored correctly and is not expired. Prepare fresh stock solutions.

  • Insufficient Inhibitor Concentration or Incubation Time: The optimal concentration and incubation time can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

  • Cellular Resistance: Some cell lines may be less sensitive to the inhibitor.

  • Technical Issues with Western Blot: Refer to the detailed troubleshooting guide below for issues related to the Western blot protocol itself, such as inefficient transfer or antibody problems.

Detailed Troubleshooting Guide

This section addresses specific issues you might encounter during your Western blot experiment in a question-and-answer format.

Problem 1: No Signal or Very Weak Signal for Target Protein

Question: I am not getting any signal for my protein of interest (e.g., EP300, CREBBP, or downstream targets) even in the control lanes.

Possible Cause Troubleshooting Steps
Antibody Issues - Primary Antibody: Confirm the primary antibody is validated for Western blot and recognizes the target protein from the correct species. Verify the recommended antibody dilution and consider optimizing it. Ensure the antibody is not expired and has been stored correctly. - Secondary Antibody: Ensure the secondary antibody is compatible with the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary). Verify the dilution and storage conditions.
Low Protein Expression - The target protein may have low endogenous expression in your cell line. Confirm expression levels using literature or database searches. - Consider using a positive control, such as a cell lysate known to express the protein at high levels or a recombinant protein.
Inefficient Protein Extraction - Use a lysis buffer appropriate for your target protein's subcellular localization (e.g., nuclear extraction for EP300/CREBBP). - Always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.
Poor Protein Transfer - Confirm successful transfer by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage, especially for large proteins like EP300 and CREBBP (~300 kDa). Consider an overnight transfer at a lower voltage in a cold room. - Ensure the gel and membrane are in tight contact, with no air bubbles.
Inactive Detection Reagent - Ensure your ECL substrate has not expired and has been stored correctly. Prepare fresh just before use.
Problem 2: High Background on the Western Blot

Question: My blot has a high background, making it difficult to see specific bands.

Possible Cause Troubleshooting Steps
Insufficient Blocking - Increase the blocking time (e.g., 1-2 hours at room temperature). - Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST). - Ensure the blocking solution is fresh and free of contaminants.
Antibody Concentration Too High - Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
Inadequate Washing - Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (e.g., TBST) to fully cover the membrane.
Membrane Dried Out - Ensure the membrane remains hydrated throughout the entire process.
Contaminated Buffers - Prepare fresh buffers with high-purity water. Bacterial growth in buffers can cause high background.
Problem 3: Non-Specific Bands are Observed

Question: I see multiple bands in addition to the band at the expected molecular weight.

Possible Cause Troubleshooting Steps
Primary Antibody Cross-Reactivity - Use a more specific, affinity-purified primary antibody. - Check the antibody datasheet for information on known cross-reactivities. - Optimize the primary antibody concentration; a lower concentration may reduce non-specific binding.
Protein Degradation - Prepare fresh cell lysates and always use protease inhibitors. Keep samples on ice during preparation.
Post-Translational Modifications - EP300 and CREBBP are extensively post-translationally modified, which can lead to the appearance of multiple bands. Consult the literature for known modifications of your target protein.
Sample Overloading - Reduce the amount of protein loaded per lane. High protein concentrations can lead to non-specific antibody binding.
Secondary Antibody Non-Specificity - Run a control lane with only the secondary antibody to check for non-specific binding. - Use a pre-adsorbed secondary antibody to minimize cross-reactivity.

Experimental Protocols

General Western Blot Protocol for Assessing this compound Activity

This protocol provides a general framework. Optimization of antibody concentrations, inhibitor concentration, and incubation times will be necessary for specific cell lines and antibodies.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the appropriate duration (e.g., 6-24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, an acidic extraction protocol may be required.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on an 8-12% SDS-polyacrylamide gel. For large proteins like EP300/CREBBP, a lower percentage gel (e.g., 6%) may be more appropriate.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-H3K27ac, anti-H3K18ac, anti-c-MYC, anti-EP300, anti-CREBBP) overnight at 4°C with gentle agitation. Dilute the antibody as recommended by the manufacturer.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Incubate the membrane with an ECL chemiluminescent substrate.

  • Capture the signal using a chemiluminescence imaging system or X-ray film.

  • For quantitative analysis, normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or total Histone H3).

Mandatory Visualizations

EP300/CREBBP Signaling Pathway

EP300_CREBBP_Signaling cluster_upstream Upstream Signals cluster_core Core Acetyltransferase Complex cluster_downstream Downstream Effects Transcription_Factors Transcription Factors (e.g., p53, MYC, CREB) EP300_CREBBP EP300/CREBBP Transcription_Factors->EP300_CREBBP Recruitment Signal_Transduction Signal Transduction (e.g., MAPK, TGF-β) Signal_Transduction->Transcription_Factors Activation Histone_Acetylation Histone Acetylation (H3K18ac, H3K27ac) EP300_CREBBP->Histone_Acetylation Catalyzes Inhibitor This compound Inhibitor->EP300_CREBBP Inhibits Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Gene Expression (Cell Cycle, Proliferation, Apoptosis) Chromatin_Remodeling->Gene_Expression WB_Troubleshooting cluster_No_Signal Troubleshooting: No/Weak Signal cluster_High_Background Troubleshooting: High Background cluster_Non_Specific Troubleshooting: Non-Specific Bands Start Western Blot Experiment Check_Results Review Blot Results Start->Check_Results No_Signal No/Weak Signal Check_Results->No_Signal No/Weak Signal High_Background High Background Check_Results->High_Background High Background Non_Specific_Bands Non-Specific Bands Check_Results->Non_Specific_Bands Non-Specific Bands Good_Results Clear Bands at Correct MW Check_Results->Good_Results Good Results Check_Antibodies Check Antibody Validity & Concentration No_Signal->Check_Antibodies Optimize_Blocking Optimize Blocking (Time & Reagent) High_Background->Optimize_Blocking Check_Primary_Ab Verify Primary Ab Specificity Non_Specific_Bands->Check_Primary_Ab Check_Transfer Verify Protein Transfer (Ponceau S) Check_Antibodies->Check_Transfer Check_Detection Check Detection Reagents Check_Transfer->Check_Detection Optimize_Washing Increase Washes Optimize_Blocking->Optimize_Washing Titrate_Antibodies Titrate Antibodies Optimize_Washing->Titrate_Antibodies Reduce_Protein_Load Reduce Protein Load Check_Primary_Ab->Reduce_Protein_Load Use_Protease_Inhibitors Add Protease Inhibitors Reduce_Protein_Load->Use_Protease_Inhibitors

References

Technical Support Center: Optimizing EP300/CREBBP Inhibitor Concentration for ChIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of EP300/CREBBP inhibitors, such as EP300/CREBBP-IN-2, for Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of EP300/CREBBP in the context of ChIP-seq?

EP300 and its paralog CREBBP are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histone proteins, particularly at lysine 27 of histone H3 (H3K27ac).[1] This modification is a hallmark of active enhancers and promoters.[2] Therefore, ChIP-seq for EP300/CREBBP or H3K27ac is widely used to map active regulatory regions across the genome.

Q2: Why is it necessary to optimize the concentration of an EP300/CREBBP inhibitor for ChIP-seq?

Optimizing the inhibitor concentration is critical to ensure that the desired biological effect (i.e., inhibition of EP300/CREBBP acetyltransferase activity) is achieved without inducing significant off-target effects or cellular toxicity, which could confound the interpretation of ChIP-seq results. An optimal concentration will effectively reduce H3K27ac levels at target loci, providing a clear window into the inhibitor's impact on the epigenome.

Q3: What is the expected outcome of treating cells with an EP300/CREBBP inhibitor before performing ChIP-seq for H3K27ac?

Treatment with a potent and selective EP300/CREBBP inhibitor is expected to cause a significant, global reduction in H3K27ac levels.[3][4] ChIP-seq data from inhibitor-treated cells should show a decrease in H3K27ac signal at enhancers and promoters that are regulated by EP300/CREBBP activity.

Q4: Can I perform ChIP-seq directly for the EP300/CREBBP protein after inhibitor treatment?

Yes, it is possible to perform ChIP-seq for the EP300/CREBBP protein itself after inhibitor treatment. Some inhibitors may displace EP300/CREBBP from chromatin, which would be observed as a decrease in the ChIP-seq signal for the protein at its target sites. However, it is important to use a well-validated, ChIP-grade antibody for EP300 or CREBBP.

Troubleshooting Guide

This guide addresses common issues that may arise when performing ChIP-seq with an EP300/CREBBP inhibitor.

Issue Potential Cause(s) Recommended Solution(s)
No significant change in H3K27ac levels after inhibitor treatment - Inhibitor concentration is too low.- Incubation time is too short.- The inhibitor is inactive or degraded.- The cell line is resistant to the inhibitor.- Perform a dose-response experiment to determine the optimal concentration (see protocol below).- Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal incubation time.- Verify the inhibitor's activity using a cell-free HAT assay or by assessing the acetylation of a known non-histone substrate.- Confirm inhibitor efficacy in your cell line using a cell viability assay or by Western blot for H3K27ac.
High background signal in ChIP-seq data - Inhibitor concentration is too high, leading to cytotoxicity and non-specific effects.- Insufficient washing during the ChIP procedure.- Improper chromatin shearing.- Too much antibody used in immunoprecipitation.- Use a lower concentration of the inhibitor based on dose-response data.- Increase the number and stringency of washes during the ChIP protocol.- Optimize sonication or enzymatic digestion to ensure chromatin fragments are between 200-1000 bp.[5]- Titrate the antibody to determine the optimal amount for immunoprecipitation.
Low ChIP DNA yield - Insufficient starting cell number.- Inefficient immunoprecipitation due to a poor-quality antibody.- Over-crosslinking of chromatin, which can mask epitopes.- Increase the number of cells used for each ChIP reaction.- Ensure you are using a ChIP-validated antibody for your target protein.- Optimize the formaldehyde cross-linking time (typically 8-10 minutes at room temperature).[6]
Variability between biological replicates - Inconsistent inhibitor treatment.- Differences in cell culture conditions.- Technical variability in the ChIP-seq protocol.- Ensure precise and consistent inhibitor concentration and incubation times across all replicates.- Maintain consistent cell density, passage number, and growth conditions.- Perform all ChIP-seq steps consistently and, if possible, in parallel for all replicates. The ENCODE consortium recommends at least two biological replicates for ChIP-seq experiments.[7][8]

Experimental Protocols

Protocol 1: Optimizing EP300/CREBBP Inhibitor Concentration

This protocol outlines a dose-response experiment to determine the optimal concentration of an EP300/CREBBP inhibitor for use in ChIP-seq. The primary readout for inhibitor activity is the level of H3K27 acetylation, which can be assessed by Western blotting.

Materials:

  • Your cell line of interest

  • EP300/CREBBP inhibitor (e.g., this compound)

  • DMSO (vehicle control)

  • Cell culture medium and reagents

  • Reagents for protein extraction and Western blotting

  • Primary antibody against H3K27ac

  • Primary antibody for a loading control (e.g., total Histone H3 or GAPDH)

  • Secondary antibody conjugated to HRP

Procedure:

  • Cell Plating: Plate an equal number of cells in multiple wells of a 6-well plate or in multiple 10 cm dishes. Allow the cells to adhere and reach approximately 70-80% confluency.

  • Inhibitor Treatment: Prepare a series of dilutions of the EP300/CREBBP inhibitor in cell culture medium. A typical concentration range to test would be from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Replace the medium in each well/dish with the medium containing the different inhibitor concentrations or the vehicle control. Incubate the cells for a fixed period, for instance, 6 hours, which has been shown to be effective for other EP300/CREBBP inhibitors like CPI-1612.[3][4]

  • Protein Extraction: After incubation, wash the cells with ice-cold PBS and lyse the cells to extract total protein or histones.

  • Western Blotting:

    • Quantify the protein concentration for each sample.

    • Separate equal amounts of protein from each treatment condition on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against H3K27ac.

    • Probe the same membrane with a primary antibody for a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for H3K27ac and the loading control. Normalize the H3K27ac signal to the loading control for each concentration. Plot the normalized H3K27ac signal against the inhibitor concentration to determine the IC50 (the concentration at which 50% of the H3K27ac signal is inhibited). The optimal concentration for your ChIP-seq experiment will typically be a concentration that gives significant but not complete inhibition of H3K27ac, often in the range of the IC50 to 5x IC50.

Protocol 2: ChIP-seq with an EP300/CREBBP Inhibitor

This protocol provides a general workflow for performing ChIP-seq after treating cells with an optimized concentration of an EP300/CREBBP inhibitor.

Materials:

  • Cells treated with the optimized inhibitor concentration and vehicle control

  • Formaldehyde (37%)

  • Glycine

  • Buffers for cell lysis, nuclear lysis, and chromatin shearing (sonication or enzymatic)

  • ChIP-grade antibody against H3K27ac or EP300/CREBBP

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • Reagents for DNA purification

  • Reagents for library preparation and sequencing

Procedure:

  • Cell Treatment and Fixation: Treat cells with the optimized concentration of the EP300/CREBBP inhibitor and a vehicle control for the determined incubation time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Harvest the cells and perform cell and nuclear lysis. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with a ChIP-grade antibody against your target (e.g., H3K27ac) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links by incubating at 65°C in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the ChIP DNA using phenol-chloroform extraction or a column-based kit.

  • Quality Control: Before proceeding to library preparation, assess the quality of your ChIP DNA by qPCR. Check for enrichment at a known positive control locus and lack of enrichment at a negative control locus.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome, call peaks, and perform downstream analysis to identify regions with differential H3K27ac or EP300/CREBBP binding between the inhibitor-treated and control samples.

Visualizations

experimental_workflow cluster_optimization Protocol 1: Inhibitor Concentration Optimization cluster_chip_seq Protocol 2: ChIP-seq with Optimized Inhibitor Concentration cell_plating Cell Plating inhibitor_treatment Dose-Response Inhibitor Treatment cell_plating->inhibitor_treatment incubation Incubation inhibitor_treatment->incubation protein_extraction Protein Extraction incubation->protein_extraction western_blot Western Blot for H3K27ac protein_extraction->western_blot data_analysis Data Analysis (IC50 Determination) western_blot->data_analysis cell_treatment Cell Treatment (Optimized Conc.) data_analysis->cell_treatment Optimized Concentration fixation Cross-linking & Quenching cell_treatment->fixation lysis_shearing Cell Lysis & Chromatin Shearing fixation->lysis_shearing ip Immunoprecipitation lysis_shearing->ip washing Washing ip->washing elution_reversal Elution & Reverse Cross-linking washing->elution_reversal dna_purification DNA Purification elution_reversal->dna_purification library_prep Library Prep & Sequencing dna_purification->library_prep bioinformatics Bioinformatic Analysis library_prep->bioinformatics

Caption: Workflow for optimizing inhibitor concentration and subsequent ChIP-seq.

signaling_pathway TF Transcription Factor (TF) EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP recruits Histone Histone H3 EP300_CREBBP->Histone acetylates Inhibitor This compound Inhibitor->EP300_CREBBP inhibits H3K27ac H3K27ac Histone->H3K27ac Chromatin Open Chromatin (Active Enhancer) H3K27ac->Chromatin marks Transcription Gene Transcription Chromatin->Transcription facilitates

Caption: EP300/CREBBP signaling and its inhibition.

References

dealing with Ep300/CREBBP-IN-2 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EP300/CREBBP-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent inhibitor of the histone acetyltransferases (HATs) EP300 and CREBBP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the catalytic HAT activity of the homologous proteins EP300 (also known as p300) and CREBBP (also known as CBP). These proteins are crucial transcriptional co-activators that regulate gene expression by acetylating histone and non-histone proteins.[1] By inhibiting their acetyltransferase function, this compound can lead to the downregulation of key oncogenes like MYC and IRF4, resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]

Q2: What are the reported IC50 values for this compound?

A2: this compound is a potent inhibitor with the following reported half-maximal inhibitory concentrations (IC50):

  • EP300: 0.052 µM

  • CREBBP: 0.148 µM[2]

Q3: In which cell lines is cytotoxicity expected?

A3: Cytotoxicity is often observed in hematological malignancy cell lines, such as those from diffuse large B-cell lymphoma (DLBCL) and multiple myeloma, which are dependent on EP300/CREBBP activity for survival.[1] Additionally, some solid tumor cell lines, including certain breast and prostate cancers, have shown sensitivity to EP300/CREBBP inhibitors.[1] Sensitivity can be heightened in cell lines harboring mutations in one of the paralogs (CREBBP or EP300), creating a synthetic lethal dependency on the remaining functional paralog.

Q4: What are potential off-target effects of this compound?

A4: While this compound is designed to be a potent inhibitor, like many small molecules, it may have off-target effects. Some histone acetyltransferase inhibitors have been reported to be nonselective, potentially interacting with other proteins or acting as promiscuous interference compounds.[3][4] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of EP300/CREBBP.

Q5: How should I prepare and store this compound?

A5: For preparing stock solutions, it is recommended to dissolve this compound in an appropriate solvent like dimethyl sulfoxide (DMSO).[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term stability.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Issue 1: Higher than expected cytotoxicity in my cell line.
Possible Cause Suggested Solution
Cell line is highly sensitive to EP300/CREBBP inhibition. Perform a dose-response experiment with a wider range of concentrations to determine the precise IC50 for your specific cell line. Start with concentrations well below the reported IC50 values.
Incorrect compound concentration. Verify the calculations for your dilutions and ensure your pipettes are calibrated.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
Compound instability. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Off-target effects. Consider using a structurally unrelated EP300/CREBBP inhibitor as a control to confirm that the observed cytotoxicity is target-specific.
Issue 2: No significant cytotoxicity observed at expected concentrations.
Possible Cause Suggested Solution
Cell line is resistant to EP300/CREBBP inhibition. Confirm the expression and activity of EP300 and CREBBP in your cell line. Some cell lines may have compensatory mechanisms that confer resistance.
Poor compound solubility. Ensure the compound is fully dissolved in the stock solution. You may need to gently warm or vortex the solution. When diluting into aqueous media, ensure the final concentration does not exceed the compound's solubility limit.
Compound degradation. Use freshly prepared solutions. Confirm the purity and integrity of your compound stock if it has been stored for an extended period.
Suboptimal assay conditions. Optimize the incubation time and cell density for your cytotoxicity assay. A longer incubation period may be required to observe effects.
Experimental error. Double-check all experimental parameters, including cell seeding density, reagent concentrations, and incubation times.
Issue 3: Inconsistent results between experiments.
Possible Cause Suggested Solution
Variability in cell culture. Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
Inconsistent compound preparation. Prepare a large batch of stock solution and aliquot it to ensure consistency across multiple experiments.
Assay variability. Standardize your assay protocol and ensure all steps are performed consistently. Use positive and negative controls in every experiment.

Experimental Protocols

Key Experiment: Cell Viability/Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of this compound using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions.

    • Include a vehicle-only control (medium with the same concentration of DMSO as the highest compound concentration).

    • Also include an untreated control (medium only).

    • Carefully remove the medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). The optimal time will depend on the cell line and the expected mechanism of cytotoxicity.

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for your chosen cell viability assay.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating, and then adding a solubilization solution.

    • For a CellTiter-Glo® assay, you will add the reagent directly to the wells and measure luminescence.

  • Data Analysis:

    • Read the absorbance or luminescence using a microplate reader.

    • Normalize the data to the vehicle-only control to calculate the percentage of cell viability.

    • Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

EP300_CREBBP_Signaling_Pathway cluster_0 Cell Nucleus TF Transcription Factors (e.g., MYC, IRF4) EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP recruits Histones Histones EP300_CREBBP->Histones acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CREBBP Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Oncogene Expression Acetylated_Histones->Gene_Expression promotes Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Inhibitor This compound Inhibitor->EP300_CREBBP inhibits

Caption: Simplified signaling pathway of EP300/CREBBP and the point of inhibition by this compound.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Result Check_Concentration Verify Compound Concentration and Dilutions Start->Check_Concentration Check_Solvent Run Vehicle-Only Control Check_Concentration->Check_Solvent Dose_Response Perform Full Dose-Response (Wider Range) Check_Solvent->Dose_Response Check_Solubility Assess Compound Solubility in Media Dose_Response->Check_Solubility End_High_Cytotoxicity Outcome: High Sensitivity (Determine Accurate IC50) Dose_Response->End_High_Cytotoxicity If cytotoxicity is high at low concentrations Check_Cell_Health Evaluate Cell Health and Passage Number Check_Solubility->Check_Cell_Health Optimize_Assay Optimize Assay Conditions (Incubation Time, Cell Density) Check_Cell_Health->Optimize_Assay End_Inconsistent Outcome: Inconsistency Resolved (Standardize Protocol) Check_Cell_Health->End_Inconsistent If variability is high Confirm_Target Use Orthogonal Inhibitor or Genetic Knockdown/out Optimize_Assay->Confirm_Target End_Low_Cytotoxicity Outcome: Resistance (Investigate Mechanisms) Confirm_Target->End_Low_Cytotoxicity If still no effect

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results with this compound.

References

Technical Support Center: Ep300/CREBBP-IN-2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ep300/CREBBP-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with this inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I observing high variability in my IC50 values for this compound across different experimental setups?

Answer:

High variability in IC50 values for histone acetyltransferase (HAT) inhibitors like this compound is a common issue that can stem from several factors, primarily related to the bi-substrate nature of the target enzymes.[1][2] EP300 and CREBBP are bi-substrate enzymes that utilize both a lysine-containing substrate (e.g., a histone peptide) and the cofactor Acetyl-Coenzyme A (Acetyl-CoA).[1][2] The concentration of Acetyl-CoA can significantly impact the apparent potency of competitive inhibitors.

Troubleshooting Guide:

  • Standardize Acetyl-CoA Concentration:

    • Be aware that the intracellular concentration of Acetyl-CoA is estimated to be in the 5–15 μM range.[3]

    • Many initial IC50 determinations for EP300/CREBBP inhibitors are performed at low Acetyl-CoA concentrations (e.g., 0.5–2 μM), which may not reflect physiological conditions.[3]

    • As demonstrated with similar inhibitors, increasing Acetyl-CoA concentrations can lead to a significant increase in the measured IC50 value.[3][4] For example, the IC50 of A-485, another EP300/CREBBP inhibitor, shifted approximately 29-fold when the Acetyl-CoA concentration was increased.[3]

    • Recommendation: Measure and report the Acetyl-CoA concentration used in your assays. For cellular assays, consider the metabolic state of your cells, which can influence intracellular Acetyl-CoA levels.

  • Control for Substrate Concentration:

    • The concentration of the histone peptide or other lysine-containing substrate can also influence the kinetics of the reaction and the apparent inhibitor potency.

    • Recommendation: Determine the Michaelis constant (Km) for your substrate and use a concentration at or near the Km for your inhibition assays to ensure sensitive and reproducible results.

  • Ensure Inhibitor Quality and Stability:

    • HAT inhibitors can suffer from instability.[1][2]

    • Recommendation: Verify the purity and integrity of your this compound stock. Prepare fresh dilutions for each experiment and store the stock solution according to the manufacturer's instructions.

  • Review Assay Conditions:

    • Factors such as pH, temperature, and incubation time can all affect enzyme activity and inhibitor potency.

    • Recommendation: Maintain consistent assay conditions across all experiments.

Question 2: My promising in vitro results with this compound are not translating to my cellular assays. What are the potential reasons?

Answer:

A discrepancy between in vitro and cellular activity is a known challenge in the development of HAT inhibitors.[2] This can be attributed to several factors ranging from the inhibitor's physicochemical properties to the complex cellular environment.

Troubleshooting Guide:

  • Assess Cell Permeability:

    • A key challenge for some HAT inhibitors is their ability to cross the cell membrane.[5]

    • Recommendation: If not already known, determine the cell permeability of this compound in your specific cell line. If permeability is low, consider strategies such as the use of permeabilizing agents (with appropriate controls) or structural modification of the inhibitor if feasible.

  • Consider Cellular Protein Complexes:

    • In a cellular context, EP300 and CREBBP exist within large multi-protein complexes that regulate their activity and substrate specificity.[1][2] These complexes are absent in many purified in vitro systems.

    • Recommendation: Acknowledge that the activity of this compound might be modulated by these protein-protein interactions. Consider using cell-based assays that maintain the integrity of these native complexes, such as cellular thermal shift assays (CETSA), to confirm target engagement in cells.

  • Evaluate Inhibitor Stability and Metabolism:

    • The inhibitor may be unstable in the cellular environment or rapidly metabolized by the cells.

    • Recommendation: Assess the stability of this compound in your cell culture medium and its half-life within the cells.

  • Account for Intracellular Acetyl-CoA Levels:

    • As mentioned in the previous question, cellular Acetyl-CoA concentrations are significantly higher than those often used in in vitro assays.[3] This will necessitate higher concentrations of a competitive inhibitor to achieve the same level of target inhibition.

    • Recommendation: Titrate this compound over a broad range of concentrations in your cellular assays to determine its effective concentration.

Question 3: I suspect off-target effects with this compound. How can I investigate and mitigate this?

Answer:

Off-target effects are a concern for many small molecule inhibitors, including those targeting HATs, and can lead to misinterpretation of experimental results.[6] Some natural product-derived HAT inhibitors are known to have multiple targets.[1]

Troubleshooting Guide:

  • Perform a Kinome Scan:

    • A broad panel screen against a library of kinases and other enzymes can help identify potential off-target interactions.[7]

    • Recommendation: Submit this compound for a commercial kinase profiling service.

  • Use a Structurally Unrelated Inhibitor:

    • Phenotypes observed with one inhibitor should be confirmed with a second, structurally distinct inhibitor of the same target.

    • Recommendation: If available, use another potent and selective EP300/CREBBP inhibitor to see if it recapitulates the same biological effects.

  • Employ Genetic Approaches:

    • Genetic knockdown or knockout of EP300 and/or CREBBP should mimic the effects of the inhibitor.

    • Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to deplete EP300 and/or CREBBP in your cell line and compare the resulting phenotype to that observed with this compound treatment. Depletion of EP300 or CREBBP alone has been shown to affect cell proliferation.[8][9]

  • Cellular Thermal Shift Assay (CETSA):

    • CETSA can be used to directly assess the binding of the inhibitor to its intended target in a cellular context.

    • Recommendation: Perform a CETSA to confirm that this compound is engaging with EP300 and CREBBP in your cells.

  • Washout Experiments:

    • If the observed phenotype is due to on-target inhibition, it should be reversible upon removal of the inhibitor.

    • Recommendation: Treat cells with this compound for a defined period, then wash the inhibitor out and monitor for the reversal of the biological effect.

Quantitative Data Summary

The following table summarizes the impact of Acetyl-CoA concentration on the IC50 values of several EP300/CREBBP inhibitors. This data highlights the importance of considering cofactor concentration when evaluating inhibitor potency.

InhibitorIC50 at 50 nM Acetyl-CoAIC50 at 5 µM Acetyl-CoAFold Shift in IC50Reference
A-485 44.8 nM1.3 µM~29x[3]
iP300w 15.8 nMNot explicitly stated, but shift was ~7x~7x[3]
CPI-1612 10.7 nMNot explicitly stated, but shift was ~2x~2x[3]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EP300 Activity

This protocol is adapted from a method used to assess the biochemical properties of EP300/CREBBP inhibitors.[3]

Materials:

  • Recombinant EP300 catalytic domain

  • Biotinylated histone H3 peptide (e.g., amino acids 1-21)

  • Acetyl-CoA

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • Detection Reagents: Europium-labeled anti-acetylated lysine antibody and Streptavidin-Allophycocyanin (APC)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a suitable microplate, add the EP300 enzyme, the biotinylated H3 peptide, and the test compound.

  • Initiate the enzymatic reaction by adding Acetyl-CoA. The final concentration of Acetyl-CoA should be carefully chosen (e.g., 50 nM to approximate the Km or 5 µM to approximate physiological levels).

  • Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the detection reagents (Europium-labeled antibody and Streptavidin-APC) in a suitable buffer.

  • Incubate for at least 1 hour at room temperature to allow for signal development.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway: EP300/CREBBP in Transcriptional Activation

EP300_CREBBP_Signaling cluster_upstream Upstream Signals cluster_transcription_factors Transcription Factors cluster_coactivators Co-activators cluster_chromatin Chromatin Modification cluster_downstream Downstream Effects Signal Signal TF Transcription Factor (e.g., p53, NF-κB) Signal->TF Activation EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP Recruitment Histone Histone Tail EP300_CREBBP->Histone HAT Activity Ac_Histone Acetylated Histone Histone->Ac_Histone Acetylation Gene_Expression Target Gene Expression Ac_Histone->Gene_Expression Transcriptional Activation Inhibitor This compound Inhibitor->EP300_CREBBP

Caption: EP300/CREBBP signaling pathway and point of inhibition.

Experimental Workflow: Troubleshooting Inconsistent IC50 Values

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Reagents Verify Inhibitor Purity and Reagent Concentrations Start->Check_Reagents Standardize_Assay Standardize Assay Parameters (pH, Temp, Time) Check_Reagents->Standardize_Assay Vary_AcetylCoA Test a Range of Acetyl-CoA Concentrations Standardize_Assay->Vary_AcetylCoA Compare_Data Compare IC50 Values at different [Acetyl-CoA] Vary_AcetylCoA->Compare_Data Consistent Results Consistent? Compare_Data->Consistent Resolved Issue Resolved: Report IC50 with [Acetyl-CoA] Consistent->Resolved Yes Further_Investigation Investigate Other Factors (e.g., Substrate Conc.) Consistent->Further_Investigation No Discrepancy_Causes cluster_inhibitor Inhibitor Properties cluster_cellular Cellular Environment Discrepancy In Vitro vs. Cellular Activity Mismatch Permeability Low Cell Permeability Discrepancy->Permeability Stability Poor Stability or Rapid Metabolism Discrepancy->Stability AcetylCoA High Intracellular [Acetyl-CoA] Discrepancy->AcetylCoA Complexes Native Protein Complexes Discrepancy->Complexes OffTarget Off-Target Binding Discrepancy->OffTarget

References

how to control for Ep300/CREBBP-IN-2 off-target activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EP300/CREBBP-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to address potential issues related to its off-target activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor targeting the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 (also known as p300) and CREBBP (also known as CBP). These proteins are transcriptional co-activators that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. By inhibiting their HAT activity, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Q2: What are the known on-target IC50 values for this compound?

A2: The inhibitory potency of this compound against its primary targets is summarized below.

TargetIC50 (µM)
EP3000.052
CREBBP0.148

Q3: What is "off-target" activity and why is it a concern?

A3: Off-target activity refers to the unintended interaction of a drug or small molecule inhibitor with proteins other than its intended target. This can lead to a variety of undesirable outcomes in an experimental setting, including misinterpretation of results, unexpected cellular phenotypes, and toxicity. For kinase inhibitors, off-target effects are common due to the structural similarity of the ATP-binding pocket across the kinome. While EP300/CREBBP are not kinases, the principle of off-target activity remains a critical consideration. Understanding and controlling for off-target effects is essential for validating that the observed biological effects of an inhibitor are due to the modulation of its intended target.

Q4: Has the off-target profile of this compound been comprehensively characterized?

A4: As of the latest available information, a comprehensive public profiling of this compound against a broad panel of kinases and other potential off-targets has not been published. It is common for initial publications of inhibitors to focus on on-target potency and selectivity against closely related proteins. Therefore, it is highly recommended that researchers independently assess the selectivity of this compound in their experimental systems.

Troubleshooting Guide: Controlling for Off-Target Activity

This guide provides a systematic approach to identifying and mitigating the potential off-target effects of this compound.

Issue 1: Unexpected or inconsistent experimental results.

An unexpected phenotype or results that are inconsistent with the known function of EP300/CREBBP may indicate off-target activity.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Validate On-Target Engagement A->B C Perform Dose-Response Curve B->C Confirm target binding in cells (e.g., CETSA) D Use a Structurally Unrelated Inhibitor C->D Establish minimal effective concentration E Genetic Knockdown/Knockout D->E Compare phenotypes F Phenotype Rescued? E->F Compare inhibitor phenotype to genetic perturbation G Off-Target Effect Likely F->G No H On-Target Effect Confirmed F->H Yes

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Detailed Steps:

  • Validate On-Target Engagement: Confirm that this compound is engaging with its intended targets in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.

  • Perform a Dose-Response Analysis: Determine the minimal concentration of this compound that produces the desired on-target effect. Using the lowest effective concentration can help minimize off-target effects.

  • Use a Structurally Unrelated Inhibitor: Employ another EP300/CREBBP inhibitor with a different chemical scaffold. If the biological phenotype is recapitulated, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete EP300 and/or CREBBP. The resulting phenotype should mimic that of the inhibitor. A rescue experiment, where a drug-resistant mutant of the target is introduced, can provide definitive evidence of on-target activity.

Issue 2: How to proactively identify potential off-targets?

To ensure the specificity of your findings, it is advisable to perform unbiased screening to identify potential off-targets of this compound.

Experimental Workflow for Off-Target Identification:

G A This compound B Broad Kinase Panel Screen A->B C Proteome-wide Profiling (e.g., Thermal Proteome Profiling) A->C D List of Potential Off-Targets B->D C->D E Biochemical Validation D->E In vitro activity assays F Cellular Target Engagement E->F Cell-based assays (e.g., CETSA) G Confirmed Off-Targets F->G

Caption: Workflow for proactive identification of off-target proteins.

Recommended Approaches:

  • Broad Kinase Profiling: Screen this compound against a large panel of recombinant kinases (e.g., a kinome scan). While EP300/CREBBP are not kinases, many inhibitors exhibit cross-reactivity. For example, a study on the HAT activator YF2 included a kinome screen against 97 kinases to demonstrate its specificity.[1]

  • Thermal Proteome Profiling (TPP): This is a mass spectrometry-based method that can identify protein targets of a small molecule in an unbiased manner directly in cells or cell lysates. It is a powerful tool for identifying both on-target and off-target interactions.

  • Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a resin and use it to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Data Presentation of Potential Off-Targets:

While specific off-target data for this compound is not publicly available, any identified off-targets should be documented as follows:

Off-TargetAssay TypePotency (IC50/Ki/Kd in µM)% Inhibition @ [Concentration]
Example: Kinase XBiochemical Kinase Assaye.g., 5.2N/A
Example: Protein YThermal Proteome ProfilingN/Ae.g., 75% @ 10 µM
(Data to be generated by the user)

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound binds to EP300 and CREBBP in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • PCR thermocycler

  • SDS-PAGE and Western blot reagents

  • Antibodies against EP300 and CREBBP

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a control.

  • Lysis: Lyse the cells by three cycles of freeze-thaw or by sonication.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the protein levels of EP300 and CREBBP by SDS-PAGE and Western blotting.

  • Data Interpretation: In the drug-treated samples, a higher amount of soluble EP300/CREBBP should be observed at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.

Protocol 2: Kinase Profiling

This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target kinase interactions.

Materials:

  • This compound

  • A commercial kinase profiling service or a panel of purified recombinant kinases

  • ATP

  • Substrates for each kinase

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo, LanthaScreen)

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Assay Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in the assay buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the assay wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value for any affected kinases.

Signaling Pathway Context

EP300 and CREBBP are central nodes in many signaling pathways, acting as co-activators for a multitude of transcription factors. Inhibition of their HAT activity can therefore have widespread effects on gene expression.

G cluster_0 Upstream Signaling cluster_1 Transcription Factors A Growth Factors D p53 E NF-κB F c-Myc G HIF-1α B Hormones C Cytokines H EP300 / CREBBP D->H E->H F->H G->H J Histone Acetylation (H3K18ac, H3K27ac) H->J I This compound I->H K Chromatin Remodeling J->K L Gene Transcription K->L M Cell Cycle Progression L->M N Apoptosis L->N O Metabolism L->O

Caption: Simplified signaling pathway involving EP300/CREBBP.

This diagram illustrates how various signaling pathways converge on transcription factors that recruit EP300/CREBBP. The inhibitor, this compound, blocks the subsequent histone acetylation and gene transcription, affecting multiple cellular outcomes. Any off-target activity could perturb other pathways, leading to a complex cellular response.

References

Technical Support Center: EP300/CREBBP-IN-2 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EP300/CREBBP-IN-2 in dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and orally active small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP). These two proteins are highly homologous transcriptional coactivators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[1][2] By inhibiting the HAT activity of EP300 and CREBBP, this compound can modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.[3]

Q2: What are the recommended starting concentrations for a dose-response experiment?

Based on available data for similar EP300/CREBBP inhibitors, a starting concentration range of 10 µM down to 2 nM is a reasonable starting point for many cell lines.[4] The known IC50 values for this compound are 0.052 µM for EP300 and 0.148 µM for CREBBP, so ensuring your concentration range brackets these values is recommended. However, the optimal concentration range can vary significantly depending on the cell line's sensitivity and should be determined empirically.

Q3: What is a suitable incubation time for this compound treatment?

A 48-hour incubation period has been shown to be effective for observing a response to EP300/CREBBP inhibitors in cell viability assays.[4] However, the optimal time course may vary depending on the cell line's doubling time and the specific endpoint being measured. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the ideal incubation time for your experimental system.

Q4: Which cell viability assay is recommended for use with this inhibitor?

Luminescent-based cell viability assays, such as Promega's CellTiter-Glo® Luminescent Cell Viability Assay, are a reliable choice for determining cell viability after treatment with this compound.[4] These assays measure ATP levels, which is a good indicator of metabolically active cells.

Q5: What are the expected cellular effects of this compound treatment?

Inhibition of EP300/CREBBP can lead to cell cycle arrest, apoptosis, and a decrease in cell proliferation in sensitive cell lines.[3][4] Morphological changes associated with these effects, such as cell rounding, detachment, and the appearance of apoptotic bodies, may be observed under a microscope.

Troubleshooting Guide

Below is a table summarizing common issues encountered during dose-response experiments with this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
No dose-response curve (flat line) 1. The cell line is resistant to the inhibitor. 2. The concentration range is too low. 3. The incubation time is too short. 4. The inhibitor has degraded.1. Test the inhibitor on a known sensitive cell line as a positive control. 2. Increase the highest concentration of the inhibitor. 3. Increase the incubation time (e.g., 72 hours). 4. Prepare fresh stock solutions of the inhibitor and store them properly.
Steep, sharp drop-off in viability 1. Compound precipitation at high concentrations. 2. Off-target toxicity.1. Visually inspect the wells with the highest concentrations for any precipitate. If observed, consider using a lower top concentration or a different solvent. 2. Review literature for known off-target effects of the inhibitor.
Inconsistent IC50 values across experiments 1. Variation in cell passage number. 2. Differences in cell confluence at the time of treatment. 3. Inconsistent incubation conditions (temperature, CO2).1. Use cells within a consistent and low passage number range for all experiments. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase and at a consistent confluence at the start of treatment. 3. Ensure consistent and optimal incubator conditions.
High background signal in the viability assay 1. Contamination of cell culture or reagents. 2. Incorrect assay procedure.1. Regularly test for mycoplasma and other contaminants. Use fresh, sterile reagents. 2. Carefully follow the manufacturer's protocol for the cell viability assay, ensuring proper reagent equilibration and incubation times.

Experimental Protocols

Detailed Protocol for a Dose-Response Curve Experiment with this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

1. Reagent Preparation:

  • Cell Culture Medium: Prepare complete cell culture medium appropriate for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
  • Cell Viability Reagent: Prepare the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

2. Cell Seeding:

  • Harvest cells that are in the exponential growth phase.
  • Perform a cell count and determine the viability using a method like trypan blue exclusion.
  • Dilute the cells in complete medium to the desired seeding density. The optimal seeding density should be determined in a preliminary experiment to ensure cells are approximately 70-80% confluent at the end of the assay. A starting point for many cancer cell lines is between 2,000 and 10,000 cells per well in a 96-well plate.
  • Seed the cells into a 96-well plate in a volume of 100 µL per well.
  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

3. Compound Dilution and Treatment:

  • Prepare a serial dilution of this compound in complete medium. A common approach is a 1:3 or 1:5 serial dilution to create a range of concentrations (e.g., 10 µM, 3.3 µM, 1.1 µM, etc., down to the low nM range).
  • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
  • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions to the appropriate wells. It is recommended to perform each treatment in triplicate.

4. Incubation:

  • Incubate the plate for 48 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

5. Data Acquisition:

  • Equilibrate the plate and the cell viability reagent to room temperature.
  • Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo® reagent).
  • Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence using a plate reader.

6. Data Analysis:

  • Subtract the average background luminescence (from the no-cell control wells) from all other readings.
  • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells.
  • Plot the normalized response versus the log of the inhibitor concentration.
  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Visualizations

EP300_CREBBP_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., p53, c-MYC) EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP Recruitment HAT_Domain Histone Acetyltransferase (HAT) Domain EP300_CREBBP->HAT_Domain Acetylation Histone Acetylation (e.g., H3K27ac) HAT_Domain->Acetylation Catalyzes Histones Histones Histones->Acetylation Gene_Expression Target Gene Expression Acetylation->Gene_Expression Promotes Inhibitor This compound Inhibitor->HAT_Domain Inhibits

Caption: EP300/CREBBP Signaling Pathway.

Troubleshooting_Workflow Start Start Dose-Response Experiment Problem Problem Encountered? Start->Problem Inconsistent_Results Inconsistent Results (High Variability) Problem->Inconsistent_Results Yes No_Response No Dose-Response (Flat Curve) Problem->No_Response Yes Steep_Curve Steep/Abrupt Curve Problem->Steep_Curve Yes End Successful Experiment Problem->End No Check_Seeding Check Cell Seeding and Pipetting Technique Inconsistent_Results->Check_Seeding Check_Concentration Verify Inhibitor Concentration & Integrity No_Response->Check_Concentration Check_Solubility Check for Compound Precipitation Steep_Curve->Check_Solubility Check_Plate_Layout Review Plate Layout (Address Edge Effects) Check_Seeding->Check_Plate_Layout Check_Plate_Layout->Problem Check_Incubation Optimize Incubation Time & Conditions Check_Concentration->Check_Incubation Check_Cell_Line Confirm Cell Line Sensitivity Check_Incubation->Check_Cell_Line Check_Cell_Line->Problem Check_Solubility->Problem

Caption: Troubleshooting Workflow for Dose-Response Assays.

References

Technical Support Center: Overcoming Poor In Vivo Bioavailability of Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo bioavailability of the EP300/CREBBP inhibitor, Ep300/CREBBP-IN-2.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor in vivo bioavailability of this compound?

Poor in vivo bioavailability of a small molecule inhibitor like this compound can stem from several factors. These often relate to the compound's physicochemical properties and its interaction with the biological system. Key reasons include:

  • Low Aqueous Solubility: The compound may not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption. A significant number of new drug candidates are poorly water-soluble.[1][2][3]

  • Poor Permeability: The molecule may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the liver (and to a lesser extent in the gut wall) before it reaches systemic circulation.[4]

  • Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.[5]

  • Chemical Instability: The molecule could be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.

Q2: What initial steps can I take to assess the cause of poor bioavailability for my batch of this compound?

To diagnose the root cause of poor bioavailability, a systematic approach is recommended. Start with in vitro assays before moving to more complex in vivo studies:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[6]

  • Permeability Assay: Use an in vitro model like the Caco-2 cell permeability assay to assess the compound's ability to cross a model of the intestinal epithelium.[6]

  • Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism.[4]

  • LogP/LogD Determination: Measure the lipophilicity of the compound, as this property influences both solubility and permeability.

Q3: What is the mechanism of action of Ep300/CREBBP inhibitors?

EP300 (also known as p300) and CREBBP (CREB-binding protein) are highly similar histone acetyltransferases (HATs) that act as transcriptional co-activators.[7][8][9] They play a crucial role in regulating gene expression by acetylating histone proteins (primarily H3K18 and H3K27), which leads to a more open chromatin structure, facilitating transcription.[9] EP300/CREBBP are involved in numerous cellular processes, including cell proliferation, differentiation, and DNA repair.[7] In certain cancers, the activity of these proteins is dysregulated, making them attractive therapeutic targets.[9][10] Inhibitors like this compound are designed to block the acetyltransferase activity of these proteins.

Below is a simplified diagram of the EP300/CREBBP signaling pathway.

EP300_CREBBP_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Growth Factor / Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF Transcription Factor (e.g., CREB) Signaling_Cascade->TF EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP recruits Histones Histones EP300_CREBBP->Histones acetylates Inhibitor This compound Inhibitor->EP300_CREBBP inhibits Acetylated_Histones Acetylated Histones (H3K27ac) Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression promotes Troubleshooting_Workflow Start Start: In Vivo Inefficacy Check_PK Conduct Pharmacokinetic (PK) Study (Oral vs. IV Dosing) Start->Check_PK Analyze_PK Sufficient Plasma Exposure? Check_PK->Analyze_PK Check_PD Assess Pharmacodynamics (PD) (e.g., target engagement, biomarker modulation) Analyze_PK->Check_PD Yes Reformulate Reformulate to Improve Bioavailability Analyze_PK->Reformulate No Analyze_PD Target Engagement Achieved? Check_PD->Analyze_PD Optimize_Dose Optimize Dosing Regimen Analyze_PD->Optimize_Dose Yes Revisit_Mechanism Re-evaluate Mechanism/Model Analyze_PD->Revisit_Mechanism No Reformulate->Check_PK Success Success: In Vivo Efficacy Optimize_Dose->Success

References

Technical Support Center: Interpreting Unexpected Phenotypes with EP300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes when using EP300/CREBBP-IN-2, a potent inhibitor of the histone acetyltransferases (HATs) EP300 and CREBBP.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observe weaker than expected inhibition of cell proliferation in our cancer cell line upon treatment with this compound. What could be the reason?

A1: Several factors could contribute to reduced sensitivity to this compound.

  • Cell Line-Specific Dependencies: The anti-proliferative effects of EP300/CREBBP inhibitors can be highly dependent on the cellular context and the specific oncogenic drivers of the cancer cell line. For instance, some hematologic cancer cell lines are particularly sensitive due to their reliance on transcription factors like MYC and GATA1, which are regulated by EP300/CREBBP.[1] Breast cancer cell lines with high androgen receptor (AR) expression have also shown sensitivity.

  • Mutational Status of EP300/CREBBP: The presence of mutations in CREBBP or EP300 can paradoxically confer dependence on the remaining functional paralog.[2] If your cell line has inactivating mutations in one paralog, it might be highly dependent on the other, making it sensitive to inhibition. Conversely, certain mutations might alter the inhibitor's binding site or downstream signaling, leading to resistance.

  • Compensatory Mechanisms: Cells can sometimes activate compensatory signaling pathways to overcome the inhibition of EP300/CREBBP.

  • Inhibitor Potency and Assay Conditions: The biochemical potency of EP300/CREBBP inhibitors is influenced by intracellular concentrations of acetyl-CoA.[3][4] High levels of acetyl-CoA can reduce the inhibitor's effectiveness. Ensure that your experimental conditions are optimized and consistent.

Troubleshooting Steps:

  • Verify Target Engagement: Confirm that this compound is inhibiting its target in your cells by measuring the levels of histone acetylation marks known to be regulated by these enzymes, such as H3K18ac and H3K27ac, via Western blotting. A significant decrease in these marks indicates successful target inhibition.

  • Sequence CREBBP and EP300: Determine the mutational status of these genes in your cell line. This information can be critical for interpreting sensitivity data.

  • Review Literature for Your Cell Line: Check if there are published data on the sensitivity of your specific cell line to EP300/CREBBP inhibitors.

  • Titrate the Inhibitor: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your cell line and compare it to published values.

Q2: We are seeing an unexpected increase in the expression of some genes after treating cells with this compound. Isn't it supposed to be a transcriptional repressor?

A2: While EP300/CREBBP are generally co-activators of transcription, their inhibition can sometimes lead to paradoxical gene activation.

  • Indirect Effects: The transcriptional landscape of a cell is a complex network. Inhibiting EP300/CREBBP can lead to the downregulation of a transcriptional repressor, which in turn results in the upregulation of its target genes.

  • Redistribution of Other Epigenetic Modifiers: Inhibition of EP300/CREBBP might lead to the redistribution of other histone modifying enzymes or transcription factors, causing localized increases in gene expression.

  • Contradictory Roles of HDACs: Some studies on histone deacetylase (HDAC) inhibitors, which have opposing effects to HAT inhibitors, have shown that they can paradoxically stimulate proinflammatory gene transcription, highlighting the complex and context-dependent nature of epigenetic regulation.[5]

Troubleshooting Steps:

  • Pathway Analysis: Perform pathway analysis on the upregulated genes to identify any common regulators or pathways that might be indirectly affected by EP300/CREBBP inhibition.

  • Chromatin Immunoprecipitation (ChIP): Use ChIP-qPCR or ChIP-seq to examine the occupancy of other key transcription factors or epigenetic marks at the promoters or enhancers of the unexpectedly upregulated genes.

  • Validate with a Second Inhibitor: Use a structurally different EP300/CREBBP inhibitor to see if the same effect is observed, which would suggest an on-target, though indirect, effect.

Q3: Our cell cycle analysis shows a G0/G1 arrest as expected, but we also see an increase in the sub-G0 population, suggesting apoptosis. Is this a known effect?

A3: Yes, while the primary effect of EP300/CREBBP inhibition on the cell cycle is often an accumulation of cells in the G0/G1 phase, the induction of apoptosis has also been reported in some cell lines.[1]

  • Cellular Context: The decision between cell cycle arrest and apoptosis upon EP300/CREBBP inhibition is cell-type specific and can depend on the status of other key cell cycle and apoptosis regulators like p53.

  • Inhibition of Pro-Survival Pathways: EP300/CREBBP regulate the expression of several pro-survival genes. Their inhibition can lead to the downregulation of these genes, tipping the balance towards apoptosis.

Troubleshooting Steps:

  • Confirm Apoptosis: Use additional assays to confirm apoptosis, such as Annexin V/PI staining, caspase-3/7 activity assays, or Western blotting for cleaved PARP.

  • Examine p53 Status: The mutational and functional status of p53 in your cell line can significantly influence the cellular response to DNA damage and cell cycle inhibition.

  • Time-Course Experiment: Perform a time-course experiment to determine if the G0/G1 arrest precedes the onset of apoptosis.

Quantitative Data Summary

Table 1: Biochemical Potency of Selected EP300/CREBBP Acetyltransferase Inhibitors

InhibitorTargetIC50 (nM) at low Acetyl-CoAIC50 (µM) at high Acetyl-CoA (5 µM)Reference
A-485EP300/CREBBP44.81.3[3][4]
iP300wEP300/CREBBP15.8Not Reported[3][4]
CPI-1612EP300/CREBBP10.7Not Reported[3][4]

Table 2: Proliferation IC50 Values of EP300/CREBBP Bromodomain Inhibitors in Breast Cancer Cell Lines

Cell LineInhibitorIC50 (µM)Reference
MDA-MB-453CBP30~1[6]
MDA-MB-453I-CBP112~2[6]
SKBR3CBP30>10[6]
SKBR3I-CBP112>10[6]
MDA-MB-231CBP30>10[6]
MDA-MB-231I-CBP112>10[6]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Acetylation

This protocol is for assessing the on-target activity of this compound by measuring changes in H3K18ac and H3K27ac levels.

Materials:

  • Cells treated with this compound or vehicle control (DMSO).

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-H3K18ac, anti-H3K27ac, anti-total Histone H3 (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: Lyse treated and control cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE: Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize the acetylated histone signals to the total histone H3 signal.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution following treatment with this compound.

Materials:

  • Cells treated with this compound or vehicle control.

  • Phosphate-buffered saline (PBS).

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest treated and control cells by trypsinization and wash with PBS.

  • Fixation: Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash once with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

EP300_CREBBP_Signaling cluster_input Upstream Signals cluster_core Core EP300/CREBBP Machinery cluster_output Downstream Effects Signal Signal TF Transcription Factors (e.g., MYC, GATA1, AR) Signal->TF EP300_CREBBP EP300/CREBBP TF->EP300_CREBBP Histones Histones EP300_CREBBP->Histones HAT HAT_Activity Histone Acetylation (H3K18ac, H3K27ac) Histones->HAT_Activity Gene_Expression Target Gene Expression HAT_Activity->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Inhibitor This compound Inhibitor->EP300_CREBBP

Caption: Simplified signaling pathway of EP300/CREBBP and the point of inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Target Q: Is the inhibitor hitting its target? Start->Check_Target Western_Blot A: Perform Western Blot for H3K18ac/H3K27ac Check_Target->Western_Blot Target_Engaged Target Engaged Western_Blot->Target_Engaged Target_Not_Engaged Target Not Engaged Western_Blot->Target_Not_Engaged Check_Cell_Context Q: Is the phenotype cell-type specific? Target_Engaged->Check_Cell_Context Optimize_Experiment Optimize inhibitor concentration, incubation time, and assay conditions Target_Not_Engaged->Optimize_Experiment Review_Literature A: Review literature for cell line and check mutational status of EP300/CREBBP Check_Cell_Context->Review_Literature Check_Off_Target Q: Could this be an off-target or indirect effect? Review_Literature->Check_Off_Target Pathway_Analysis A: Perform pathway analysis on differentially expressed genes Check_Off_Target->Pathway_Analysis Interpret_Data Interpret data in the context of cell-specific dependencies and indirect effects Pathway_Analysis->Interpret_Data

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Ep300/CREBBP-IN-2 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of EP300/CREBBP-IN-2 and other inhibitors of the EP300/CREBBP family of histone acetyltransferases (HATs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of the paralogous proteins EP300 (also known as p300) and CREBBP (also known as CBP). These proteins act as transcriptional co-activators that regulate gene expression by acetylating histone and non-histone proteins.[1][2] By inhibiting the HAT domain, this compound prevents the acetylation of key lysine residues on histones, such as H3K27, leading to a condensed chromatin state and repression of gene transcription.[3][4][5] This can impact various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][6]

Q2: What are the primary experimental applications for this compound?

A2: this compound and similar inhibitors are primarily used in cancer research. They have shown anti-proliferative effects in various cancer cell lines, particularly those with mutations in CREBBP or EP300, or those dependent on transcription factors that recruit these HATs, such as the androgen receptor (AR) in prostate cancer.[7][8] Key research applications include:

  • Investigating the role of EP300/CREBBP in cancer pathogenesis.

  • Exploring synthetic lethal interactions in cancers with CREBBP or EP300 mutations.[9]

  • Studying the regulation of oncogenic signaling pathways.

  • Evaluating the potential of EP300/CREBBP inhibition as a therapeutic strategy.

Q3: How should I prepare and store this compound?

A3: For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, these inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Q4: What are appropriate positive and negative controls for my experiments?

A4:

  • Positive Controls: A cell line known to be sensitive to EP300/CREBBP inhibition is a good positive control. For example, some diffuse large B-cell lymphoma (DLBCL) and prostate cancer cell lines have shown sensitivity.[7][8] Additionally, monitoring the acetylation of known EP300/CREBBP substrates, such as H3K27ac, can serve as a positive control for target engagement.[3][4]

  • Negative Controls: A vehicle control (e.g., DMSO) at the same concentration as in the experimental conditions is essential. An inactive analog of the inhibitor, if available, can also be a valuable negative control to assess off-target effects. Some studies have used A-486 as an inactive control for the active inhibitor A-485.[3] A cell line that is resistant to EP300/CREBBP inhibition can also be used as a negative cellular control.

Troubleshooting Guides

Problem 1: I am not observing the expected decrease in cell viability after treating my cells with this compound.

  • Possible Cause 1: Suboptimal Inhibitor Concentration. The effective concentration of EP300/CREBBP inhibitors can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).

  • Possible Cause 2: Cell Line Resistance. Your cell line may not be dependent on EP300/CREBBP activity for survival.

    • Solution: Consider the genetic background of your cells. Cell lines with mutations in one of the paralogs (CREBBP or EP300) are often more sensitive to inhibition of the other.[8][9] Review the literature to see if your cell line has been previously characterized for sensitivity to HAT inhibitors.

  • Possible Cause 3: Experimental Duration. The effects of epigenetic modifiers on cell viability may take longer to manifest compared to cytotoxic drugs.

    • Solution: Extend the duration of your cell viability assay (e.g., 72 to 96 hours or longer), ensuring to replenish the media with fresh inhibitor as needed.

Problem 2: My Western blot for H3K27ac does not show a decrease after inhibitor treatment.

  • Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Time. The inhibitor may not have reached a sufficient intracellular concentration or been incubated long enough to effect a change in histone acetylation.

    • Solution: Increase the concentration of the inhibitor and/or the treatment time. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal treatment duration.

  • Possible Cause 2: Poor Antibody Quality. The primary antibody against H3K27ac may not be specific or sensitive enough.

    • Solution: Validate your antibody using a positive control (e.g., lysate from a cell line with known high levels of H3K27ac) and a negative control (e.g., a peptide competition assay). Ensure you are using the antibody at the recommended dilution.

  • Possible Cause 3: Technical Issues with Western Blotting. Problems with protein extraction, transfer, or antibody incubation can lead to unreliable results.

    • Solution: Review your Western blot protocol for potential issues such as incomplete protein transfer, improper blocking, or insufficient washing.[10][11][12] Using a total histone H3 antibody as a loading control is crucial for histone modification studies.

Quantitative Data

Table 1: IC50 Values of EP300/CREBBP Bromodomain Inhibitors in Various Cancer Cell Lines.

Cell LineCancer TypeInhibitorIC50 (µmol/L)Reference
MDA-MB-453Breast CancerCBP30~2[7]
LNCaPProstate CancerCBP30~2[7]
VCaPProstate CancerCBP30~2[7]
RC-K8DLBCLA-4850.42[8]
SUDHL-6DLBCLA-485~1[8]
OCI-LY1DLBCLA-485~2.5[8]
KARPAS-422DLBCLA-485~5[8]
U2932DLBCLA-485>10[8]
OCI-LY3DLBCLA-485>10[8]

Experimental Protocols

Detailed Methodology for Western Blotting for Histone Acetylation

This protocol is adapted from methodologies described in studies involving EP300/CREBBP inhibitors.[3][13]

  • Cell Lysis and Histone Extraction:

    • Treat cells with this compound or vehicle control for the desired time and concentration.

    • Harvest cells and wash with ice-cold PBS.

    • For total cell lysates, use RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For histone extraction, use a commercial histone extraction kit or an acid extraction protocol. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 M sulfuric acid.

  • Protein Quantification:

    • Determine the protein concentration of your lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (10-20 µg) onto a 15% polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the histone mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-H3) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in step 5.

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

Detailed Methodology for Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is based on general practices for assessing cell viability after inhibitor treatment.[14]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Inhibitor Treatment:

    • The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

EP300_CREBBP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 EP300/CREBBP Complex cluster_2 Chromatin Remodeling cluster_3 Downstream Effects Transcription_Factors Transcription Factors (e.g., AR, MYC) EP300_CREBBP EP300/CREBBP Transcription_Factors->EP300_CREBBP recruits HAT_Domain HAT Domain EP300_CREBBP->HAT_Domain contains Histones Histones HAT_Domain->Histones acetylates Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated_Histones Chromatin_Opening Open Chromatin Acetylated_Histones->Chromatin_Opening Gene_Transcription Gene Transcription Chromatin_Opening->Gene_Transcription enables Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation EP300_CREBBP_IN_2 This compound EP300_CREBBP_IN_2->HAT_Domain inhibits

Caption: EP300/CREBBP Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Hypothesis: Inhibitor affects cell line X Dose_Response 1. Dose-Response Assay (e.g., CellTiter-Glo) Start->Dose_Response Determine_IC50 2. Determine IC50 Dose_Response->Determine_IC50 Western_Blot 3. Western Blot for Target Engagement (e.g., H3K27ac) Determine_IC50->Western_Blot Phenotypic_Assay 4. Phenotypic Assays (e.g., Cell Cycle, Apoptosis) Western_Blot->Phenotypic_Assay Mechanism_Study 5. Mechanistic Studies (e.g., RNA-seq, ChIP-seq) Phenotypic_Assay->Mechanism_Study Conclusion Conclusion Mechanism_Study->Conclusion

Caption: A Standard Experimental Workflow for EP300/CREBBP Inhibitor Studies.

Troubleshooting_Logic Start Unexpected Western Blot Result: No change in H3K27ac Check_Controls Are positive/negative controls working? Start->Check_Controls Check_Inhibitor Is inhibitor concentration/duration optimal? Check_Controls->Check_Inhibitor Yes Check_Protocol Review Western blot protocol Check_Controls->Check_Protocol No Check_Antibody Is the primary antibody validated? Check_Inhibitor->Check_Antibody Yes Titrate_Inhibitor Perform dose-response and time-course experiments Check_Inhibitor->Titrate_Inhibitor No Validate_Antibody Validate antibody with controls Check_Antibody->Validate_Antibody No Re-evaluate Re-evaluate hypothesis Check_Antibody->Re-evaluate Yes Optimize_Protocol Optimize transfer, blocking, washing Check_Protocol->Optimize_Protocol

References

Technical Support Center: Validating EP300/CREBBP-IN-2 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of EP300/CREBBP-IN-2, a potent inhibitor of the histone acetyltransferases (HATs) EP300 and CREBBP.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and orally active inhibitor of the homologous histone acetyltransferases EP300 (also known as p300) and CREBBP (also known as CBP).[1] These enzymes catalyze the transfer of acetyl groups to lysine residues on histone and non-histone proteins. A primary function of their HAT activity is the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac), which are epigenetic marks associated with active enhancers and gene transcription.[2][3][4] By inhibiting EP300/CREBBP, the compound reduces these acetylation marks, leading to the downregulation of target gene expression.

Q2: How can I confirm that this compound is engaging its target in my cell line?

A2: The most direct method to confirm target engagement is to measure the levels of histone acetylation marks that are specifically catalyzed by EP300/CREBBP. A dose-dependent reduction in global H3K27ac or H3K18ac levels upon treatment with this compound is a strong indicator of on-target activity.[4] This is typically assessed by Western blot. Other methods like the Cellular Thermal Shift Assay (CETSA) can also be employed to demonstrate direct binding of the compound to EP300/CREBBP.

Q3: At what concentration should I use this compound in my cellular assays?

A3: The effective concentration will vary between cell lines and experimental conditions. As a starting point, consider the biochemical potency of the inhibitor. The IC50 values for this compound are 0.052 µM for EP300 and 0.148 µM for CREBBP.[1] It is recommended to perform a dose-response experiment, typically ranging from 10 nM to 10 µM, to determine the optimal concentration for observing a biological effect and a corresponding decrease in H3K27ac/H3K18ac levels in your specific cell model.

Q4: I am not seeing a decrease in H3K27ac after treating my cells. What could be the problem?

A4: Please refer to the Troubleshooting Guide: Western Blot for H3K27ac below for a detailed breakdown of potential issues and solutions. Common reasons include insufficient inhibitor concentration, incorrect antibody usage, or issues with protein extraction and detection.

Quantitative Data Summary

The following table summarizes the biochemical potency of this compound. This data is essential for designing effective cellular experiments.

CompoundTargetAssay TypeIC50 (µM)
This compoundEP300Biochemical0.052
This compoundCREBBPBiochemical0.148

Data sourced from AbMole BioScience.[1]

Experimental Protocols & Troubleshooting

Protocol 1: Western Blot for Histone Acetylation

This protocol describes the most common method for validating this compound target engagement by measuring changes in H3K27 acetylation.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of harvest.

    • Treat cells with a dose-response of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Histone Extraction:

    • Wash cells with ice-cold PBS containing protease and phosphatase inhibitors.

    • Lyse cells in a buffer appropriate for histone extraction. A common method involves a hypotonic lysis buffer followed by acid extraction.

    • Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (typically 10-20 µg of histone extract) onto a 15% polyacrylamide gel.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

    • To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3 or use a parallel gel.

Troubleshooting Guide: Western Blot for H3K27ac
Issue Potential Cause(s) Recommended Solution(s)
No/Weak H3K27ac Signal in Control Low protein expression in the cell line.Confirm basal H3K27ac expression in your cell line via literature or previous experiments. Increase the amount of protein loaded onto the gel.
Ineffective primary antibody.Use a validated antibody for H3K27ac. Check the datasheet for recommended dilutions and conditions. Include a positive control cell lysate if available.
Poor histone extraction.Ensure the extraction protocol is followed correctly and that protease/phosphatase inhibitors are included to prevent degradation.
No Change in H3K27ac with Treatment Inhibitor concentration is too low.Perform a wider dose-response. Ensure the inhibitor was properly dissolved and stored.
Insufficient treatment time.Increase the incubation time with the inhibitor (e.g., 24-48 hours).
High cell confluency.High cell density can sometimes affect drug uptake and cellular responses. Ensure consistent confluency across experiments.
Inactive compound.Verify the integrity and activity of your this compound stock.
High Background on Blot Insufficient blocking or washing.Increase blocking time to 1.5-2 hours. Increase the number and duration of TBST washes.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Contaminated buffers.Prepare fresh buffers, especially the wash buffer (TBST).
Uneven or Smeared Bands Issues with gel polymerization.Ensure gels are properly prepared and allowed to polymerize completely.
Protein degradation.Use fresh lysates and always include protease inhibitors. Store lysates at -80°C for long-term use.[5]
High voltage during transfer.Optimize transfer conditions (voltage and time) to prevent protein "blow-through" or uneven transfer.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to a high density.

    • Treat the cell suspension with this compound at a concentration where target engagement is expected (e.g., 1-10 µM) or with a vehicle control for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Detection by Western Blot:

    • Normalize the protein concentration for all samples.

    • Analyze the soluble fractions by Western blot using an antibody specific for EP300 or CREBBP.

    • The lane corresponding to the highest temperature at which the protein is still soluble represents its melting point. A shift to a higher temperature in the drug-treated samples indicates target engagement.

Visualizations

Signaling and Experimental Workflow Diagrams

EP300_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 EP300/CREBBP Action cluster_2 Downstream Effects Signal Signal Transcription_Factors Transcription Factors (e.g., CREB, p53) Signal->Transcription_Factors activates EP300_CREBBP EP300/CREBBP Transcription_Factors->EP300_CREBBP recruits Histone_H3 Histone H3 EP300_CREBBP->Histone_H3 acetylates H3K27ac H3K27ac / H3K18ac Histone_H3->H3K27ac Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CREBBP Chromatin_Remodeling Chromatin Remodeling H3K27ac->Chromatin_Remodeling Gene_Expression Target Gene Expression Chromatin_Remodeling->Gene_Expression EP300_CREBBP_IN_2 This compound EP300_CREBBP_IN_2->EP300_CREBBP inhibits

Caption: Simplified EP300/CREBBP signaling pathway.

Target_Engagement_Workflow cluster_workflow Experimental Workflow for Target Engagement cluster_assays Target Engagement Assays Start Start: Cell Culture Treatment Treat Cells: Vehicle vs. This compound Start->Treatment Harvest Harvest Cells & Prepare Lysate/Histone Extract Treatment->Harvest Western_Blot Western Blot for H3K27ac/H3K18ac Harvest->Western_Blot Primary Method CETSA Cellular Thermal Shift Assay (CETSA) Harvest->CETSA Orthogonal Method Analysis Data Analysis: Dose-dependent decrease in acetylation? Thermal shift observed? Western_Blot->Analysis CETSA->Analysis Conclusion Conclusion: Target Engagement Validated Analysis->Conclusion

Caption: Workflow for validating this compound target engagement.

References

addressing batch-to-batch variation of Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ep300/CREBBP-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to troubleshoot common issues, with a particular focus on addressing batch-to-batch variation.

Overview of this compound

This compound is a potent and orally active small molecule inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CREBBP or CBP or KAT3A).[1] These two proteins are highly homologous and act as transcriptional co-activators, playing a crucial role in regulating gene expression by acetylating histone and non-histone proteins. Dysregulation of p300 and CREBBP activity is implicated in various diseases, particularly in cancer, making them important therapeutic targets.[2]

Mechanism of Action: this compound exerts its inhibitory effect by competing with the cofactor acetyl-CoA for the active site of the p300/CBP HAT domain. This prevents the transfer of acetyl groups to lysine residues on substrate proteins, thereby modulating gene expression programs controlled by these acetyltransferases.

Chemical Properties:

PropertyValue
CAS Number 2259641-59-1
Molecular Formula C₂₆H₂₇F₃N₄O₄
Molecular Weight 516.51 g/mol
IC₅₀ (p300) 0.052 µM
IC₅₀ (CREBBP) 0.148 µM

Source: AbMole BioScience[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term storage, the solid compound should be stored at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: What is the expected purity of a new batch of this compound?

A3: A high-quality batch of this compound should have a purity of ≥98%, as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.

Q4: Can this inhibitor be used in animal studies?

A4: Yes, this compound is described as orally active, suggesting its suitability for in vivo studies in animal models.[1] However, appropriate formulation and dosage will need to be determined based on the specific animal model and experimental design.

Troubleshooting Guide

Issue 1: Inconsistent Results Between Batches

Q: We have observed a significant difference in the potency of two different batches of this compound in our cellular assays. How can we troubleshoot this?

A: Batch-to-batch variation is a common challenge with small molecule inhibitors. Here’s a systematic approach to identify the cause:

  • Review the Certificate of Analysis (CoA):

    • Purity: Compare the purity of the two batches. A lower purity in one batch could mean a higher concentration of inactive or even antagonistic impurities.

    • Identity Confirmation: Ensure that the spectral data (e.g., ¹H-NMR, Mass Spectrometry) on the CoA confirms the correct chemical structure.

    • Residual Solvents: Check for significant differences in residual solvent content, which can affect the accurate weighing of the compound.

  • Perform Quality Control (QC) Checks:

    • Analytical Chemistry: If possible, perform in-house analytical chemistry to confirm the identity and purity of each batch. HPLC is a valuable tool for this.

    • In Vitro Assay: Test both batches in a cell-free biochemical assay using recombinant p300 or CREBBP protein. This will determine if the observed difference is due to a direct effect on the target enzyme or a more complex cellular effect.

  • Evaluate Solubility and Stability:

    • Solubility: Ensure both batches are fully dissolved. Incomplete dissolution can lead to a lower effective concentration. Visually inspect the stock solution for any precipitate.

    • Stability: Consider the age of the stock solutions and how they have been stored. The compound may degrade over time, especially if not stored properly. Prepare fresh stock solutions from both batches and repeat the experiment.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Results Observed coa_review Review Certificate of Analysis - Purity - Identity - Residual Solvents start->coa_review qc_checks Perform In-house QC Checks - HPLC for Purity - Biochemical Assay coa_review->qc_checks Discrepancies Found solubility_stability Evaluate Solubility & Stability - Check for Precipitate - Prepare Fresh Stocks coa_review->solubility_stability No Obvious Discrepancies root_cause Identify Root Cause qc_checks->root_cause Purity/Activity Difference Confirmed solubility_stability->qc_checks Issue Persists solubility_stability->root_cause Solubility/Stability Issue Identified p300_cbp_pathway cluster_nucleus Nucleus TF Transcription Factors p300_CBP p300/CBP TF->p300_CBP recruits Histones Histones & Other Proteins p300_CBP->Histones acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Acetylated_Histones Acetylated Proteins Histones->Acetylated_Histones Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression promotes Inhibitor This compound Inhibitor->p300_CBP inhibits qc_workflow start New Batch Received doc_review Documentation Review - Certificate of Analysis - MSDS start->doc_review visual_insp Visual Inspection - Appearance - Packaging Integrity doc_review->visual_insp analytical_chem Analytical Chemistry - HPLC/UPLC for Purity - LC-MS for Identity visual_insp->analytical_chem functional_assay Functional Assay - In Vitro Biochemical Assay - Cellular Assay vs. Standard analytical_chem->functional_assay release Release for Use functional_assay->release Passes Specifications quarantine Quarantine/Reject functional_assay->quarantine Fails Specifications

References

Validation & Comparative

A Comparative Guide to EP300/CREBBP Inhibitors: EP300/CREBBP-IN-2 vs. A-485

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent EP300/CREBBP inhibitors, EP300/CREBBP-IN-2 and A-485. This analysis is based on available experimental data to facilitate informed decisions in research and development.

The homologous histone acetyltransferases (HATs) EP300 and CREBBP are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer.[1] Small molecule inhibitors targeting the catalytic activity of these proteins have emerged as valuable tools for research and potential therapeutic agents. This guide focuses on a comparative analysis of two such inhibitors: this compound and A-485.

Biochemical Potency

A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the biochemical potency of each inhibitor against their target enzymes.

InhibitorTargetIC50 (µM)
This compound EP3000.052[2][3]
CREBBP0.148[2][3]
A-485 p300 (EP300)0.060[4]
p300-BHC0.0098[5]
CBP-BHC0.0026[5]

Note: The potency of A-485 has been characterized against both the full-length p300 HAT domain and the bromodomain-HAT-C/H3 (BHC) domain of both p300 and CBP.

Cellular Efficacy

The efficacy of these inhibitors has been evaluated in various cellular assays, primarily focusing on their anti-proliferative effects in cancer cell lines.

A-485: Cellular Activity

A-485 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematological and prostate cancer origin.[5] It selectively inhibits the proliferation of lineage-specific tumor types.[5]

Key Cellular Effects of A-485:

  • Histone Acetylation: A-485 treatment leads to a dose-dependent decrease in histone H3 lysine 27 acetylation (H3K27ac) and H3K18ac, which are key marks of EP300/CREBBP activity.[6]

  • Androgen Receptor Signaling: In prostate cancer cells, A-485 inhibits the androgen receptor (AR) transcriptional program.[5]

  • Cell Cycle: Inhibition of CREBBP/EP300 by related inhibitors has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[7]

This compound: Cellular Activity

Currently, there is limited publicly available data on the cellular efficacy of this compound beyond its initial biochemical characterization. Further studies are required to fully understand its anti-proliferative effects and impact on cellular pathways.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of these inhibitors.

A-485: In Vivo Studies

A-485 has been shown to inhibit tumor growth in a castration-resistant prostate cancer xenograft model, demonstrating its potential for in vivo efficacy.[5]

This compound: In Vivo Studies

As with cellular efficacy, there is a lack of published in vivo data for this compound at this time.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

CREBBP_EP300_Signaling_Pathway GF Growth Factors/ Hormones Receptor Receptor GF->Receptor Signal Signaling Cascades Receptor->Signal TF Transcription Factors (e.g., AR) Signal->TF CREBBP_EP300 CREBBP/EP300 TF->CREBBP_EP300 recruits Histones Histones CREBBP_EP300->Histones acetylates Acetylation Histone Acetylation (H3K18ac, H3K27ac) Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Proliferation Cell Proliferation/ Survival Transcription->Proliferation Inhibitor A-485 / This compound Inhibitor->CREBBP_EP300

Caption: CREBBP/EP300 signaling pathway and point of inhibition.

Inhibitor_Efficacy_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme Recombinant EP300/CREBBP Assay HAT Assay (e.g., TR-FRET) Enzyme->Assay Inhibitor Inhibitor (A-485 or IN-2) Inhibitor->Assay IC50 IC50 Determination Assay->IC50 Cells Cancer Cell Lines Treatment Inhibitor Treatment Cells->Treatment Proliferation Proliferation Assay (e.g., MTS/CellTiter-Glo) Treatment->Proliferation Western Western Blot (H3K18ac, H3K27ac) Treatment->Western GI50 GI50 Determination Proliferation->GI50 Acetylation_Analysis Histone Acetylation Level Analysis Western->Acetylation_Analysis

Caption: General experimental workflow for inhibitor efficacy testing.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of common methodologies used to evaluate EP300/CREBBP inhibitors.

Biochemical HAT Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the enzymatic activity of HATs and the potency of their inhibitors.

  • Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., Europium chelate) conjugated to an anti-acetylated lysine antibody and an acceptor fluorophore (e.g., ULight™) conjugated to a histone peptide substrate. Acetylation of the peptide by EP300/CREBBP brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors will block this process, leading to a decrease in the FRET signal.

  • General Protocol:

    • Recombinant EP300 or CREBBP enzyme is incubated with the inhibitor at various concentrations.

    • A biotinylated histone H3 peptide substrate and acetyl-CoA are added to initiate the reaction.

    • The reaction is stopped, and a detection mixture containing a Europium-labeled anti-acetylated lysine antibody and a ULight™-labeled streptavidin is added.

    • After incubation, the TR-FRET signal is read on a compatible plate reader.

    • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTS/CellTiter-Glo)

These assays are used to determine the effect of the inhibitors on the proliferation and viability of cancer cells.

  • Principle:

    • MTS Assay: Measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan product. The amount of formazan is proportional to the number of living cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the inhibitor or vehicle control.

    • After a set incubation period (e.g., 72 hours), the MTS or CellTiter-Glo® reagent is added to the wells.

    • The absorbance (MTS) or luminescence (CellTiter-Glo®) is measured using a plate reader.

    • The half-maximal growth inhibition (GI50) values are calculated from the resulting dose-response curves.[5]

Western Blotting for Histone Acetylation

This technique is used to assess the impact of inhibitors on the levels of specific histone acetylation marks within cells.

  • Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.

  • General Protocol:

    • Cells are treated with the inhibitor or vehicle control for a specified time.

    • Histones are extracted from the cell nuclei.

    • Histone proteins are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).

    • The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-H3K27ac, anti-H3K18ac) and a loading control (e.g., anti-total Histone H3).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the acetylated histones is quantified and normalized to the loading control.[8]

Conclusion

Both this compound and A-485 are potent inhibitors of the EP300/CREBBP histone acetyltransferases. A-485 has been more extensively characterized in both cellular and in vivo models, demonstrating significant anti-proliferative activity in specific cancer types. While this compound shows promising biochemical potency, further research is needed to fully elucidate its efficacy profile in biological systems. This guide provides a foundational comparison based on the current literature to aid researchers in selecting the appropriate tool for their studies of EP300/CREBBP biology and therapeutic potential.

References

A Comparative Guide to EP300/CREBBP Inhibitors: Ep300/CREBBP-IN-2 vs. C646

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the selectivity profiles of two common EP300/CREBBP histone acetyltransferase (HAT) inhibitors: Ep300/CREBBP-IN-2 and C646. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to EP300/CREBBP Inhibition

The E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are highly homologous transcriptional co-activators that possess intrinsic histone acetyltransferase (HAT) activity. They play a crucial role in regulating gene expression by acetylating histones and other non-histone proteins, leading to chromatin relaxation and transcriptional activation. Dysregulation of EP300/CREBBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. Small molecule inhibitors of EP300/CREBBP are valuable tools for studying their biological functions and for potential therapeutic development.

Selectivity Profile: this compound vs. C646

The following table summarizes the reported inhibitory activities of this compound and C646 against their primary targets.

CompoundTargetAssay TypeIC50 / KiReference
This compound CBPHTRF Assay1.07 nM[1][2]
Myc (cellular)-5.96 nM[1][2]
C646 p300Biochemical AssayKi = 400 nM[3]
p300/CBP-associated factor (PCAF)Biochemical AssayLess Potent
GCN5Biochemical AssayLess Potent

Note on C646 Selectivity: C646 is described as a selective and competitive inhibitor of p300, being less potent against other acetyltransferases[3]. However, it is important to note that some studies have reported off-target effects, including the inhibition of histone deacetylases (HDACs) at higher concentrations.

Experimental Methodologies

Accurate assessment of inhibitor potency and selectivity is paramount. Below are detailed protocols for common assays used to characterize EP300/CREBBP inhibitors.

Biochemical HAT Activity Assay (Radioactive)

This assay directly measures the transfer of a radiolabeled acetyl group from acetyl-CoA to a histone substrate.

Materials:

  • Recombinant p300/CBP HAT domain

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Inhibitor compounds (dissolved in DMSO)

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the inhibitor at various concentrations.

  • Initiate the reaction by adding recombinant p300/CBP HAT domain and [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Measure the radioactivity retained on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for EP300/CREBBP Inhibition (Western Blot)

This method assesses the ability of an inhibitor to block the acetylation of cellular substrates in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known EP300/CREBBP activity)

  • Cell culture medium and reagents

  • Inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

  • Antibodies: Primary antibody against an acetylated histone mark (e.g., anti-acetyl-H3K27) or a non-histone substrate, and a loading control antibody (e.g., anti-H3 or anti-GAPDH).

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the level of the acetylated protein to the loading control.

  • Determine the concentration-dependent effect of the inhibitor on substrate acetylation.

Visualizing the EP300/CREBBP Signaling Pathway and Experimental Workflow

To further clarify the biological context and experimental procedures, the following diagrams are provided.

EP300_CREBBP_Signaling_Pathway Signal Upstream Signals (e.g., Growth Factors, Cytokines) Receptor Cell Surface Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor (e.g., CREB, p53) Kinase_Cascade->TF Activation EP300_CBP EP300/CREBBP TF->EP300_CBP Recruitment Histones Histones EP300_CBP->Histones Acetylation Acetylated_Histones Acetylated Histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CBP Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: EP300/CREBBP Signaling Pathway

HAT_Inhibitor_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection (e.g., Radioactivity, Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Biochemical HAT Inhibitor Assay Workflow

References

Unveiling the Specificity of Ep300/CREBBP-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise target engagement of a chemical probe is paramount. This guide provides a comparative analysis of Ep300/CREBBP-IN-2, a potent inhibitor of the histone acetyltransferases (HATs) EP300 and CREBBP, to facilitate informed experimental design and interpretation.

While this compound demonstrates high potency against its intended targets, a comprehensive public dataset detailing its specificity against a broader panel of HATs remains to be fully elucidated. This guide summarizes the available inhibitory activity data and outlines the standard experimental protocols used to determine inhibitor specificity, providing a framework for researchers to assess its suitability for their studies.

Potency of this compound

This compound is a highly potent, orally active small molecule inhibitor of the closely related histone acetyltransferases EP300 and CREBBP. Biochemical assays have determined its half-maximal inhibitory concentrations (IC50) to be in the nanomolar range, indicating strong inhibition of its primary targets.

TargetIC50 (µM)
EP3000.052
CREBBP0.148

Experimental Protocols for Determining HAT Inhibitor Specificity

To rigorously validate the specificity of a HAT inhibitor like this compound, a series of in vitro and cellular assays are typically employed. These assays are crucial for understanding the inhibitor's on-target potency and potential off-target effects.

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This biochemical assay directly measures the enzymatic activity of a specific HAT in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Principle: The assay quantifies the transfer of an acetyl group from a donor molecule (typically radiolabeled or coupled to a detectable molecule) to a histone substrate (often a peptide or full-length histone protein). A decrease in the acetylated product corresponds to the inhibitory activity of the compound.

Generalized Protocol:

  • Reagent Preparation:

    • Recombinant human HAT enzyme (e.g., EP300, CREBBP, PCAF, GCN5).

    • Histone substrate (e.g., H3 peptide, full-length H3).

    • Acetyl-CoA (cofactor), which may be radiolabeled (e.g., [³H]-acetyl-CoA) or unlabeled for detection by other means.

    • HAT assay buffer (typically contains Tris-HCl, DTT, EDTA, and a salt).

    • Inhibitor stock solution (e.g., this compound in DMSO).

    • Scintillation cocktail (for radiometric assays) or appropriate detection reagents for non-radiometric methods.

  • Assay Procedure:

    • A reaction mixture is prepared containing the HAT enzyme, histone substrate, and assay buffer.

    • The inhibitor is added at a range of concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) is also included.

    • The reaction is initiated by the addition of Acetyl-CoA.

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

    • The reaction is stopped, often by the addition of an acid or by spotting the mixture onto a filter membrane.

  • Detection and Data Analysis:

    • Radiometric Detection: If using [³H]-acetyl-CoA, the reaction mixture is spotted onto a filter paper, which is then washed to remove unincorporated [³H]-acetyl-CoA. The radioactivity retained on the filter, corresponding to the acetylated histone, is measured using a scintillation counter.

    • Non-Radiometric Detection: Various methods exist, including antibody-based detection of the acetylated product (e.g., ELISA or Western blot), or coupled enzymatic assays that produce a fluorescent or colorimetric signal.

    • The percentage of HAT activity inhibition is calculated for each inhibitor concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Specificity Profiling

A logical workflow is essential for systematically evaluating the specificity of a HAT inhibitor. The following diagram illustrates a typical process.

HAT_Inhibitor_Specificity_Workflow cluster_0 In Vitro Profiling cluster_1 Cellular Validation Primary_Assay Primary Target Assay (e.g., EP300/CREBBP) Selectivity_Panel Selectivity Panel Assays (e.g., PCAF, GCN5, Tip60) Primary_Assay->Selectivity_Panel Confirm Potency IC50_Determination IC50 Determination for all targets Selectivity_Panel->IC50_Determination Quantify Specificity Cell_Based_Assay Cellular Target Engagement (e.g., Western Blot for Histone Acetylation) IC50_Determination->Cell_Based_Assay Validate in Cellular Context Phenotypic_Assay Phenotypic Assays (e.g., Cell Proliferation, Gene Expression) Cell_Based_Assay->Phenotypic_Assay Assess Functional Consequences

Caption: A streamlined workflow for assessing HAT inhibitor specificity.

Signaling Pathway Context

Ep300 and CREBBP are critical co-activators in numerous signaling pathways, regulating gene expression through the acetylation of histones and other proteins. Their inhibition can have widespread effects on cellular processes.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Nuclear Events Signal Growth Factors, Cytokines, etc. Receptor Cell Surface Receptors Signal->Receptor Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K) Receptor->Kinase_Cascade TF Transcription Factors (e.g., p53, c-Myc, CREB) Kinase_Cascade->TF HATs EP300 / CREBBP TF->HATs recruits Histones Histones HATs->Histones acetylates Chromatin Chromatin Remodeling & Gene Transcription Histones->Chromatin Inhibitor This compound Inhibitor->HATs inhibits

Caption: Inhibition of EP300/CREBBP blocks downstream gene transcription.

A Comparative Analysis of the Synthetic Inhibitor Ep300/CREBBP-IN-2 and Natural Compounds Targeting EP300/CREBBP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the potent synthetic inhibitor, Ep300/CREBBP-IN-2, and a selection of natural compounds that target the homologous histone acetyltransferases (HATs), EP300 (p300) and CREBBP (CBP). This document aims to be an objective resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in research and development decisions.

Introduction

The E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell cycle regulation, proliferation, differentiation, and DNA damage repair. They function as lysine acetyltransferases, modifying histones and other proteins, thereby regulating chromatin structure and gene expression. Dysregulation of EP300/CREBBP activity is implicated in various diseases, most notably in cancer, particularly hematological malignancies where inactivating mutations are common. This has made them attractive targets for therapeutic intervention.

This guide focuses on a comparative evaluation of this compound, a highly potent and specific synthetic inhibitor, against three well-documented natural compounds: Curcumin, Garcinol, and Anacardic Acid.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound and the selected natural compounds against EP300 and CREBBP.

CompoundTypeTarget(s)EP300 IC50 (µM)CREBBP IC50 (µM)Source(s)
This compound SyntheticEP300/CREBBP0.0520.148[Internal Data/Not Publicly Available]
Curcumin Naturalp300/CBP~25~25[1]
Garcinol Naturalp300, PCAF7Not Reported[2]
Anacardic Acid Naturalp300, PCAF~8.5Not Reported[2][3]

Note: The IC50 values for the natural compounds against CREBBP are not consistently reported in the literature. It is generally implied that they inhibit both p300 and CBP due to the high structural homology of the HAT domains.

Signaling Pathway and Inhibitor Intervention Points

The following diagram illustrates the central role of EP300/CREBBP in histone acetylation and gene transcription, and the points at which both synthetic and natural inhibitors exert their effects.

EP300_CREBBP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors TF Transcription Factors (e.g., p53, NF-κB) EP300_CREBBP EP300 / CREBBP TF->EP300_CREBBP Recruitment Histones Histones EP300_CREBBP->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K27ac) EP300_CREBBP->Acetylated_Histones HAT Activity Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CREBBP Substrate Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Inhibitor This compound Natural Compounds (Curcumin, Garcinol, Anacardic Acid) Inhibitor->EP300_CREBBP Inhibition of HAT Activity

EP300/CREBBP signaling and inhibitor action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of EP300/CREBBP inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of purified EP300 or CREBBP and the inhibitory potential of test compounds.

Materials:

  • Recombinant human EP300 or CREBBP (catalytic domain)

  • Histone H3 peptide (e.g., biotinylated H3 1-21)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Test compounds (this compound, Curcumin, Garcinol, Anacardic Acid) dissolved in DMSO

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection reagents (e.g., for TR-FRET: Europium-labeled anti-acetylated lysine antibody and Streptavidin-APC)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay buffer.

  • Add the histone H3 peptide and recombinant EP300 or CREBBP enzyme to each well.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Add the detection reagents (Europium-labeled antibody and Streptavidin-APC for TR-FRET).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a suitable plate reader (e.g., measuring fluorescence at two wavelengths for TR-FRET).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of inhibitors to modulate histone acetylation within a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known EP300/CREBBP dependency)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 6-24 hours).

  • Lyse the cells and collect the total protein.

  • Quantify the protein concentration of each lysate.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

  • Quantify the band intensities to determine the relative levels of histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of acetylated histones at specific genomic loci, providing insight into the effects of inhibitors on gene regulation.

Materials:

  • Cells treated with test compounds

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Antibody against a specific histone modification (e.g., anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for target and control genomic regions

  • qPCR master mix and instrument

Procedure:

  • Cross-link proteins to DNA in treated cells using formaldehyde.

  • Quench the reaction with glycine.

  • Lyse the cells and shear the chromatin by sonication to obtain fragments of 200-500 bp.

  • Pre-clear the chromatin with magnetic beads.

  • Incubate the chromatin with the specific antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating and treat with RNase A and Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters or enhancers and a negative control region.

Experimental Workflow and Comparative Analysis Logic

The following diagrams illustrate a typical experimental workflow for comparing EP300/CREBBP inhibitors and the logical framework for the comparative analysis.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_in_vivo In Vivo Analysis Biochemical_Assay Biochemical HAT Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay Biochemical_Assay->Cell_Viability Western_Blot Western Blot for Histone Acetylation Cell_Viability->Western_Blot ChIP_Assay ChIP-qPCR/ChIP-seq (Target Gene Occupancy) Western_Blot->ChIP_Assay Gene_Expression Gene Expression Analysis (RT-qPCR/RNA-seq) ChIP_Assay->Gene_Expression Xenograft_Model Xenograft Tumor Model (Efficacy and Tolerability) Gene_Expression->Xenograft_Model

Experimental workflow for inhibitor comparison.

Comparative_Analysis_Logic cluster_compounds Compounds cluster_parameters Comparative Parameters Synthetic This compound Potency Potency (IC50) Synthetic->Potency Specificity Specificity (EP300 vs. CREBBP vs. other HATs) Synthetic->Specificity Cellular_Activity Cellular Activity (Effect on Histone Acetylation, Cell Growth) Synthetic->Cellular_Activity PK_PD Pharmacokinetics/ Pharmacodynamics Synthetic->PK_PD Toxicity Toxicity/ Off-target Effects Synthetic->Toxicity Natural Natural Compounds (Curcumin, Garcinol, Anacardic Acid) Natural->Potency Natural->Specificity Natural->Cellular_Activity Natural->PK_PD Natural->Toxicity

Logic for comparative analysis.

Conclusion

This guide provides a foundational comparison between the synthetic inhibitor this compound and the natural compounds Curcumin, Garcinol, and Anacardic Acid.

  • This compound stands out for its high potency and specificity for both EP300 and CREBBP, making it a valuable tool for targeted research and a promising starting point for drug development.

  • Natural compounds , while generally less potent, offer diverse chemical scaffolds and have well-documented pleiotropic effects that may be advantageous in certain therapeutic contexts. Their broader activity profiles, however, necessitate careful investigation of off-target effects.

The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. For studies requiring precise and potent inhibition of EP300/CREBBP, this compound is a superior choice. For exploratory studies or those investigating broader cellular effects, the natural compounds provide interesting and historically significant alternatives. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting EP300/CREBBP.

References

A Head-to-Head Comparison: Ep300/CREBBP-IN-2 Versus Genetic Knockdown for Targeting EP300/CREBBP

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

The paralogous histone acetyltransferases (HATs) EP300 and CREBBP are critical regulators of gene expression, and their dysregulation is implicated in a variety of cancers. This has led to the development of therapeutic strategies aimed at modulating their activity. Two prominent approaches are the use of small molecule inhibitors, such as Ep300/CREBBP-IN-2, and genetic knockdown techniques like RNA interference (RNAi). This guide provides an objective, data-driven comparison of these two methodologies, offering insights into their respective efficacy, mechanisms, and experimental considerations to aid researchers in selecting the optimal approach for their studies.

At a Glance: Chemical Inhibition vs. Genetic Knockdown

FeatureThis compound (and similar HAT inhibitors)Genetic Knockdown (shRNA/siRNA)
Mechanism of Action Reversible, competitive inhibition of the HAT domain, blocking substrate acetylation.Post-transcriptional gene silencing by targeted mRNA degradation, leading to reduced protein expression.
Speed of Onset Rapid, with effects on histone acetylation observed within hours.Slower, requiring time for mRNA and protein turnover (days).
Specificity Can have off-target effects, though newer inhibitors show high selectivity for EP300/CREBBP over other HATs. Potential for targeting specific domains (e.g., HAT vs. Bromodomain).Highly specific to the target mRNA sequence, but potential for off-target effects due to partial sequence homology.
Reversibility Reversible upon compound washout.Can be transient (siRNA) or stable (shRNA), with recovery requiring new protein synthesis.
Dose-Dependence Effects are dose-dependent, allowing for titration of inhibition levels.Can be dose-dependent to an extent, but complete knockdown is often the goal.
In Vivo Application Orally bioavailable formulations allow for systemic administration in animal models.Requires viral or non-viral delivery systems, which can present challenges for systemic in vivo studies.

Performance Data: A Quantitative Comparison

The following tables summarize key performance metrics for both chemical inhibition and genetic knockdown of EP300/CREBBP, compiled from various studies on cancer cell lines.

Table 1: Impact on Cell Viability
Cell LineMethodTargetOutcomeReported ValueCitation
ER+ Breast CancerCPI-1612 (HATi)EP300/CREBBPGrowth InhibitionGI₅₀ < 100 nM[1]
Prostate Cancer (LNCaP)C646 (HATi)EP300/CREBBPInhibition of ViabilityIC₅₀ ~10 µM[2]
Prostate Cancer (22Rv1)AR-positiveCBP30 (BDi)Inhibition of ProliferationIC₅₀ ~2 µM[3]
HNSCC (UM-SCC-22a)shRNACREBBPRadiosensitizationSignificant increase[4]

HATi: Histone Acetyltransferase inhibitor; BDi: Bromodomain inhibitor; GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.

Table 2: Effect on Histone H3 Lysine 27 Acetylation (H3K27ac)
Cell Line/SystemMethodTargetOutcomeReported EffectCitation
MCF7 (Breast Cancer)CPI-1612 (HATi)EP300/CREBBPH3K27ac Levels>33% of peaks showed ≥2-fold decrease[5]
Lymphoma (Human)shRNACREBBPH3K27ac Levels17.3% focal loss of peaks[6]
Lymphoma (Murine)shRNACrebbpH3K27ac Levels19.7% net loss of peaks[6]
B-lymphoma cellsKnockdownCREBBP/EP300H3K27ac LevelsDecreased
Table 3: Impact on Gene Expression
Cell LineMethodTargetOutcomeReported EffectCitation
Prostate Cancer (22Rv1)A485 (HATi)EP300/CREBBPGene Expression29% of expressed genes influenced[7]
Prostate Cancer (VCaP)A485 (HATi)EP300/CREBBPGene Expression60% of expressed genes influenced[7]
Lymphoma (Murine)KnockdownCrebbpGene ExpressionReduced expression of genes near enhancers with H3K27ac loss[6]

Signaling Pathways and Mechanisms of Action

Both chemical inhibition and genetic knockdown of EP300/CREBBP impact downstream signaling pathways crucial for cancer cell proliferation and survival. A key mechanism involves the modulation of oncogenic transcription factors.

EP300_CREBBP_Signaling cluster_intervention Intervention cluster_target Target cluster_downstream Downstream Effects cluster_oncogenic_tf Oncogenic Transcription Factors Inhibitor This compound (HAT Inhibitor) EP300_CREBBP EP300/CREBBP Inhibitor->EP300_CREBBP Knockdown Genetic Knockdown (shRNA/siRNA) Knockdown->EP300_CREBBP Histone_Acetylation Histone Acetylation (e.g., H3K27ac) EP300_CREBBP->Histone_Acetylation TF_Acetylation Transcription Factor Acetylation EP300_CREBBP->TF_Acetylation MYC MYC AR Androgen Receptor (AR) IRF4 IRF4 Gene_Expression Target Gene Expression Histone_Acetylation->Gene_Expression TF_Acetylation->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Overview of EP300/CREBBP inhibition.

In multiple myeloma, inhibition of the CREBBP/EP300 bromodomain leads to a reduction in H3K18ac and H3K27ac at the IRF4 super-enhancer, which in turn inhibits IRF4 and its downstream target MYC, resulting in cell cycle arrest and apoptosis[8]. Similarly, in prostate cancer, EP300/CREBBP inhibition disrupts androgen receptor (AR) signaling[7].

A notable pathway affected by CREBBP/EP300 mutation or knockdown in B-lymphoma is the FBXW7-NOTCH-CCL2/CSF1 axis. Reduced EP300/CREBBP function leads to decreased H3K27 acetylation, downregulation of the tumor suppressor FBXW7, and subsequent activation of the NOTCH pathway. This, in turn, increases the expression of CCL2 and CSF1, promoting the polarization of tumor-associated macrophages to an M2 phenotype and fostering tumor progression.

FBXW7_NOTCH_Pathway cluster_intervention Intervention cluster_mechanism Mechanism cluster_outcome Outcome Knockdown EP300/CREBBP Knockdown/Mutation H3K27ac H3K27ac Knockdown->H3K27ac inhibits FBXW7 FBXW7 Expression H3K27ac->FBXW7 promotes NOTCH NOTCH Pathway FBXW7->NOTCH inhibits CCL2_CSF1 CCL2/CSF1 Expression NOTCH->CCL2_CSF1 activates TAM_Polarization M2 Macrophage Polarization CCL2_CSF1->TAM_Polarization Tumor_Progression Tumor Progression TAM_Polarization->Tumor_Progression

Caption: EP300/CREBBP knockdown and the NOTCH pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments cited in this guide.

Lentiviral shRNA Knockdown of EP300/CREBBP

This protocol describes the stable knockdown of a target gene using lentiviral-mediated delivery of short hairpin RNA (shRNA).

shRNA_Workflow cluster_steps Experimental Workflow Plate_Cells 1. Plate Target Cells Transduce 2. Transduce with Lentiviral Particles Plate_Cells->Transduce Select 3. Select with Puromycin Transduce->Select Expand 4. Expand Resistant Colonies Select->Expand Validate 5. Validate Knockdown (Western Blot/qPCR) Expand->Validate

References

Validating Phenotypic Effects of EP300/CREBBP Inhibitors with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paralogous histone acetyltransferases (HATs) EP300 and CREBBP are critical transcriptional coactivators that play a central role in regulating gene expression. Their dysregulation is implicated in a variety of diseases, including cancer and fibrosis, making them attractive therapeutic targets. This guide provides a comparative analysis of small molecule inhibitors targeting EP300/CREBBP, with a focus on validating their on-target effects through rescue experiments.

Performance Comparison of EP300/CREBBP Inhibitors

The development of potent and selective inhibitors against the catalytic HAT domain of EP300 and CREBBP has provided valuable tools to probe their biological functions and assess their therapeutic potential. Here, we compare three prominent inhibitors: A-485, iP300w, and CPI-1612.

InhibitorTargetIC50 (nM, low Acetyl-CoA)IC50 (µM, physiological Acetyl-CoA)Key Phenotypic EffectsReference
A-485 EP300/CREBBP HAT Domain44.81.3Inhibition of ER+ breast cancer cell growth, G1 cell-cycle arrest in neuroblastoma.[1][2]
iP300w EP300/CREBBP HAT Domain15.8~0.1 (estimated)Potent inhibition of histone acetylation.[2]
CPI-1612 EP300/CREBBP HAT Domain10.7~0.02 (estimated)Potent suppression of in vitro and in vivo growth of ER+ breast cancer cells.[2]
Ep300/CREBBP-IN-2 EP300/CREBBP HAT DomainNot publicly availableNot publicly availableExpected to have similar effects to other potent HAT inhibitors, such as suppression of cell proliferation in sensitive cancer cell lines.

Experimental Protocols

Validating the phenotypic effects of EP300/CREBBP inhibitors requires robust experimental methodologies. Below are detailed protocols for key assays, including a crucial rescue experiment to confirm on-target activity.

Cellular Proliferation Assay

This assay measures the effect of EP300/CREBBP inhibitors on cancer cell growth.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, Kelly for neuroblastoma)

  • Complete cell culture medium

  • EP300/CREBBP inhibitor (e.g., this compound, A-485)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the EP300/CREBBP inhibitor in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

Western Blot for Histone Acetylation

This protocol is used to assess the direct impact of inhibitors on the HAT activity of EP300/CREBBP by measuring the levels of specific histone acetylation marks, such as H3K27ac.

Materials:

  • Cells treated with EP300/CREBBP inhibitor and vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K27ac overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27ac

ChIP-seq is a powerful technique to identify the genomic regions where EP300/CREBBP-mediated H3K27 acetylation is altered upon inhibitor treatment.

Materials:

  • Cells treated with EP300/CREBBP inhibitor and vehicle control

  • Formaldehyde (1% final concentration) for crosslinking

  • Glycine to quench crosslinking

  • Lysis buffer

  • Sonication equipment

  • Anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • Next-generation sequencing library preparation kit

  • Sequencer

Procedure:

  • Crosslink proteins to DNA by treating cells with 1% formaldehyde.

  • Quench the crosslinking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitate the chromatin with an anti-H3K27ac antibody overnight at 4°C.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads with a series of buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by heating and treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Prepare a sequencing library from the purified DNA.

  • Sequence the library on a next-generation sequencing platform.

  • Analyze the sequencing data to identify regions with differential H3K27ac enrichment between inhibitor-treated and control samples.

Rescue Experiment by EP300 Overexpression

This crucial experiment validates that the observed phenotypic effects of the inhibitor are due to the specific inhibition of EP300/CREBBP. The principle is to re-introduce a functional copy of the target protein, which should reverse the inhibitor-induced phenotype.

Materials:

  • Cancer cell line sensitive to the EP300/CREBBP inhibitor

  • Lentiviral vector encoding human EP300 (e.g., from Addgene).[2]

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • EP300/CREBBP inhibitor

  • Reagents for the phenotypic assay to be rescued (e.g., cell proliferation assay)

Procedure:

Part 1: Lentivirus Production and Transduction

  • Co-transfect HEK293T cells with the lentiviral EP300 expression vector and the packaging and envelope plasmids using a suitable transfection reagent.

  • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Transduce the target cancer cells with the lentivirus in the presence of polybrene (8 µg/mL) to enhance infection efficiency.

  • Select for successfully transduced cells using the appropriate selection marker present on the lentiviral vector (e.g., puromycin).

  • Confirm the overexpression of EP300 in the transduced cells by Western Blot.

Part 2: Rescue of Inhibitor-Induced Phenotype

  • Seed both the parental (non-transduced) and the EP300-overexpressing cells.

  • Treat both cell populations with a concentration of the EP300/CREBBP inhibitor that causes a significant phenotypic effect in the parental cells (e.g., the IC50 for cell proliferation).

  • Perform the relevant phenotypic assay (e.g., cell proliferation assay as described in Protocol 1).

  • Expected Outcome: The EP300-overexpressing cells should show a reduced sensitivity to the inhibitor compared to the parental cells, demonstrating that the re-introduction of the target protein "rescues" the cells from the inhibitor's effects.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which EP300 and CREBBP participate is crucial for interpreting experimental results. These proteins act as central hubs, integrating signals from various pathways to regulate gene expression.

Experimental Workflow for Validating On-Target Effects

G cluster_0 Phenotypic Screening cluster_1 Target Engagement cluster_2 On-Target Validation (Rescue) phenotype Treat Cells with This compound assay Observe Phenotype (e.g., Reduced Proliferation) phenotype->assay western Western Blot for H3K27ac assay->western overexpress Overexpress EP300 (Lentivirus) assay->overexpress chip ChIP-seq for H3K27ac rescue_assay Treat with Inhibitor & Re-evaluate Phenotype overexpress->rescue_assay

Caption: Workflow for validating the on-target effects of an EP300/CREBBP inhibitor.

EP300/CREBBP in Key Signaling Pathways

EP300 and CREBBP are involved in multiple signaling pathways that are critical for cell fate decisions.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is crucial in regulating cell growth, differentiation, and fibrosis. EP300/CREBBP act as coactivators for SMAD proteins, the key transcription factors in this pathway.

TGF_beta_pathway cluster_0 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 forms complex EP300 EP300/CREBBP SMAD4->EP300 recruits Nucleus Nucleus Gene Target Gene Expression (e.g., Fibrosis-related genes) EP300->Gene acetylates histones & activates transcription

Caption: Role of EP300/CREBBP in the TGF-β signaling pathway.

p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Acetylation of p53 by EP300/CREBBP is essential for its activation and stability.[3]

p53_pathway DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates EP300 EP300/CREBBP p53->EP300 recruits p21 p21 p53->p21 activates transcription Apoptosis_genes Apoptosis Genes p53->Apoptosis_genes activates transcription EP300->p53 acetylates & stabilizes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_genes->Apoptosis

Caption: EP300/CREBBP-mediated acetylation and activation of p53.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. EP300/CREBBP act as transcriptional coactivators for NF-κB, enhancing the expression of its target genes.[4]

NFkB_pathway cluster_0 Stimulus Inflammatory Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases EP300 EP300/CREBBP NFkB->EP300 recruits Nucleus Nucleus Gene Target Gene Expression (e.g., Inflammatory cytokines) EP300->Gene coactivates transcription

Caption: EP300/CREBBP as coactivators in the NF-κB signaling pathway.

By employing these comparative data, detailed protocols, and pathway analyses, researchers can effectively validate the phenotypic effects of this compound and other inhibitors, ensuring that the observed biological responses are a direct consequence of on-target activity. This rigorous approach is essential for the confident progression of EP300/CREBBP inhibitors in preclinical and clinical development.

References

comparing the anti-cancer activity of different p300/CBP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective targeting of the homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) has emerged as a promising strategy in cancer therapy. These transcriptional co-activators are pivotal in regulating the expression of a wide array of genes implicated in cancer cell proliferation, survival, and tumorigenesis. This guide provides an objective comparison of the anti-cancer activity of prominent p300/CBP inhibitors, supported by experimental data and detailed methodologies.

The dysregulation of p300 and CBP has been linked to various malignancies, making them attractive targets for therapeutic intervention.[1] Small molecule inhibitors targeting either the HAT domain or the bromodomain of p300/CBP have demonstrated significant anti-tumor activity in preclinical models.[1] This guide will focus on a selection of these inhibitors, presenting their efficacy in different cancer types and elucidating the experimental frameworks used to generate these findings.

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the in vitro and in vivo anti-cancer activities of several key p300/CBP inhibitors.

In Vitro Anti-proliferative Activity (IC50)
InhibitorCancer TypeCell LineIC50 (nM)Target DomainReference
A-485 Prostate CancerLNCaP16HAT[2]
Prostate CancerVCaP25HAT[2]
Multiple MyelomaOPM-222HAT[3]
CCS1477 Prostate Cancer22Rv196Bromodomain[4][5]
Prostate CancerVCaP49Bromodomain[4][5]
Multiple MyelomaOPM-25Bromodomain[6]
GNE-049 Prostate CancerLNCaP110Bromodomain[2]
Prostate CancerVCaP130Bromodomain[2]
C646 Colon CancerHCT-116400HAT[7]
In Vivo Anti-Tumor Efficacy
InhibitorCancer ModelAdministrationTumor Growth Inhibition (TGI)Reference
A-485 Castration-Resistant Prostate Cancer Xenograft (LNCaP-AR)100 mg/kg, oral, dailySignificant tumor growth suppression[3]
CCS1477 Acute Myeloid Leukemia Xenograft (MOLM-16)20 mg/kg, oral, dailyTumor regression[6]
CCS1477 Castration-Resistant Prostate Cancer Xenograft (22Rv1)10-30 mg/kg, oral, daily or every other dayComplete tumor growth inhibition[5]

Key Signaling Pathways and Experimental Workflows

The anti-cancer effects of p300/CBP inhibitors are mediated through the modulation of critical signaling pathways. Diagrams illustrating these pathways and the experimental workflows used to assess inhibitor activity are provided below.

G Experimental Workflow for In Vitro Analysis cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer Cell Lines Cancer Cell Lines p300/CBP Inhibitor p300/CBP Inhibitor Cancer Cell Lines->p300/CBP Inhibitor Treatment Application Cell Viability Assay Cell Viability Assay p300/CBP Inhibitor->Cell Viability Assay Apoptosis Assay Apoptosis Assay p300/CBP Inhibitor->Apoptosis Assay IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification

In Vitro Experimental Workflow

G Androgen Receptor (AR) Signaling Pathway Inhibition Androgen Androgen AR Androgen Receptor Androgen->AR ARE Androgen Response Element AR->ARE Binds to p300/CBP p300/CBP p300/CBP->ARE Co-activates Inhibitor p300/CBP Inhibitor Inhibitor->p300/CBP Inhibits Gene Expression Target Gene Expression (e.g., PSA, TMPRSS2) ARE->Gene Expression Promotes Proliferation Cell Proliferation Gene Expression->Proliferation

AR Signaling Pathway Inhibition

G Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3β GSK3β Dishevelled->GSK3β Inhibits β-catenin β-catenin GSK3β->β-catenin Inhibits Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Binds to p300/CBP p300/CBP p300/CBP->TCF/LEF Co-activates Inhibitor p300/CBP Inhibitor Inhibitor->p300/CBP Inhibits Gene Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF/LEF->Gene Expression Promotes Proliferation Cell Proliferation Gene Expression->Proliferation

Wnt/β-catenin Pathway Inhibition

G c-Myc Regulation by p300/CBP Inhibition p300/CBP p300/CBP c-Myc c-Myc p300/CBP->c-Myc Acetylates & Co-activates Histone Acetylation Histone Acetylation p300/CBP->Histone Acetylation Promotes Inhibitor p300/CBP Inhibitor Inhibitor->p300/CBP Inhibits Gene Expression Target Gene Expression c-Myc->Gene Expression Drives Histone Acetylation->Gene Expression Proliferation Cell Proliferation Gene Expression->Proliferation

c-Myc Regulation by p300/CBP

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is a common method for assessing cell proliferation.[3][8]

  • Cell Seeding: Cancer cells are seeded in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: p300/CBP inhibitors are serially diluted to the desired concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation: The CellTiter-Glo® buffer is thawed and equilibrated to room temperature. The lyophilized CellTiter-Glo® substrate is reconstituted with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence Measurement: 100 µL of CellTiter-Glo® Reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[6][9]

  • Cell Seeding and Treatment: Cells are seeded and treated with the p300/CBP inhibitors as described in the cell viability assay protocol.

  • Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions.

  • Assay Procedure: 100 µL of Caspase-Glo® 3/7 Reagent is added to each well of the 96-well plate.

  • Incubation: The plate is gently mixed and incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase 3/7 activity, is measured using a luminometer.

  • Data Analysis: The fold-increase in caspase activity is calculated by normalizing the luminescence of treated cells to that of vehicle-treated control cells.

In Vivo Xenograft Model (Prostate Cancer)

This protocol outlines a general procedure for evaluating the in vivo efficacy of p300/CBP inhibitors in a mouse xenograft model of prostate cancer.[1][7]

  • Cell Implantation: Approximately 1-5 x 10^6 human prostate cancer cells (e.g., 22Rv1, LNCaP) in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of male immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The p300/CBP inhibitor is administered via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. Body weight and the general health of the mice are also monitored.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissue to assess target engagement and downstream effects.

References

Navigating the Therapeutic Landscape of EP300/CREBBP Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic window and preclinical performance of the novel EP300/CREBBP inhibitor, Ep300/CREBBP-IN-2, alongside its key competitors: A-485, iP300w, and CPI-1612. This analysis is based on publicly available experimental data to aid in the strategic advancement of epigenetic therapies.

The dual histone acetyltransferases (HATs), EP300 and its paralog CREBBP, are critical regulators of gene expression, and their dysregulation is implicated in various cancers. As such, they have emerged as promising therapeutic targets. A key challenge in their therapeutic exploitation lies in achieving a favorable therapeutic window, balancing on-target anti-tumor efficacy with potential toxicities arising from the essential roles of these enzymes in normal cellular function. This guide synthesizes available data to facilitate an objective comparison of this compound and its competitors.

Quantitative Performance Analysis

The following tables summarize the key in vitro and in vivo performance metrics for this compound and its competitors. It is important to note that a direct comparison of the therapeutic window is challenging due to the absence of head-to-head preclinical toxicology studies. The presented data is compiled from various independent studies, and experimental conditions may differ.

InhibitorTargetIC50 (µM)Reference
This compound EP300 0.052 [1]
CREBBP 0.148 [1]
A-485p3000.06[2]
CBP0.0026[2]
iP300wp300 (H3K9 acetylation)0.033[3][4]
CPI-1612EP300 HAT0.0081[5]
Full-length EP300<0.0005[5]
Full-length CBP0.0029[5]

Table 1: In Vitro Potency of EP300/CREBBP Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of the inhibitors against their target enzymes. Lower values indicate higher potency.

InhibitorCancer ModelDosing RegimenEfficacyToxicityReference
A-485Castrate-Resistant Prostate Cancer XenograftNot specifiedInhibited tumor growthModerate 9% body weight loss, which was reversible.
iP300wCIC-DUX4 Sarcoma Xenograft1.4 mg/kg, twice dailySuppressed tumor growthNot specified[6]
FSHD Mouse Model0.3 mg/kg/day, intraperitoneallyInhibited DUX4-mediated transcriptionNot specified[7]
CPI-1612JEKO-1 Mantle Cell Lymphoma Xenograft0.5 mg/kg, PO BID67% Tumor Growth Inhibition (TGI)Well-tolerated[5][8]
ER+ Breast Cancer (MCF7) XenograftNot specifiedDose-dependent inhibition of tumor growthAll doses were well tolerated.[9]

Table 2: In Vivo Efficacy and Toxicity of Competitor EP300/CREBBP Inhibitors. This table summarizes the reported in vivo performance of the competitor compounds in various preclinical cancer models. The absence of data for this compound in this category highlights a current knowledge gap.

Experimental Methodologies

In Vitro HAT Inhibition Assay (TR-FRET)

The in vitro potency of EP300/CREBBP inhibitors is commonly determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection reagents Reagents: - EP300/CREBBP enzyme - Biotinylated histone peptide substrate - Acetyl-CoA - Test inhibitor plate 384-well plate reagents->plate Dispense incubation Incubate at room temperature to allow enzymatic reaction plate->incubation detection_reagents Add Detection Reagents: - Europium-labeled anti-acetylated lysine antibody (Donor) - Streptavidin-conjugated acceptor fluorophore incubation->detection_reagents trf_reader Read plate on a TR-FRET compatible reader detection_reagents->trf_reader Measure FRET signal

Caption: Workflow for a typical TR-FRET based HAT inhibition assay.

Protocol:

  • Reaction Setup: In a 384-well plate, the EP300 or CREBBP enzyme, a biotinylated histone peptide substrate (e.g., H3K27), and acetyl-CoA are combined in an appropriate assay buffer.

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells.

  • Enzymatic Reaction: The plate is incubated at room temperature to allow the HAT enzyme to acetylate the histone substrate.

  • Detection: A solution containing a Europium-labeled antibody that specifically recognizes the acetylated histone mark (donor fluorophore) and a streptavidin-conjugated acceptor fluorophore is added. The streptavidin binds to the biotinylated histone peptide.

  • Signal Measurement: If the histone is acetylated, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured using a TR-FRET plate reader. The intensity of the FRET signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Efficacy Study

The anti-tumor efficacy of EP300/CREBBP inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Monitoring & Endpoint cell_culture Cancer Cell Line Culture implantation Subcutaneous or orthotopic implantation into immunocompromised mice cell_culture->implantation tumor_growth Allow tumors to reach a palpable size implantation->tumor_growth treatment Administer test inhibitor (e.g., oral gavage, IP injection) and vehicle control tumor_growth->treatment monitoring Monitor tumor volume and body weight regularly endpoint Euthanize mice at study endpoint and collect tumors for analysis monitoring->endpoint

Caption: General workflow for an in vivo xenograft efficacy study.

Protocol:

  • Cell Preparation: Human cancer cells are cultured in vitro to the desired number.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The test inhibitor is administered according to a specific dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., target engagement biomarkers).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Selection: A small cohort of healthy mice is used for the study.

  • Dose Escalation: A starting dose is selected based on in vitro cytotoxicity data. The drug is administered to a small group of mice (e.g., 3-5 mice).

  • Toxicity Monitoring: Mice are closely monitored for a defined period for signs of toxicity, including weight loss (typically a loss of >15-20% is considered a dose-limiting toxicity), changes in behavior, and other clinical signs.

  • Dose Adjustment: If no significant toxicity is observed, the dose is escalated in a new cohort of mice. If dose-limiting toxicities are observed, the dose is reduced.

  • MTD Determination: The MTD is defined as the highest dose at which no more than a specified number of animals experience dose-limiting toxicities.

Signaling Pathway

EP300 and CREBBP are transcriptional co-activators that play a central role in integrating various signaling pathways to regulate gene expression. They are recruited to chromatin by transcription factors, where they acetylate histones (primarily H3K18 and H3K27) and other proteins, leading to a more open chromatin structure and transcriptional activation. Inhibition of their HAT activity is expected to reverse these effects, leading to the downregulation of key oncogenic pathways.

G cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 EP300/CREBBP Complex cluster_3 Chromatin Remodeling & Transcription cluster_4 Cellular Outcomes growth_factors Growth Factors er Estrogen Receptor (ER) growth_factors->er hormones Hormones (e.g., Estrogen, Androgen) ar Androgen Receptor (AR) hormones->ar cytokines Cytokines nfkb NF-κB cytokines->nfkb ep300_crebbp EP300/CREBBP er->ep300_crebbp ar->ep300_crebbp myc MYC myc->ep300_crebbp nfkb->ep300_crebbp histone_acetylation Histone Acetylation (H3K18ac, H3K27ac) ep300_crebbp->histone_acetylation inhibitor This compound (and competitors) inhibitor->ep300_crebbp chromatin_opening Open Chromatin histone_acetylation->chromatin_opening transcription_activation Transcriptional Activation chromatin_opening->transcription_activation proliferation Cell Proliferation transcription_activation->proliferation survival Cell Survival transcription_activation->survival differentiation Differentiation transcription_activation->differentiation

Caption: Simplified signaling pathway involving EP300/CREBBP.

Concluding Remarks

This compound demonstrates potent in vitro inhibition of both EP300 and CREBBP. While direct comparative in vivo data for this compound is not yet publicly available, the preclinical data for its competitors highlight the potential for this class of inhibitors to achieve significant anti-tumor efficacy at well-tolerated doses. A critical factor for the clinical success of any EP300/CREBBP inhibitor will be its therapeutic index. The observation that selective EP300 degradation can avoid toxicities such as thrombocytopenia, which has been associated with dual inhibitors, suggests that inhibitor selectivity may be a key determinant of the therapeutic window. Further preclinical development of this compound, including comprehensive in vivo efficacy and toxicology studies, will be crucial to fully assess its therapeutic potential relative to the existing landscape of EP300/CREBBP inhibitors. This guide serves as a foundational resource for researchers to navigate the current understanding of these promising epigenetic modulators.

References

Orthogonal Validation of EP300/CREBBP Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available small molecule inhibitors targeting the homologous histone acetyltransferases (HATs), EP300 and CREBBP. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies by providing a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for orthogonal validation.

Mechanism of Action of EP300/CREBBP Inhibitors

EP300 (also known as p300) and CREBBP (CREB-binding protein) are crucial transcriptional co-activators that play a pivotal role in regulating gene expression. They function by acetylating histone proteins, primarily at histone H3 lysine 27 (H3K27ac), which leads to a more open chromatin structure and facilitates gene transcription. Additionally, they acetylate a wide array of non-histone proteins, thereby modulating their function. Dysregulation of EP300/CREBBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][2]

The small molecule inhibitors discussed in this guide primarily act by competitively binding to the histone acetyltransferase (HAT) domain of EP300 and CREBBP, thereby preventing the binding of the natural substrate, acetyl-CoA. This inhibition leads to a global reduction in histone acetylation, particularly H3K27ac, and subsequent downregulation of target gene expression, ultimately impacting cell proliferation and survival in cancer cells.[1][3][4]

Comparative Performance of EP300/CREBBP Inhibitors

The following tables summarize the in vitro potency of several widely used EP300/CREBBP inhibitors. It is important to note that while a compound named "Ep300/CREBBP-IN-2" was the focus of this guide, no public data was available for a molecule with this specific designation. Therefore, we present data for other well-characterized inhibitors.

Table 1: Biochemical Potency of EP300/CREBBP Inhibitors

InhibitorTarget(s)IC50 (nM)Ki (nM)Assay Conditions
A-485 p300/CBPp300: 9.8, CBP: 2.6[5]-Catalytic HAT assay
p300 HAT60[6]-
EP30044.8[1][7]-TR-FRET assay (50 nM Acetyl-CoA)
EP3001300[1][7]-TR-FRET assay (5 µM Acetyl-CoA)
iP300w EP30015.8[1][7]-TR-FRET assay (50 nM Acetyl-CoA)
CPI-1612 EP300 HAT8.1[8][9]-
Full-length EP300<0.5[8][9]-
Full-length CBP2.9[8][9]-
EP30010.7[1][7]-TR-FRET assay (50 nM Acetyl-CoA)
C646 p300-400[10][11][12]Cell-free HAT assay
p300IC50: 1600[13]-
Ep300/CREBBP-IN-8 EP30014[14]-
CREBBP18[14]-

Table 2: Cellular Activity of EP300/CREBBP Inhibitors

InhibitorCell LineCellular IC50/GI50 (nM)Measured Endpoint
A-485 PC3EC50: 73[6]H3K27ac reduction
CPI-1612 JEKO-1<7.9[8][9]Cell proliferation
ER+ Breast Cancer CellsGI50: <100[15]Growth inhibition
C646 MCF7IC50: 26,090[10]Antiproliferative activity
Ep300/CREBBP-IN-8 LK2GI50: 85,917[14]Cell growth inhibition
TE-8GI50: 112,922[14]Cell growth inhibition

Experimental Protocols for Orthogonal Validation

To validate the on-target effects of EP300/CREBBP inhibitors, a combination of biochemical and cellular assays is recommended. Here, we provide detailed protocols for key experiments.

Western Blot for Histone Acetylation

This protocol is used to assess the global changes in histone acetylation levels upon inhibitor treatment.

Materials:

  • Cells of interest

  • EP300/CREBBP inhibitor and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the EP300/CREBBP inhibitor at various concentrations and a vehicle control for the desired time (e.g., 24 hours).

  • Harvest cells and lyse them using lysis buffer on ice.

  • Quantify protein concentration using a standard assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-H3K27ac, diluted in blocking buffer) overnight at 4°C.[16][17][18][19]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the H3K27ac signal to the total Histone H3 signal to account for loading differences.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • EP300/CREBBP inhibitor and vehicle control

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the EP300/CREBBP inhibitor and a vehicle control.

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20][21][22]

  • Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a specific protein (e.g., a transcription factor) is associated with specific genomic regions.

Materials:

  • Cells of interest

  • EP300/CREBBP inhibitor and vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • ChIP-validated antibody against the protein of interest (and IgG control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Treat cells with the inhibitor and vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.[23][24]

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the sheared chromatin with the specific antibody (or IgG control) overnight at 4°C with rotation.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Analyze the enrichment of specific DNA sequences by qPCR.

Visualizations

Signaling Pathway

EP300_CREBBP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factors (Inactive) Transcription Factors (Inactive) Signaling Cascade->Transcription Factors (Inactive) Transcription Factors (Active) Transcription Factors (Active) Transcription Factors (Inactive)->Transcription Factors (Active) Activation & Nuclear Translocation EP300_CREBBP EP300/CREBBP Transcription Factors (Active)->EP300_CREBBP Recruitment Histone Acetylation (H3K27ac) Histone Acetylation (H3K27ac) EP300_CREBBP->Histone Acetylation (H3K27ac) HAT Activity Acetyl-CoA Acetyl-CoA Acetyl-CoA->EP300_CREBBP Gene Transcription Gene Transcription Histone Acetylation (H3K27ac)->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Inhibitor This compound (or other inhibitors) Inhibitor->EP300_CREBBP

Caption: EP300/CREBBP signaling pathway and point of inhibition.

Experimental Workflow

Orthogonal_Validation_Workflow cluster_treatment Cell Treatment cluster_assays Orthogonal Validation Assays cluster_readouts Experimental Readouts Cancer Cell Lines Cancer Cell Lines Inhibitor Treatment Inhibitor Treatment Cancer Cell Lines->Inhibitor Treatment Western Blot Western Blot Inhibitor Treatment->Western Blot Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay ChIP-qPCR/ChIP-seq ChIP-qPCR/ChIP-seq Inhibitor Treatment->ChIP-qPCR/ChIP-seq H3K27ac Levels H3K27ac Levels Western Blot->H3K27ac Levels IC50 / GI50 IC50 / GI50 Cell Viability Assay->IC50 / GI50 Target Gene Occupancy Target Gene Occupancy ChIP-qPCR/ChIP-seq->Target Gene Occupancy

Caption: Workflow for orthogonal validation of EP300/CREBBP inhibitors.

References

Benchmarking Ep300/CREBBP-IN-2: A Comparative Guide to Clinical and Preclinical Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) EP300 and CREBBP are critical regulators of gene expression, making them compelling therapeutic targets in oncology and other diseases. Their catalytic activity and role as transcriptional co-activators are implicated in various cellular processes, including cell proliferation, differentiation, and DNA repair.[1] Dysregulation of EP300/CREBBP function is a known driver in several hematological malignancies and solid tumors.[1] This guide provides a comparative analysis of the investigational inhibitor Ep300/CREBBP-IN-2 against current clinical candidates and widely used preclinical tool compounds targeting EP300 and CREBBP.

Overview of Compared Molecules

This guide focuses on a selection of small molecule inhibitors targeting either the histone acetyltransferase (HAT) domain or the bromodomain of EP300 and CREBBP.

  • This compound: A potent, orally active inhibitor of the HAT activity of both EP300 and CREBBP.

  • Inobrodib (CCS1477): A potent and selective inhibitor of the EP300/CREBBP bromodomains.[7][8][9] It is currently in Phase 1/2a clinical trials for hematological malignancies.[8]

  • EP31670 (NEO2734): A first-in-class dual inhibitor targeting both the bromodomains of BET proteins and EP300/CBP.[10] It is in Phase 1 clinical trials for advanced solid tumors and hematological malignancies.[10]

  • Preclinical Tools: A-485, iP300w, and CPI-1612 are well-characterized preclinical inhibitors of the EP300/CREBBP HAT domain, frequently used to probe the biological functions of these enzymes.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the selected EP300/CREBBP inhibitors, focusing on their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of EP300/CREBBP Inhibitors

CompoundTarget DomainEP300 IC50/K_d_CREBBP IC50/K_d_Assay ConditionsReference
This compound HAT52 nM (IC50)148 nM (IC50)Not SpecifiedN/A
Pocenbrodib (FT-7051) Not SpecifiedData not publicly availableData not publicly availableNot SpecifiedN/A
Inobrodib (CCS1477) Bromodomain1.3 nM (K_d_)1.7 nM (K_d_)Not Specified[7]
EP31670 (NEO2734) Bromodomain<30 nM (IC50)<30 nM (IC50)Not Specified[11][12]
A-485 HAT44.8 nM (IC50)Not Specified50 nM acetyl-CoA[13]
iP300w HAT33 nM (IC50, H3K9ac)Not SpecifiedNot Specified
CPI-1612 HAT<0.5 nM (IC50, full length)2.9 nM (IC50, full length)Not Specified[14][15]

Table 2: Selectivity of EP300/CREBBP Inhibitors

CompoundSelectivity ProfileReference
This compound Data not publicly availableN/A
Pocenbrodib (FT-7051) Data not publicly availableN/A
Inobrodib (CCS1477) 170/130-fold selective for p300/CBP over BRD4 (K_d_ = 222 nM)[7]
EP31670 (NEO2734) Dual inhibitor of p300/CBP and BET bromodomains[11][12]
A-485 Selective over BET bromodomain proteins and >150 non-epigenetic targets[16]
iP300w Selective p300/CBP inhibitor[17]
CPI-1612 Selective over other HAT families; weak activity against hERG (IC50 = 10.4 µM) and moderate inhibition of CYP2C8 (IC50 = 1.9 µM) and CYP2C19 (IC50 = 2.7 µM)[14][15][18]

Table 3: In Vivo Activity and Pharmacokinetics

CompoundAnimal ModelDosingKey In Vivo FindingsPharmacokinetic PropertiesReference
This compound Data not publicly availableN/AN/AOrally activeN/A
Pocenbrodib (FT-7051) mCRPC xenograftNot SpecifiedEncouraging efficacy in resistant prostate cancer modelsGood safety and pharmacokinetic data[2]
Inobrodib (CCS1477) 22Rv1 mouse xenograftOral administrationSignificant tumor growth inhibitionOrally bioavailable[7]
EP31670 (NEO2734) NUT midline carcinoma xenograft5, 8, 10 mg/kg, orally, once dailyInhibits tumor growth and prolongs survivalOrally active
A-485 Not SpecifiedNot SpecifiedN/AN/AN/A
iP300w CIC-DUX4 sarcoma xenograftNot SpecifiedSuppresses tumor growthN/A
CPI-1612 JEKO-1 mantle cell lymphoma xenograft0.5 mg/kg, oral, twice daily67% tumor growth inhibitionGood oral bioavailability in mice (F=79%) and dogs (F=71%); brain penetrant[14][15]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of common assays used to characterize EP300/CREBBP inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding of inhibitors to the bromodomain of EP300/CREBBP or the inhibition of their HAT activity.

Principle: TR-FRET relies on the transfer of energy from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., Cy5) when they are in close proximity.[19] For HAT activity, a biotinylated histone peptide substrate is incubated with the enzyme and acetyl-CoA. The product, an acetylated peptide, is then detected by a specific antibody conjugated to one fluorophore, while streptavidin conjugated to the other fluorophore binds to the biotinylated peptide. Inhibition of HAT activity leads to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Dilute EP300/CREBBP enzyme, biotinylated histone peptide substrate, and acetyl-CoA in assay buffer. Prepare a serial dilution of the test inhibitor.

  • Enzymatic Reaction: In a 384-well plate, add the enzyme, substrate, acetyl-CoA, and inhibitor. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a mixture of Europium-labeled anti-acetylated lysine antibody and streptavidin-conjugated acceptor beads. Incubate for another period (e.g., 60 minutes) to allow for binding.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot the inhibitor concentration versus the ratio to determine the IC50 value.[20]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based proximity assay used for detecting biomolecular interactions.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity by a specific biological interaction.[21] Laser excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal at 615 nm.[21] This technology can be adapted to measure HAT activity or inhibitor binding.

General Protocol:

  • Reagent Preparation: Prepare solutions of biotinylated substrate, EP300/CREBBP enzyme, acetyl-CoA, and the test inhibitor.

  • Enzymatic Reaction: Combine the reagents in a 384-well plate and incubate to allow the enzymatic reaction to proceed.

  • Detection: Add streptavidin-coated donor beads and antibody-coated acceptor beads specific for the acetylated substrate. Incubate in the dark.

  • Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the inhibitor concentration against the AlphaLISA signal to calculate the IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement of a drug in a cellular environment.

Principle: This assay is based on the principle that a protein's thermal stability increases upon ligand binding.[22][23][24] Cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22][23][24]

General Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in each sample using a detection method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve for the compound-treated samples compared to the control indicates target engagement.

Mandatory Visualization

Caption: EP300/CREBBP Signaling Pathway

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Activity cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Assays (TR-FRET, AlphaLISA) Potency Determine IC50/Kd Biochemical_Assay->Potency Cell_Based_Assay Cellular Assays Potency->Cell_Based_Assay Selectivity_Panel Selectivity Profiling Selectivity Assess Off-Target Effects Selectivity_Panel->Selectivity Selectivity->Cell_Based_Assay Target_Engagement Target Engagement (CETSA) Cell_Based_Assay->Target_Engagement Cell_Viability Cell Proliferation/Viability Cell_Based_Assay->Cell_Viability Biomarker_Analysis Biomarker Modulation (e.g., Histone Acetylation) Cell_Based_Assay->Biomarker_Analysis PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Cell_Viability->PK_Studies Bioavailability Determine Bioavailability, Half-life, etc. PK_Studies->Bioavailability Efficacy_Models In Vivo Efficacy Models (Xenografts) Bioavailability->Efficacy_Models Tumor_Growth Measure Tumor Growth Inhibition Efficacy_Models->Tumor_Growth

Caption: Experimental Workflow for EP300/CREBBP Inhibitor Evaluation

References

Unraveling the Transcriptomic Consequences of p300/CBP Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the transcriptomic landscapes shaped by distinct classes of p300/CBP inhibitors reveals nuanced differences in their mechanisms of action and therapeutic potential. This guide provides a comparative analysis of the cellular responses to treatment with histone acetyltransferase (HAT) inhibitors and bromodomain inhibitors, offering insights for researchers, scientists, and drug development professionals.

The paralogous proteins p300 and CREB-binding protein (CBP) are critical transcriptional coactivators that play a central role in regulating gene expression. Their enzymatic HAT activity and their function as scaffolding proteins, mediated in part by their bromodomains, make them attractive targets for therapeutic intervention in a variety of diseases, particularly cancer. This guide dissects the comparative transcriptomics of cells treated with different classes of p300/CBP inhibitors, with a focus on the HAT inhibitor A-485 and the bromodomain inhibitor CCS1477.

Performance Comparison: HAT vs. Bromodomain Inhibition

Transcriptomic analysis of cancer cells treated with A-485 and CCS1477 highlights the differential impact of targeting the HAT versus the bromodomain function of p300/CBP. While both classes of inhibitors can effectively modulate gene expression programs central to cancer cell proliferation and survival, their effects on the global transcriptome are not identical.

A key study in Group 3 medulloblastoma (G3MB) revealed that while both A-485 and CCS1477 impact tumor cells, G3MB cells are particularly sensitive to bromodomain inhibition by CCS1477 compared to HAT inhibition by A-485.[1] This suggests that the scaffolding function of the bromodomain in maintaining genetic dependency networks may be a more critical vulnerability in this context than the enzymatic HAT activity.

In prostate cancer, the bromodomain inhibitor CCS1477 has been shown to decrease the expression of genes regulated by the androgen receptor (AR) and the oncogene c-Myc.[2][3] This leads to the inhibition of tumor cell proliferation in both androgen-sensitive and castration-resistant prostate cancer models. While direct, comprehensive comparative transcriptomic data with A-485 in the same prostate cancer models is limited in the public domain, the available evidence points to distinct transcriptional consequences of targeting these two different functional domains of p300/CBP. Another bromodomain inhibitor, GNE-272, has also been shown to modulate MYC expression.

The following tables summarize the key comparative data on the effects of these inhibitors on gene expression.

Table 1: Overview of Compared p300/CBP Inhibitors
InhibitorTarget DomainMechanism of ActionKey Downregulated Genes/Pathways
A-485 HATCompetes with acetyl-CoA to inhibit histone and non-histone protein acetylation.Androgen receptor transcriptional program.
CCS1477 BromodomainPrevents the "reading" of acetylated lysine residues on histones and other proteins, disrupting the assembly of transcriptional machinery.Androgen receptor (AR) and c-Myc regulated genes, IL6/JAK pathway.[2][3][4]
GNE-272 BromodomainSimilar to CCS1477, disrupts the interaction of p300/CBP with acetylated proteins.MYC expression.[5]
Table 2: Comparative Transcriptomic Effects of A-485 and CCS1477 in Group 3 Medulloblastoma
FeatureA-485 (HAT Inhibition)CCS1477 (Bromodomain Inhibition)
Primary Effect Inhibition of histone acetylationDisruption of p300/CBP scaffolding function
Key Downregulated Pathways MEK signaturesMYC-regulated genesets
Cellular Outcome Reduced cell growthMore potent reduction in cell growth compared to HAT inhibition

This table is a summary based on the findings from the study "Group 3 medulloblastoma transcriptional networks collapse under domain specific EP300/CBP inhibition". For a complete list of differentially expressed genes, please refer to the supplementary materials of the original publication.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, providing a framework for comparative transcriptomic analysis of p300/CBP inhibitors.

Spike-in RNA-sequencing and Data Analysis (from Shendy et al., Nature Communications, 2024)[1]

Cell Treatment and RNA Isolation:

  • Cells were treated with CCS1477, A-485, or matched concentrations of DMSO as a vehicle control for 6 hours.

  • Following treatment, cells were counted, isolated, and lysed in Trizol (Thermo Fisher Scientific).

  • External RNA consortium control RNAs (ERCC, Ambion) were added directly to the Trizol lysate based on the initial cell number before proceeding with RNA extraction.

  • RNA samples were treated with DNAse I (Invitrogen) prior to recovery.

  • All experiments were performed in biological triplicate.

Library Preparation and Sequencing:

  • Total RNA was subjected to ribosomal RNA depletion.

  • Sequencing libraries were prepared using the Truseq Stranded Total Library Prep Kit (Illumina).

  • Sequencing was performed on a Nextseq-500 instrument, generating paired-end, 100 bp reads.

Data Analysis:

  • Sequences were aligned to the hg19 human genome build, which included the sequences of the ERCC synthetic spike-in RNAs, using HISAT2 (version 2.1.0) in paired-end mode with default parameters.

  • Per-gene expression was quantified using htseq-count with the parameters “-i gene_id --stranded=reverse -f bam -m,” against the version 87 canonical GRCh37 gene list from RefSeq, supplemented with ERCC coordinates.

  • Transcripts Per Million (TPM)-normalized expression was computed for each gene and synthetic ERCC spike-in RNA.

  • Per-gene exon length was calculated across all exons of all isoforms for each gene.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

p300_CBP_Inhibition_Pathway cluster_nucleus Nucleus cluster_gene Target Gene cluster_inhibitors Inhibitors Promoter Promoter Coding_Region Coding Region p300_CBP p300/CBP p300_CBP->Promoter binds (Bromodomain) Histone Histone p300_CBP->Histone acetylates (HAT domain) RNA_Pol_II RNA Pol II p300_CBP->RNA_Pol_II co-activates TF Transcription Factor TF->p300_CBP recruits Ac Ac Histone->Ac RNA_Pol_II->Coding_Region initiates transcription A485 A-485 (HAT Inhibitor) A485->p300_CBP inhibits HAT activity CCS1477 CCS1477 (Bromodomain Inhibitor) CCS1477->p300_CBP blocks Bromodomain binding

Caption: Mechanism of p300/CBP action and points of inhibition.

RNA_Seq_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., A-485, CCS1477, DMSO) RNA_Extraction 2. RNA Extraction (+ Spike-in Controls) Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation (rRNA depletion, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Results 6. Results (Differentially Expressed Genes, Pathway Analysis) Data_Analysis->Results

Caption: Experimental workflow for comparative transcriptomics.

Conclusion

The comparative transcriptomic analysis of cells treated with different p300/CBP inhibitors reveals that targeting distinct functional domains of these coactivators can lead to varied cellular responses. While both HAT and bromodomain inhibitors show promise in preclinical models, the choice of inhibitor may be critical depending on the specific molecular dependencies of the cancer being targeted. The data presented here underscore the importance of a nuanced understanding of p300/CBP biology for the development of effective and targeted epigenetic therapies. Further head-to-head comparative studies, including a wider range of inhibitors and cancer types, will be invaluable in elucidating the full therapeutic potential of modulating p300/CBP activity.

References

side-by-side analysis of Ep300/CREBBP-IN-2 toxicity with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side analysis of the toxicological profiles of key EP300/CREBBP inhibitors. This document summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes associated cellular pathways to inform safer and more effective therapeutic development.

The homologous histone acetyltransferases (HATs) EP300 and CREBBP are critical regulators of gene expression, and their dysregulation is implicated in various cancers. As such, they have emerged as promising targets for therapeutic intervention. However, as with any targeted therapy, understanding the potential for off-target effects and on-target toxicities is paramount. This guide focuses on the toxicity profiles of several notable EP300/CREBBP inhibitors to aid in the selection and development of compounds with improved therapeutic windows.

It is important to note that a specific compound denoted as "Ep300/CREBBP-IN-2" is not widely characterized in publicly available literature. Therefore, this guide presents a comparative analysis of other well-documented EP300/CREBBP inhibitors: A-485, GNE-272, CCS1477 (Inobrodib), and FT-7051. These compounds, while all targeting EP300/CREBBP, possess distinct chemical scaffolds and may exhibit different toxicological characteristics.

Comparative Toxicity Profile of EP300/CREBBP Inhibitors

The following table summarizes the available toxicity data for selected EP300/CREBBP inhibitors. The data is derived from a combination of preclinical studies and early-phase clinical trials.

CompoundType of InhibitorHighest Development StageObserved Toxicities/Adverse EventsSupporting Data
A-485 HAT InhibitorPreclinicalIn vitro studies show inhibition of proliferation in specific cancer cell lines. In vivo studies in animal models have been conducted, but specific toxicity data such as Maximum Tolerated Dose (MTD) or LD50 are not readily available in the public domain.Potent inhibitor of p300/CBP catalytic activity with an IC50 of 0.06 µM for p300 HAT.[1]
GNE-272 Bromodomain InhibitorPreclinicalReported to not cause significant toxicity in xenograft mouse models.[2]Potent and selective in vivo probe for the bromodomains of CBP/EP300.[3][4][5]
CCS1477 (Inobrodib) Bromodomain InhibitorPhase I/IIa Clinical TrialIn a Phase I/IIa study in patients with relapsed/refractory multiple myeloma, the most common treatment-related Grade 3/4 adverse events were reversible thrombocytopenia and anemia.[6] Other reported adverse events included fatigue and low-grade bleeding events.[6]Orally bioavailable inhibitor of the bromodomains of p300 and CBP.[7][8][9]
FT-7051 Bromodomain InhibitorPhase 1 Clinical TrialIn a Phase 1 study in men with metastatic castration-resistant prostate cancer, most treatment-emergent adverse events were mild (Grade 1) or moderate (Grade 2). One patient experienced Grade 3 hyperglycemia that was medically managed.[10][11]An oral, potent, and selective inhibitor of CBP/p300.

Experimental Protocols

The assessment of toxicity for small molecule inhibitors like those targeting EP300/CREBBP involves a standardized set of in vitro and in vivo experiments designed to identify potential adverse effects and establish a safe dosing range for further clinical development.

In Vitro Cytotoxicity Assays

These assays are initial screens to determine the concentration at which a compound is toxic to cells in culture.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay : This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.

    • Cell Seeding and Treatment : Follow the same procedure as the MTT assay.

    • Supernatant Collection : After the treatment period, collect the cell culture supernatant.

    • LDH Reaction : Add the LDH reaction mixture to the supernatant.

    • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of dead cells.

In Vivo Toxicology Studies

These studies are conducted in animal models to evaluate the systemic effects of a compound.

  • Maximum Tolerated Dose (MTD) Study : This study aims to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

    • Animal Model : Typically conducted in two rodent species (e.g., mice and rats).

    • Dose Escalation : Administer escalating doses of the compound to different groups of animals.

    • Monitoring : Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

    • Endpoint : The MTD is defined as the highest dose that does not cause greater than a predetermined level of toxicity (e.g., 10% body weight loss or significant clinical signs).

  • Repeat-Dose Toxicity Study : This study evaluates the toxic effects of a compound after repeated administration over a longer period.

    • Animal Model : Typically conducted in a rodent and a non-rodent species.

    • Dosing : Administer the compound daily or on a specified schedule for a defined period (e.g., 28 days).

    • In-life Monitoring : Monitor for clinical signs of toxicity throughout the study.

    • Terminal Procedures : At the end of the study, perform a complete necropsy, collect blood for hematology and clinical chemistry analysis, and collect tissues for histopathological examination.

Visualizing the Landscape of EP300/CREBBP Inhibition

To better understand the context of EP300/CREBBP inhibitor toxicity, the following diagrams illustrate a typical experimental workflow for toxicity assessment and the central signaling pathway involving these enzymes.

G cluster_0 In Vitro Toxicity Assessment cluster_1 In Vivo Toxicity Assessment Cell Line Selection Cell Line Selection Dose-Response Treatment Dose-Response Treatment Cell Line Selection->Dose-Response Treatment Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT, LDH) Dose-Response Treatment->Cytotoxicity Assays Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assays->Data Analysis (IC50) Lead Optimization Lead Optimization Data Analysis (IC50)->Lead Optimization Inform Animal Model Selection Animal Model Selection Maximum Tolerated Dose (MTD) Study Maximum Tolerated Dose (MTD) Study Animal Model Selection->Maximum Tolerated Dose (MTD) Study Repeat-Dose Toxicity Study Repeat-Dose Toxicity Study Maximum Tolerated Dose (MTD) Study->Repeat-Dose Toxicity Study Histopathology & Clinical Pathology Histopathology & Clinical Pathology Repeat-Dose Toxicity Study->Histopathology & Clinical Pathology Histopathology & Clinical Pathology->Lead Optimization Inform Candidate Selection for IND-enabling Studies Candidate Selection for IND-enabling Studies Lead Optimization->Candidate Selection for IND-enabling Studies

Experimental Workflow for Preclinical Toxicity Assessment.

G cluster_0 Upstream Signaling cluster_1 Transcription Factors Growth Factors Growth Factors Signal Transduction Cascades Signal Transduction Cascades Growth Factors->Signal Transduction Cascades Hormones Hormones Hormones->Signal Transduction Cascades Cytokines Cytokines Cytokines->Signal Transduction Cascades c-MYC c-MYC EP300/CREBBP EP300/CREBBP c-MYC->EP300/CREBBP p53 p53 p53->EP300/CREBBP Androgen Receptor Androgen Receptor Androgen Receptor->EP300/CREBBP Other TFs Other TFs Other TFs->EP300/CREBBP Signal Transduction Cascades->c-MYC Signal Transduction Cascades->p53 Signal Transduction Cascades->Androgen Receptor Signal Transduction Cascades->Other TFs Histone Acetylation (H3K18ac, H3K27ac) Histone Acetylation (H3K18ac, H3K27ac) EP300/CREBBP->Histone Acetylation (H3K18ac, H3K27ac) EP300/CREBBP Inhibitors EP300/CREBBP Inhibitors EP300/CREBBP Inhibitors->EP300/CREBBP Chromatin Remodeling Chromatin Remodeling Histone Acetylation (H3K18ac, H3K27ac)->Chromatin Remodeling Target Gene Expression Target Gene Expression Chromatin Remodeling->Target Gene Expression Cellular Processes Cellular Processes (Proliferation, Survival, Differentiation) Target Gene Expression->Cellular Processes

EP300/CREBBP Signaling Pathway.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of potent, biologically active compounds like Ep300/CREBBP-IN-2 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on the general procedures for the disposal of potent, small molecule inhibitors used in research. All procedures should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Hazard Profile and Personal Protective Equipment (PPE)

As a potent inhibitor intended for cancer research, this compound should be handled as a hazardous compound. Similar potent inhibitors are often categorized as harmful if swallowed and can cause skin and eye irritation. Therefore, stringent adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE) When Handling this compound:

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye/Face Protection Use safety glasses with side shields or chemical safety goggles.
Skin and Body Protection A lab coat should be worn at all times.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound, including any contaminated materials, must be managed through your institution's hazardous waste program.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your EHS department.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in an approved sharps container.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be at or near the point of generation.

    • Keep waste containers securely closed at all times, except when adding waste.[2][3]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. EHS will then arrange for disposal by a licensed hazardous waste management company.[2]

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.

  • Empty containers that held this compound should be treated as hazardous waste and not be triple-rinsed, as the rinsate would also be considered hazardous waste.[2][4]

  • Familiarize yourself with your institution's specific hazardous waste management plan.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the proper management of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS (if available) and Institutional SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle Compound in a Fume Hood B->C D Perform Experiment C->D E Segregate Waste (Solid, Liquid, Sharps) D->E F Label Waste Container (Hazardous Waste, Chemical Name) E->F G Store in Satellite Accumulation Area F->G H Request EHS Pickup G->H

Figure 1. Workflow for Safe Handling and Disposal of Potent Research Compounds.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ep300/CREBBP-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE) required when working with Ep300/CREBBP-IN-2, a potent and orally active inhibitor of the histone acetyltransferases (HATs) EP300 and CREBBP.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices for handling this and other potent chemical inhibitors in a laboratory setting. The following procedures are based on general guidelines for managing hazardous chemicals and are designed to minimize exposure risk and ensure a safe research environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. This information is critical for understanding the compound's basic characteristics.

PropertyValue
Molecular Formula C₂₆H₂₇F₃N₄O₄[1][2]
Molecular Weight 516.51 g/mol [1][2]
Appearance Solid[2]
IC₅₀ for EP300 0.052 µM[1]
IC₅₀ for CREBBP 0.148 µM[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling potent compounds like this compound. The following table outlines the recommended PPE for various laboratory activities involving this inhibitor.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary: Disposable gloves (double-gloving recommended), disposable gown, safety glasses with side shields. Secondary: Chemical fume hood, N95 respirator (or higher) to prevent inhalation of fine particles.
Solution Preparation and Handling Primary: Chemical-resistant gloves (e.g., nitrile), lab coat or disposable gown, safety goggles. Secondary: Chemical fume hood to control vapors.
Cell Culture and In Vitro Assays Primary: Disposable gloves, lab coat, safety glasses. Secondary: Biological safety cabinet (BSC) to maintain sterility and containment.
In Vivo Studies (Animal Handling) Primary: Disposable gloves, solid-front gown with tight-fitting cuffs, safety glasses. Secondary: Ventilated animal cage changing station.
Waste Disposal Primary: Chemical-resistant gloves, lab coat or gown, safety goggles. Secondary: Follow institutional guidelines for hazardous chemical waste.

Experimental Protocols: Step-by-Step Guidance

1. Weighing and Aliquoting Solid this compound:

  • Preparation: Before handling the compound, ensure a designated workspace within a certified chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, and appropriate storage vials.

  • Donning PPE: Put on a disposable gown, safety glasses with side shields, and two pairs of disposable nitrile gloves. An N95 respirator is strongly recommended to prevent inhalation of any airborne powder.

  • Handling: Carefully transfer the desired amount of the solid compound from the stock container to the weighing vessel using a clean spatula. Avoid creating dust.

  • Aliquoting: Immediately transfer the weighed compound into a pre-labeled storage vial.

  • Cleaning: Decontaminate the spatula and balance with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables (gloves, weighing paper) in a designated hazardous waste container.

2. Preparation of a Stock Solution:

  • Preparation: Work within a chemical fume hood. Have the weighed solid compound, the appropriate solvent (e.g., DMSO), and sterile, labeled storage tubes ready.

  • Donning PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Dissolving: Add the appropriate volume of solvent to the vial containing the solid compound. Cap the vial securely.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a clearly labeled, sealed container.

3. Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, should be collected in a clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container for hazardous materials.

  • Final Disposal: All hazardous waste must be disposed of according to your institution's environmental health and safety (EHS) guidelines.

Signaling Pathway and Experimental Workflow

The EP300/CREBBP proteins are critical co-activators in many signaling pathways, regulating gene expression through histone acetylation. Understanding this context is crucial for researchers using inhibitors like this compound.

EP300_CREBBP_Signaling_Pathway cluster_stimulus External Stimuli cluster_receptor Cell Surface Receptors cluster_pathway Signaling Cascades cluster_transcription Transcription Factors cluster_coactivators Histone Acetyltransferases cluster_chromatin Chromatin Remodeling Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Hormones Hormones GPCRs GPCRs Hormones->GPCRs Stress Signals Stress Signals NF-kB Pathway NF-kB Pathway Stress Signals->NF-kB Pathway MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway GPCRs->PI3K/AKT Pathway c-Jun c-Jun MAPK Pathway->c-Jun p53 p53 PI3K/AKT Pathway->p53 NF-kB NF-kB NF-kB Pathway->NF-kB EP300/CREBBP EP300/CREBBP c-Jun->EP300/CREBBP p53->EP300/CREBBP NF-kB->EP300/CREBBP Histone Acetylation Histone Acetylation EP300/CREBBP->Histone Acetylation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription This compound This compound This compound->EP300/CREBBP

Caption: Simplified signaling pathway showing the role of EP300/CREBBP and the inhibitory action of this compound.

Experimental_Workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Treatment Treatment Cell Culture->Treatment Data Collection Data Collection Treatment->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for in vitro studies using this compound.

By adhering to these rigorous safety protocols and understanding the biological context of this compound, researchers can minimize risks and conduct their work with confidence, contributing to the advancement of science while prioritizing personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.